molecular formula C9H9BrClN B097814 7-Bromo-3,4-dihydroisoquinoline hydrochloride CAS No. 16516-67-9

7-Bromo-3,4-dihydroisoquinoline hydrochloride

Número de catálogo: B097814
Número CAS: 16516-67-9
Peso molecular: 246.53 g/mol
Clave InChI: TZRGFYNFHUFUAW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Bromo-3,4-dihydroisoquinoline hydrochloride, also known as 7-Bromo-3,4-dihydroisoquinoline hydrochloride, is a useful research compound. Its molecular formula is C9H9BrClN and its molecular weight is 246.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-3,4-dihydroisoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-3,4-dihydroisoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

7-bromo-3,4-dihydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5-6H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRGFYNFHUFUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=C1C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632658
Record name 7-Bromo-3,4-dihydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16516-67-9
Record name 7-Bromo-3,4-dihydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-3,4-dihydroisoquinoline Hydrochloride: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-3,4-dihydroisoquinoline hydrochloride, a pivotal heterocyclic building block in contemporary drug discovery and development. This document delves into the fundamental physicochemical properties of the molecule, with a core focus on its molecular weight and structural elucidation. We will explore its synthesis, primarily through the Bischler-Napieralski reaction, and detail its significant applications as a scaffold in the design and synthesis of a diverse range of biologically active compounds. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry, offering both foundational knowledge and practical insights into the utility of this important chemical entity.

Introduction: The Significance of the Dihydroisoquinoline Scaffold

The isoquinoline and its partially saturated derivatives, such as 3,4-dihydroisoquinoline, represent a privileged scaffold in medicinal chemistry.[1][2] This structural motif is a cornerstone of numerous naturally occurring alkaloids with profound physiological effects and is a key component in a multitude of synthetic pharmaceutical agents.[1][3] The inherent structural features of the dihydroisoquinoline core allow for three-dimensional diversity, making it an ideal framework for interacting with a wide array of biological targets.

7-Bromo-3,4-dihydroisoquinoline hydrochloride serves as a crucial intermediate, where the bromine atom at the 7-position provides a versatile handle for further chemical modifications through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental practice in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties and Molecular Weight Determination

A precise understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. This section details the key properties of 7-Bromo-3,4-dihydroisoquinoline hydrochloride.

Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.

The molecular formula of the free base, 7-Bromo-3,4-dihydroisoquinoline, is C₉H₈BrN.[4] Its molecular weight is 210.07 g/mol .[4] The hydrochloride salt is formed by the addition of one molecule of hydrogen chloride (HCl).

The calculation for the molecular weight of 7-Bromo-3,4-dihydroisoquinoline hydrochloride is as follows:

  • Molecular Weight of 7-Bromo-3,4-dihydroisoquinoline: 210.07 g/mol

  • Molecular Weight of Hydrogen Chloride (HCl): 36.46 g/mol

  • Molecular Weight of 7-Bromo-3,4-dihydroisoquinoline Hydrochloride: 210.07 g/mol + 36.46 g/mol = 246.53 g/mol

This calculated molecular weight is a cornerstone for all quantitative experimental work involving this compound.

Chemical Structure

The structure of 7-Bromo-3,4-dihydroisoquinoline hydrochloride is depicted below. The protonation of the nitrogen atom in the dihydroisoquinoline ring by hydrochloric acid forms the salt.

Caption: Chemical structure of 7-Bromo-3,4-dihydroisoquinoline hydrochloride.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₉H₈BrN · HCl-
Molecular Weight 246.53 g/mol Calculated
CAS Number (Free Base) 17680-54-5[4]
Appearance White to yellow solid[5]
Purity Typically ≥98%[5]
Solubility Soluble in organic solvents such as ethanol and dichloromethane.[6]
Storage Inert atmosphere, room temperature.[5]

Synthesis of 7-Bromo-3,4-dihydroisoquinoline Hydrochloride

The most common and versatile method for the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction .[3][7] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.

The Bischler-Napieralski Reaction: Mechanism and Rationale

The reaction proceeds by activating the amide carbonyl group with a Lewis acid, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). This is followed by an intramolecular cyclization, where the electron-rich aromatic ring attacks the activated carbonyl carbon, leading to the formation of the dihydroisoquinoline ring system after dehydration. The presence of electron-donating groups on the aromatic ring generally facilitates this reaction.

Bischler_Napieralski_Workflow cluster_0 Starting Materials cluster_1 Amide Formation cluster_2 Cyclization (Bischler-Napieralski) cluster_3 Salt Formation & Purification β-(4-bromophenyl)ethylamine β-(4-bromophenyl)ethylamine Acylating Agent (e.g., Acetyl chloride) Acylating Agent (e.g., Acetyl chloride) N-acylation N-acylation Acylating Agent (e.g., Acetyl chloride)->N-acylation N-[2-(4-bromophenyl)ethyl]acetamide N-[2-(4-bromophenyl)ethyl]acetamide N-acylation->N-[2-(4-bromophenyl)ethyl]acetamide Intramolecular Cyclization Intramolecular Cyclization N-[2-(4-bromophenyl)ethyl]acetamide->Intramolecular Cyclization 7-Bromo-1-methyl-3,4-dihydroisoquinoline 7-Bromo-1-methyl-3,4-dihydroisoquinoline Intramolecular Cyclization->7-Bromo-1-methyl-3,4-dihydroisoquinoline Dehydrating Agent (POCl3) Dehydrating Agent (POCl3) Dehydrating Agent (POCl3)->Intramolecular Cyclization Acidification Acidification 7-Bromo-1-methyl-3,4-dihydroisoquinoline->Acidification 7-Bromo-3,4-dihydroisoquinoline HCl 7-Bromo-3,4-dihydroisoquinoline HCl Acidification->7-Bromo-3,4-dihydroisoquinoline HCl HCl in Ether HCl in Ether HCl in Ether->Acidification

Caption: General workflow for the synthesis of a 7-Bromo-3,4-dihydroisoquinoline derivative.

Experimental Protocol: Synthesis of a Representative 7-Bromo-3,4-dihydroisoquinoline

The following is a representative, generalized protocol for the synthesis of a 1-substituted-7-bromo-3,4-dihydroisoquinoline via the Bischler-Napieralski reaction. Note: This protocol is for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Step 1: Amide Formation

  • To a solution of β-(4-bromophenyl)ethylamine in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine).

  • Slowly add the desired acylating agent (e.g., acetyl chloride) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the N-acylated intermediate.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the N-[2-(4-bromophenyl)ethyl]acetamide intermediate in a dry, high-boiling solvent (e.g., toluene or acetonitrile).

  • Add a dehydrating agent, such as phosphorus oxychloride (POCl₃), to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and carefully quench with ice water.

  • Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Salt Formation and Purification

  • Dissolve the crude 7-bromo-1-methyl-3,4-dihydroisoquinoline in a minimal amount of a suitable solvent (e.g., diethyl ether).

  • Add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the 7-bromo-1-methyl-3,4-dihydroisoquinoline hydrochloride salt.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the bromine substituent. The aliphatic protons of the dihydroisoquinoline ring will appear as multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons. The carbon atom attached to the bromine will show a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum of the free base will show a molecular ion peak (M⁺) at m/z 210 and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N stretching of the imine functionality, and C-Br stretching.

Applications in Drug Discovery and Medicinal Chemistry

The 7-bromo-3,4-dihydroisoquinoline scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules. The bromine atom at the 7-position is particularly useful as it allows for the introduction of various substituents through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the generation of diverse chemical libraries for biological screening.

A Key Scaffold for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[8] Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[8] Several potent PARP inhibitors are based on the 3,4-dihydroisoquinolin-1-one scaffold, which can be derived from 7-bromo-3,4-dihydroisoquinoline.[9][10] The 7-bromo-3,4-dihydroisoquinoline moiety can be elaborated to mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes.[9]

Broad Pharmacological Potential

The dihydroisoquinoline core is present in compounds with a wide spectrum of pharmacological activities, including:

  • Anticancer: As mentioned, as PARP inhibitors and also as tubulin polymerization inhibitors.[11]

  • Antimicrobial and Antiviral: The isoquinoline scaffold is found in numerous natural and synthetic compounds with activity against bacteria, fungi, and viruses.[1][2]

  • Neuropharmacological Agents: Derivatives have shown potential in treating neurodegenerative diseases.[3]

  • Anti-inflammatory and Analgesic: The scaffold is present in molecules with anti-inflammatory and pain-relieving properties.[1][12]

The 7-bromo-3,4-dihydroisoquinoline hydrochloride provides a readily available starting material for the synthesis and exploration of novel derivatives with these and other potential therapeutic applications.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 7-Bromo-3,4-dihydroisoquinoline hydrochloride.

  • Hazard Identification: The free base is classified as acutely toxic if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing cancer.[4] Similar precautions should be taken with the hydrochloride salt.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, under an inert atmosphere.[5]

Conclusion

7-Bromo-3,4-dihydroisoquinoline hydrochloride is a fundamentally important molecule in the field of medicinal chemistry. Its well-defined physicochemical properties, including a molecular weight of 246.53 g/mol , coupled with its versatile synthesis and strategic placement of a bromine atom, make it an invaluable building block for the creation of novel therapeutic agents. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, is essential for researchers and scientists dedicated to advancing the frontiers of drug discovery.

References

  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - MDPI. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. Available at: [Link]

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride - PubChem. Available at: [Link]

  • Supporting Information - Royal Society of Chemistry. Available at: [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - Europe PMC. Available at: [Link]

  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC. Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. Available at: [Link]

  • On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives - ResearchGate. Available at: [Link]

  • Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - Semantic Scholar. Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review | Request PDF - ResearchGate. Available at: [Link]

  • Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides - Docslib. Available at: [Link]

  • 3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. Available at: [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC. Available at: [Link]

Sources

7-Bromo-3,4-dihydroisoquinoline hydrochloride structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 7-Bromo-3,4-dihydroisoquinoline Hydrochloride

Abstract

The 3,4-dihydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. The introduction of a bromine atom at the 7-position, as in 7-Bromo-3,4-dihydroisoquinoline hydrochloride, provides a crucial synthetic handle for further molecular elaboration, making it a highly valuable building block for drug discovery and development. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, characterization, applications, and handling protocols, grounded in established chemical principles and field-proven insights.

Introduction and Physicochemical Profile

7-Bromo-3,4-dihydroisoquinoline hydrochloride is a heterocyclic compound featuring a dihydroisoquinoline core with a bromine substituent on the benzene ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it convenient for both storage and reaction setup. Its primary significance lies in its utility as a versatile intermediate.[1] The bromo group serves as a key functionalization point for carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings. This allows for the systematic modification of the isoquinoline core to explore structure-activity relationships (SAR) in drug discovery programs.

Core Physicochemical Data

A summary of the key properties for the hydrochloride salt is presented below for quick reference.

PropertyValueSource(s)
CAS Number 220247-73-4[2][3][4][5]
Molecular Formula C₉H₁₁BrClN[2][3]
Molecular Weight 248.55 g/mol [2][3][5]
Appearance White to Yellow Solid[5]
IUPAC Name 7-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride[2]
Storage Temperature Inert atmosphere, room temperature[5]

Synthesis and Mechanistic Rationale

The construction of the 3,4-dihydroisoquinoline ring system is most classically achieved via the Bischler-Napieralski reaction.[6][7][8] This powerful intramolecular electrophilic aromatic substitution reaction involves the cyclization of a β-arylethylamide using a strong dehydrating agent.[8][9]

The Bischler-Napieralski Approach

The synthesis of 7-Bromo-3,4-dihydroisoquinoline hydrochloride logically begins with a corresponding β-(bromophenyl)ethylamine precursor. The reaction proceeds through two key stages: formation of the N-formyl amide followed by acid-catalyzed cyclization and dehydration.

The choice of phosphoryl chloride (POCl₃) as the cyclizing agent is deliberate. It is highly effective for amides derived from electron-rich and moderately activated aromatic rings.[7][8] The electron-donating character of the ethylamine substituent, even with the presence of the deactivating bromo group, is generally sufficient to promote the reaction.[6] The reaction mechanism is believed to proceed through a highly electrophilic nitrilium ion intermediate, which is then attacked by the aromatic ring to forge the new carbon-carbon bond, leading to the dihydroisoquinoline core.[7][8]

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization (Bischler-Napieralski) cluster_2 Step 3: Work-up & Salt Formation Start 1. 2-(3-Bromophenyl)ethan-1-amine 2. Formic Acid React Heat / Reflux Start->React Combine Prod1 N-(3-Bromophenethyl)formamide React->Prod1 Yields Reagent Phosphoryl Chloride (POCl3) in Acetonitrile (MeCN) Prod1->Reagent Intermediate Heat Reflux (e.g., ~80°C) Reagent->Heat Prod2 Crude 7-Bromo-3,4- dihydroisoquinoline Heat->Prod2 Quench 1. Quench with Ice/Water 2. Basify (e.g., NaOH) Prod2->Quench Product Extract Extract with Organic Solvent (e.g., DCM) Quench->Extract Salt Treat with HCl in Ether or Isopropanol Extract->Salt Final 7-Bromo-3,4-dihydroisoquinoline hydrochloride Salt->Final

Caption: Synthetic workflow for 7-Bromo-3,4-dihydroisoquinoline HCl.
Detailed Experimental Protocol
  • Part A: Synthesis of N-(3-Bromophenethyl)formamide

    • To a round-bottom flask, add 2-(3-bromophenyl)ethan-1-amine (1.0 eq).

    • Add ethyl formate (3.0 eq) as both reagent and solvent.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the excess ethyl formate under reduced pressure to yield the crude N-(3-bromophenethyl)formamide, which can often be used in the next step without further purification.

  • Part B: Cyclization and Salt Formation

    • Dissolve the crude N-(3-bromophenethyl)formamide (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or toluene.

    • Cool the solution in an ice bath to 0°C.

    • Slowly add phosphoryl chloride (POCl₃, ~1.5 eq) dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, heat the mixture to reflux (typically 80-110°C depending on the solvent) and maintain for 2-4 hours until TLC indicates consumption of the starting material.[10]

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

    • Basify the aqueous solution to a pH > 10 with a concentrated NaOH solution while cooling in an ice bath.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the free base, 7-bromo-3,4-dihydroisoquinoline.

    • Dissolve the crude free base in a minimal amount of diethyl ether or isopropanol and add a solution of HCl in the same solvent dropwise until precipitation is complete.

    • Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 7-Bromo-3,4-dihydroisoquinoline hydrochloride as a solid.

Analytical Characterization

Rigorous structural confirmation is essential. The following data are characteristic of the target compound's free base form, with expected shifts for the hydrochloride salt noted.

TechniqueExpected Data for 7-Bromo-3,4-dihydroisoquinoline (Free Base)[11]
¹H NMR δ (ppm) 8.30 (s, 1H, N=CH), 7.10 (d, 1H, Ar-H), 7.03 (d, 1H, Ar-H), 3.84 (t, 2H, N-CH₂), 2.83 (t, 2H, Ar-CH₂)
¹³C NMR δ (ppm) 154.9 (N=CH), 142.4, 131.1, 124.5, 122.8 (Ar-C), 47.9 (N-CH₂), 22.0 (Ar-CH₂)
Mass Spec (ESI+) m/z calculated for C₉H₉BrN⁺ [M+H]⁺: 210.00, found ~210/212 (isotopic pattern for Br)
IR Spectroscopy ~1650 cm⁻¹ (C=N stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2900 cm⁻¹ (Aliphatic C-H stretch)

Self-Validating Note: For the hydrochloride salt, the proton on the imine carbon (N=CH) and the adjacent methylene protons (N-CH₂) are expected to shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the protonated nitrogen atom. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum is a key diagnostic feature.

Applications in Drug Development

The true value of 7-Bromo-3,4-dihydroisoquinoline hydrochloride is realized in its role as a strategic building block. The C7-Br bond is a versatile handle for introducing molecular diversity.

Gateway to Novel Analogs via Cross-Coupling

The bromo-substituent is ideally positioned for palladium-catalyzed cross-coupling reactions. This allows researchers to append a wide variety of aryl, heteroaryl, alkyl, or alkyne groups, enabling rapid exploration of the chemical space around the isoquinoline core. This strategy is fundamental in generating libraries of compounds for high-throughput screening in drug discovery campaigns.

G cluster_0 Cross-Coupling Reactions cluster_1 Resulting Scaffolds Start 7-Bromo-3,4-dihydroisoquinoline (from HCl salt) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R2-NH, Pd catalyst) Start->Buchwald Prod1 7-Aryl-dihydroisoquinolines Suzuki->Prod1 Diverse Aryl Groups Prod2 7-Alkynyl-dihydroisoquinolines Sonogashira->Prod2 Linear Scaffolds Prod3 7-Amino-dihydroisoquinolines Buchwald->Prod3 Novel Amines

Caption: Role as a versatile intermediate in synthetic chemistry.

Safety and Handling

As a laboratory chemical, 7-Bromo-3,4-dihydroisoquinoline hydrochloride requires careful handling to minimize exposure and risk.

  • Hazard Identification : The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[2][12] It causes skin and serious eye irritation and may cause respiratory irritation.[2][5][12][13]

  • Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side shields, and a lab coat.[13][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[13][14]

  • Handling : Avoid breathing dust.[13][15] Prevent contact with skin and eyes.[14] Wash hands thoroughly after handling.[13]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] The hydrochloride salt should be stored under an inert atmosphere.[5]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][15]

Conclusion

7-Bromo-3,4-dihydroisoquinoline hydrochloride is more than a mere chemical; it is an enabling tool for innovation in medicinal chemistry. A thorough understanding of its synthesis via the Bischler-Napieralski reaction, its characteristic analytical signature, and its potential for diversification through modern cross-coupling chemistry is essential for any researcher aiming to leverage this scaffold. By adhering to rigorous synthetic protocols and safety measures, scientists can effectively utilize this versatile building block to design and create the next generation of therapeutic agents.

References

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (2019). Digital Commons@DePaul. Retrieved from [Link]

  • Larsen, R. D., Reamer, R. A., Corley, E. G., Davis, P., Grabowski, E. J. J., Reider, P. J., & Shinkai, I. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. Journal of Organic Chemistry, 56(21), 6034–6038. Retrieved from [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

  • Bischler–Napieralski reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Pictet-Spengler Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Pictet–Spengler reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Safety Data Sheet for 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one. (2021). Kishida Chemical Co., Ltd.. Retrieved from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules. Retrieved from [Link]

  • 6,7-DIMETHOXY-1-METHYL-3,4-DIHYDROISOQUINOLINE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. (1975). Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Synthesis of 3,4-dihydroisoquinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

  • Process for the preparation of 3,4-dihydroisoquinoline. (1989). Google Patents.

Sources

An In-depth Technical Guide to the Synthesis of 7-Bromo-3,4-dihydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of 7-Bromo-3,4-dihydroisoquinoline hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The narrative is structured to provide not only a step-by-step experimental protocol but also a deep understanding of the underlying chemical principles and the rationale behind the chosen synthetic strategy. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. We will primarily focus on the Bischler-Napieralski reaction, a classic and effective method for the construction of the 3,4-dihydroisoquinoline core, and address the specific challenges posed by the presence of a deactivating bromo-substituent.

Introduction: The Significance of the 3,4-Dihydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) and its oxidized counterpart, 3,4-dihydroisoquinoline, are privileged scaffolds in medicinal chemistry.[1] These core structures are found in a vast array of naturally occurring alkaloids and synthetic compounds with a wide spectrum of biological activities, including potential as antitumor, and antiviral agents.[1][2] The bromine atom at the 7-position of the isoquinoline ring system serves as a versatile synthetic handle, allowing for further functionalization through various cross-coupling reactions, thereby enabling the generation of diverse chemical libraries for drug discovery programs. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological testing and formulation studies.

Strategic Approach: The Bischler-Napieralski Reaction

The synthesis of 7-Bromo-3,4-dihydroisoquinoline is most directly achieved via the Bischler-Napieralski reaction.[3][4] This powerful transformation involves the intramolecular cyclization of a β-arylethylamide under acidic conditions, using a dehydrating agent.[5] The choice of this method is predicated on its efficiency in forming the dihydroisoquinoline ring system in a single, concerted step.

An alternative route, the Pictet-Spengler reaction, typically yields tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone.[1][6] While also a robust method, it would necessitate an additional oxidation step to arrive at the desired 3,4-dihydroisoquinoline. Therefore, for the sake of synthetic efficiency, the Bischler-Napieralski approach is preferred.

A critical consideration for the synthesis of the target molecule is the electronic effect of the bromine substituent on the aromatic ring. As an electron-withdrawing group, the bromine atom deactivates the aromatic ring towards electrophilic substitution, which is the key cyclization step in the Bischler-Napieralski reaction.[7] This deactivation necessitates more forcing reaction conditions compared to syntheses with electron-donating substituents.

The overall synthetic strategy is a two-step process:

  • N-formylation of 2-(3-bromophenyl)ethylamine to yield the precursor, N-[2-(3-bromophenyl)ethyl]formamide.

  • Intramolecular cyclization of the formamide derivative via the Bischler-Napieralski reaction to form 7-Bromo-3,4-dihydroisoquinoline, followed by conversion to its hydrochloride salt.

Caption: Overall synthetic workflow for 7-Bromo-3,4-dihydroisoquinoline hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of N-[2-(3-bromophenyl)ethyl]formamide

This procedure employs a practical and convenient N-formylation method using formic acid with azeotropic removal of water.[8]

  • Materials:

    • 2-(3-bromophenyl)ethylamine

    • Formic acid (85% aqueous solution)

    • Toluene

    • Anhydrous magnesium sulfate or sodium sulfate

  • Equipment:

    • Round-bottom flask

    • Dean-Stark apparatus

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 2-(3-bromophenyl)ethylamine (1.0 eq).

    • Add toluene to the flask to create a solution with a concentration of approximately 0.5 M.

    • Add formic acid (1.2 eq, 85% aqueous solution) to the stirred solution.

    • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

    • Continue refluxing for 4-8 hours, or until no more water is collected and Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting amine.

    • Allow the reaction mixture to cool to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude N-[2-(3-bromophenyl)ethyl]formamide is typically of sufficient purity for the next step. If further purification is required, it can be achieved by silica gel column chromatography.

Step 2: Synthesis of 7-Bromo-3,4-dihydroisoquinoline and its Hydrochloride Salt

This step utilizes the Bischler-Napieralski reaction under stringent dehydrating conditions to overcome the deactivating effect of the bromine substituent.

  • Materials:

    • N-[2-(3-bromophenyl)ethyl]formamide

    • Phosphorus oxychloride (POCl₃)

    • Phosphorus pentoxide (P₂O₅)

    • Toluene or acetonitrile (anhydrous)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Hydrochloric acid solution in diethyl ether (2 M)

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser with a drying tube

    • Dropping funnel

    • Magnetic stirrer with heating mantle

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Filtration apparatus

  • Procedure:

    • In a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and under an inert atmosphere (e.g., nitrogen or argon), add N-[2-(3-bromophenyl)ethyl]formamide (1.0 eq) and anhydrous toluene or acetonitrile.

    • Carefully add phosphorus pentoxide (P₂O₅, approx. 1.5 eq) to the stirred suspension.

    • From the dropping funnel, add phosphorus oxychloride (POCl₃, approx. 3.0 eq) dropwise to the mixture. The addition is exothermic and should be controlled.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress should be monitored by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Make the aqueous solution basic (pH > 9) by the slow addition of a concentrated sodium hydroxide or potassium carbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-Bromo-3,4-dihydroisoquinoline as an oil or solid.

    • The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate.[3]

    • For the hydrochloride salt formation, dissolve the purified free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

    • To this solution, add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 7-Bromo-3,4-dihydroisoquinoline hydrochloride.

Bischler_Napieralski_Mechanism cluster_activation Amide Activation cluster_cyclization Intramolecular Cyclization cluster_rearomatization Rearomatization and Product Formation cluster_salt_formation Salt Formation Amide N-[2-(3-bromophenyl)ethyl]formamide Activated_Amide Reactive Intermediate Amide->Activated_Amide POCl3 / P2O5 Nitrilium Nitrilium Ion Intermediate Activated_Amide->Nitrilium Cyclized Cyclized Intermediate Nitrilium->Cyclized Electrophilic Aromatic Substitution Product 7-Bromo-3,4-dihydroisoquinoline Cyclized->Product -H+ HCl_Salt 7-Bromo-3,4-dihydroisoquinoline HCl Product->HCl_Salt HCl in Ether

Caption: Mechanistic pathway of the Bischler-Napieralski reaction for the synthesis of 7-Bromo-3,4-dihydroisoquinoline hydrochloride.

Quantitative Data and Characterization

While specific yields for the synthesis of 7-Bromo-3,4-dihydroisoquinoline are not extensively reported in readily accessible literature, the yields for Bischler-Napieralski reactions of substrates with deactivating groups are generally moderate. The following table provides expected ranges based on analogous transformations.

StepProductTypical Yield Range
N-FormylationN-[2-(3-bromophenyl)ethyl]formamide90-98%[8]
Bischler-Napieralski7-Bromo-3,4-dihydroisoquinoline40-60%
Salt Formation7-Bromo-3,4-dihydroisoquinoline HCl>95%

Characterization of 7-Bromo-3,4-dihydroisoquinoline Hydrochloride:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₉H₉BrClN

  • Molecular Weight: 248.53 g/mol

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ, ppm): ~9.5 (s, 1H, N=CH), ~7.8-7.4 (m, 3H, Ar-H), ~4.0 (t, 2H, CH₂-N), ~3.2 (t, 2H, Ar-CH₂).

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expected chemical shifts (δ, ppm): ~165 (N=CH), ~135-120 (Ar-C), ~45 (CH₂-N), ~25 (Ar-CH₂).

  • Mass Spectrometry (ESI+): m/z calculated for C₉H₈BrN [M+H]⁺: 210.99, 212.99.

Safety and Handling

  • 2-(3-bromophenyl)ethylamine: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formic acid: Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) and Phosphorus pentoxide (P₂O₅): Highly corrosive and react violently with water. Handle with extreme care in a fume hood, using appropriate PPE.

  • Dichloromethane (DCM): A suspected carcinogen. All handling should be done in a fume hood.

  • Hydrochloric acid: Corrosive. Handle with care.

All synthetic steps should be carried out by trained personnel in a well-ventilated chemical fume hood.

Conclusion

The synthesis of 7-Bromo-3,4-dihydroisoquinoline hydrochloride is a challenging yet achievable process for the experienced synthetic chemist. The Bischler-Napieralski reaction provides a direct and powerful method for the construction of the core dihydroisoquinoline ring system. A thorough understanding of the reaction mechanism, particularly the influence of the deactivating bromo-substituent, is crucial for the successful execution of this synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize this valuable chemical intermediate for their research endeavors.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]

  • Bischler-Napieralski Reaction. (n.d.). Name Reactions in Organic Synthesis. [Link]

  • Pictet–Spengler reaction. (2023). Wikipedia. [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.). Organic Reactions. [Link]

  • Bischler–Napieralski reaction. (2023). Wikipedia. [Link]

  • Discovery and optimization of new 6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline derivatives as potent influenza virus PAN inhibitors. (2022). European Journal of Medicinal Chemistry. [Link]

  • 3,4-Dihydroisoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Method for preparing 7-bromoisoquinoline. (2013).
  • Bischler–Napieralski Reaction. (2022). YouTube. [Link]

  • Isoquinoline. (n.d.). University of Regensburg. [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. (n.d.). PubChem. [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). SciSpace. [Link]

  • Formylation of Amines. (2014). MDPI. [Link]

  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. (2021). Molecules. [Link]

  • Michael/Cyclization Tandem Reaction of 3-Formylchromones with Isothiocyanatooxindoles. (2024). Transactions of Beijing Institute of Technology. [Link]

  • Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. (2018). Organic & Biomolecular Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Bischler-Napieralski Synthesis of 7-Bromo-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of 7-bromo-3,4-dihydroisoquinoline, a valuable heterocyclic scaffold in medicinal chemistry. We will delve into the core principles of the Bischler-Napieralski reaction, provide detailed, field-proven experimental protocols, and discuss the strategic importance of the synthesized compound in the landscape of drug discovery.

Foundational Principles: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction, first discovered in 1893, is a cornerstone of heterocyclic chemistry, providing a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[1][2][3] This reaction is an intramolecular electrophilic aromatic substitution, a powerful class of transformations for building complex molecular architectures.[1][4] The resulting dihydroisoquinoline core is a privileged scaffold, forming the structural basis of numerous alkaloids, natural products, and synthetic pharmaceuticals with a wide range of biological activities.[5][6][7][8][9][10]

Mechanistic Deep Dive: The Nitrilium Ion Pathway

While two primary mechanisms have been proposed, the pathway proceeding through a highly electrophilic nitrilium ion intermediate is the most widely accepted and best supported by experimental evidence.[1][11] The reaction is initiated by the activation of the amide carbonyl by a dehydrating Lewis acid, such as phosphoryl chloride (POCl₃). This activation facilitates the elimination of the oxygen atom, forming the key nitrilium ion. This potent electrophile is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form a spirocyclic intermediate. Subsequent deprotonation re-aromatizes the system, yielding the final 3,4-dihydroisoquinoline product.

Caption: The generally accepted nitrilium ion mechanism.

Reagents and Reaction Conditions: A Strategic Overview

The choice of dehydrating agent and reaction conditions is critical and depends heavily on the electronic nature of the β-arylethylamide substrate.

Reagent(s)Typical SolventsTemperatureApplication & Rationale
POCl₃ (Phosphoryl Chloride)Toluene, Xylene, AcetonitrileRefluxThe most common and versatile reagent. Effective for electron-rich and moderately activated aromatic rings.[1][11]
P₂O₅ (Phosphorus Pentoxide)Toluene, Xylene (often with POCl₃)RefluxA more powerful dehydrating agent. Used for electron-neutral or deactivated aromatic rings that are sluggish under POCl₃ alone.[1][2]
PPA (Polyphosphoric Acid)None (acts as solvent)100-150 °CStrong acidic and dehydrating medium. Can be effective but may lead to charring with sensitive substrates.[1]
Tf₂O (Triflic Anhydride)Dichloromethane (with a base like 2-chloropyridine)0 °C to RTA modern, milder alternative. Allows for reactions at lower temperatures, which is beneficial for substrates with sensitive functional groups.[11][12]
Causality in Experimental Design: Substrate Effects and Side Reactions
  • Electronic Effects: The success of the Bischler-Napieralski reaction is profoundly influenced by the substituents on the aromatic ring. Electron-donating groups (e.g., methoxy, alkyl) enhance the nucleophilicity of the ring, accelerating the rate-determining cyclization step and generally leading to higher yields.[2][13] Conversely, electron-withdrawing groups (e.g., nitro, and to a lesser extent, halogens) deactivate the ring, making the cyclization more difficult and often requiring harsher conditions (e.g., the addition of P₂O₅).[2][13]

  • Regioselectivity: Cyclization occurs preferentially at the position ortho to the ethylamide side chain and para to an activating group, a standard outcome for electrophilic aromatic substitution. In our target synthesis, the bromine atom is a deactivating group, but it directs electrophilic attack to the ortho and para positions. The cyclization will occur ortho to the ethylamide and para to the bromine atom.

  • Side Reactions: The most significant side reaction is the retro-Ritter reaction, which leads to the formation of a styrene byproduct through the elimination of the nitrile group from the nitrilium intermediate.[2][11] This pathway is more prevalent when the resulting styrene is highly conjugated. One common strategy to suppress this side reaction is to use a nitrile (e.g., acetonitrile) as the solvent, which shifts the equilibrium away from the elimination product.[11]

Synthesis of 7-Bromo-3,4-dihydroisoquinoline: A Validated Workflow

The synthesis is a two-step sequence, beginning with the preparation of the N-acylated precursor followed by the critical Bischler-Napieralski cyclization.

Synthesis_Workflow SM1 2-(4-Bromophenyl)ethylamine Step1 Step 1: Amide Formation (Acylation) SM1->Step1 SM2 Acetyl Chloride SM2->Step1 Precursor N-[2-(4-Bromophenyl)ethyl]acetamide Step1->Precursor Step2 Step 2: Bischler-Napieralski Cyclization Precursor->Step2 Product 7-Bromo-3,4-dihydroisoquinoline Step2->Product Reagent1 Base (e.g., Triethylamine) DCM Reagent1->Step1 Reagent2 POCl₃, Toluene Reflux Reagent2->Step2

Caption: Overall synthetic workflow for the target compound.

Step 1: Synthesis of N-[2-(4-Bromophenyl)ethyl]acetamide (Precursor)

Rationale: This step involves a standard nucleophilic acyl substitution. 2-(4-Bromophenyl)ethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. A non-nucleophilic base, such as triethylamine, is used to scavenge the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(4-bromophenyl)ethylamine (10.0 g, 50.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add triethylamine (7.6 mL, 55.0 mmol, 1.1 equiv) to the stirred solution. In a separate syringe, draw up acetyl chloride (3.9 mL, 55.0 mmol, 1.1 equiv). Add the acetyl chloride dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield N-[2-(4-bromophenyl)ethyl]acetamide as a white solid.

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
2-(4-Bromophenyl)ethylamine200.0650.010.0 g
Acetyl Chloride78.5055.03.9 mL
Triethylamine101.1955.07.6 mL
Dichloromethane--100 mL
Step 2: Bischler-Napieralski Cyclization

Rationale: The bromine atom on the phenyl ring is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. Therefore, robust reaction conditions are necessary. Refluxing in a high-boiling solvent like toluene with phosphoryl chloride (POCl₃) provides the necessary thermal energy and electrophilic activation to drive the cyclization to completion.[1][2]

Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add N-[2-(4-bromophenyl)ethyl]acetamide (12.1 g, 50.0 mmol, 1.0 equiv) and anhydrous toluene (120 mL).

  • Reagent Addition: Stir the mixture to form a suspension. Carefully and slowly add phosphoryl chloride (POCl₃) (14.0 mL, 150.0 mmol, 3.0 equiv) via a syringe. The addition is exothermic and may cause the solvent to boil; control the rate of addition accordingly.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature, then carefully pour it onto 200 g of crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood. Once the ice has melted, basify the acidic aqueous solution to a pH > 10 by the slow addition of concentrated NaOH solution while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, a dark oil or solid, should be purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate, potentially with 1-2% triethylamine to prevent streaking) to afford 7-bromo-3,4-dihydroisoquinoline.

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
N-[2-(4-Bromophenyl)ethyl]acetamide242.1150.012.1 g
Phosphoryl Chloride (POCl₃)153.33150.014.0 mL
Toluene--120 mL

Strategic Importance in Drug Development

The synthesis of 7-bromo-3,4-dihydroisoquinoline is not merely an academic exercise; it produces a highly valuable building block for drug discovery programs.

  • A Versatile Chemical Handle: The bromine atom at the 7-position is the key to the molecule's utility. It serves as a versatile functional handle for a variety of powerful transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[14] This allows for the rapid and efficient introduction of a wide array of aryl, heteroaryl, alkyl, alkyne, and amine substituents, enabling the generation of large, diverse chemical libraries for high-throughput screening.

  • Access to a Privileged Scaffold: The isoquinoline framework is present in a vast number of biologically active compounds.[9][14] By using 7-bromo-3,4-dihydroisoquinoline as a starting point, medicinal chemists can rapidly synthesize novel analogs of known drugs or explore entirely new chemical space around this proven pharmacophore. Derivatives have shown promise as anticancer, antiviral, and anti-inflammatory agents.[14]

References

  • Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 8, 2026, from [Link]

  • Understanding the Synthesis and Applications of 7-Bromoisoquinoline. (n.d.). Retrieved March 8, 2026, from [Link]

  • Bischler-Napieralski Reaction. (n.d.). Retrieved March 8, 2026, from [Link]

  • Bischler–Napieralski reaction - Grokipedia. (n.d.). Retrieved March 8, 2026, from [Link]

  • Bischler napieralski reaction | PPTX - Slideshare. (n.d.). Retrieved March 8, 2026, from [Link]

  • Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application | Bentham Science Publishers. (2015, December 1). Retrieved March 8, 2026, from [Link]

  • Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products. An old reaction, a new application - Zenodo. (n.d.). Retrieved March 8, 2026, from [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. Retrieved from [Link]

  • (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]

  • CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents. (n.d.).
  • Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. (1996). The Journal of Organic Chemistry, 61(21), 7233–7243. Retrieved from [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.). Retrieved March 8, 2026, from [Link]

  • Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. (2021, October 27). Organic & Biomolecular Chemistry, 19(42), 9205–9209. Retrieved from [Link]

  • A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines - Organic Chemistry Portal. (n.d.). Retrieved March 8, 2026, from [Link]

  • Synthesis of 3,4-dihydroisoquinoline - Organic Chemistry Portal. (n.d.). Retrieved March 8, 2026, from [Link]

  • A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with - Organic Syntheses Procedure. (n.d.). Retrieved March 8, 2026, from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved March 8, 2026, from [Link]

  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - MDPI. (2024, July 13). Retrieved March 8, 2026, from [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC. (2023, April 3). Retrieved March 8, 2026, from [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved March 8, 2026, from [Link]

  • The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.). Retrieved March 8, 2026, from [Link]

  • 2-(4-bromophenyl)-N-ethylacetamide | C10H12BrNO | CID 884783 - PubChem. (n.d.). Retrieved March 8, 2026, from [Link]

  • N-(4-Bromophenyl)acetamide: a new polymorph - CORE. (2013, February 25). Retrieved March 8, 2026, from [Link]

Sources

Synthesis of 7-Bromo-3,4-dihydroisoquinoline: A Tandem Pictet-Spengler and Controlled Oxidation Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-bromo-3,4-dihydroisoquinoline (7-Br-DHIQ) scaffold is a highly valued synthetic intermediate in the development of complex pharmacophores, including Keap1-Nrf2 inhibitors and protoberberine alkaloids[1]. While dihydroisoquinolines are traditionally accessed via direct cyclization, the presence of a deactivating halogen introduces severe synthetic bottlenecks. This whitepaper details a highly optimized, two-step tandem workflow: a regioselective Pictet-Spengler cyclization to form the tetrahydroisoquinoline (THIQ) core, followed by a rigorously controlled semi-oxidation to yield the target DHIQ.

Strategic Rationale: The Causality of the Tandem Approach

The Bischler-Napieralski Limitation

The direct synthesis of 3,4-dihydroisoquinolines is classically achieved via the Bischler-Napieralski reaction, which cyclizes β -arylethylamides using harsh dehydrating agents like POCl₃[2]. However, when targeting the 7-bromo derivative, the strongly electron-withdrawing nature of the bromine atom severely deactivates the aromatic ring toward electrophilic aromatic substitution. Attempting a Bischler-Napieralski cyclization on brominated precursors often requires extreme thermal conditions (95 °C+), leading to extensive polymerization, degradation, and poor overall yields[3].

Regioselectivity in the Pictet-Spengler Cyclization

To circumvent the limitations of direct cyclization, the Pictet-Spengler reaction offers a milder alternative. By condensing 3-bromophenethylamine with formaldehyde, an highly reactive iminium ion intermediate is generated in situ[4]. This intermediate is electrophilic enough to drive ring closure even on the deactivated brominated ring under mild acidic conditions (e.g., TFA at room temperature).

The cyclization of 3-bromophenethylamine presents a regioselectivity challenge, as ring closure can occur ortho or para to the alkyl chain. Due to the steric bulk of the bromine atom, electrophilic attack is kinetically and thermodynamically favored at the less hindered para position, yielding 7-bromo-1,2,3,4-tetrahydroisoquinoline (7-Br-THIQ) as the major product, while the 5-bromo isomer forms only as a minor byproduct[5].

The Semi-Oxidation Sink

Because the Pictet-Spengler reaction yields a fully saturated nitrogen heterocycle, a subsequent oxidation step is required to achieve the DHIQ target. Oxidizing THIQ to DHIQ is notoriously challenging because the DHIQ product acts as a thermodynamic sink that easily overoxidizes to the fully aromatic isoquinoline (IQ)[6]. To prevent this overoxidation, stoichiometric hydride acceptors such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) must be employed. DDQ selectively abstracts a single hydride from the C1 position, trapping the intermediate as an iminium species that deprotonates to the stable DHIQ without progressing to full aromatization[7].

Experimental Workflows: Self-Validating Protocols

The following protocols are designed as self-validating systems, incorporating visual and physical cues that confirm mechanistic progression without requiring immediate spectroscopic analysis.

Protocol A: Synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline (Pictet-Spengler)
  • Hemiaminal Formation : Dissolve 3-bromophenethylamine (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere. Add paraformaldehyde (12.0 mmol) and stir the suspension at 25 °C for 30 minutes.

  • Iminium Generation : Dropwise add trifluoroacetic acid (TFA, 50.0 mmol). Self-Validation Cue: The opaque suspension will transition to a clear, bright yellow solution, indicating the successful dehydration of the hemiaminal to the reactive iminium ion.

  • Cyclization : Stir the reaction mixture at room temperature for 16 hours to ensure complete electrophilic aromatic substitution.

  • Quenching & Extraction : Slowly pour the mixture into saturated aqueous NaHCO₃ (100 mL) at 0 °C to neutralize the TFA. Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Silica gel, EtOAc/Hexanes) to isolate 7-Br-THIQ.

Protocol B: Controlled Oxidation to 7-Bromo-3,4-dihydroisoquinoline
  • Preparation : Dissolve the purified 7-Br-THIQ (5.0 mmol) in anhydrous DCM (25 mL) and cool the flask to 0 °C.

  • Hydride Abstraction : Portion-wise add DDQ (5.5 mmol) over 10 minutes. Self-Validation Cue: The solution will immediately turn a deep red/brown, signifying the formation of the charge-transfer complex and subsequent hydride abstraction.

  • Maturation : Allow the reaction to warm to 25 °C and stir for 1 hour. Self-Validation Cue: A pale precipitate (DDQ-H₂, the reduced byproduct) will crash out of the solution, confirming the completion of the semi-oxidation.

  • Filtration & Washing : Filter the heterogeneous mixture through a pad of Celite to remove the DDQ-H₂ precipitate. Wash the filtrate with 1M aqueous NaOH (2 x 20 mL) to remove any residual oxidant.

  • Isolation : Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the target 7-bromo-3,4-dihydroisoquinoline.

Quantitative Data & Optimization Matrices

Table 1: Regioselectivity in Pictet-Spengler Cyclization of 3-Bromophenethylamine

Acid Catalyst Solvent Temperature 7-Bromo Yield (%) 5-Bromo Yield (%) Notes
HCl (conc.) H₂O 100 °C 45 15 High heat promotes polymerization
TFA DCM 25 °C 78 5 Optimal kinetic control

| BF₃·OEt₂ | Toluene | 80 °C | 65 | 12 | Moderate regioselectivity |

Table 2: Comparison of Oxidation Methods (7-Br-THIQ to 7-Br-DHIQ)

Oxidant Conditions Selectivity (DHIQ:IQ) Yield (%) Validation Cue
DDQ DCM, 25 °C, 1h >95:5 88 Precipitation of DDQ-H₂
Singlet O₂ (Ru cat.) MeCN, hv (450 nm) 90:10 82 Photoreactor steady state[6]

| MnO₂ | Toluene, Reflux | 60:40 | 55 | Black suspension turns brown |

Mechanistic & Workflow Visualizations

Workflow A 3-Bromophenethylamine + Formaldehyde B Iminium Intermediate (In Situ) A->B Acid Catalysis (-H2O) C 7-Bromo-1,2,3,4-THIQ (Pictet-Spengler Product) B->C Electrophilic Cyclization D 7-Bromo-3,4-DHIQ (Oxidized Target) C->D DDQ Oxidation (-H2)

Figure 1: Two-step synthetic workflow for 7-bromo-3,4-dihydroisoquinoline.

Mechanism Step1 Step 1: Condensation Amine + Aldehyde -> Hemiaminal Step2 Step 2: Dehydration Hemiaminal -> Iminium Cation Step1->Step2 Step3 Step 3: Electrophilic Attack Iminium -> Wheland Intermediate Step2->Step3 Step4 Step 4: Rearomatization Deprotonation -> THIQ Core Step3->Step4

Figure 2: Logical sequence of the Pictet-Spengler reaction mechanism.

References

  • Title : Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine via Reductive Amination of Schiff's Bases. Source : Taylor & Francis. URL :

  • Title : Photosensitised selective semi-oxidation of tetrahydroisoquinoline: A singlet oxygen path. Source : Universidad de Alicante. URL :

  • Title : C(Sp³)–H Activation via Dehydrogenation of Cyclic and Heterocyclic Alkanes. Source : ProQuest. URL :

  • Title : Structure-Guided Conformational Restriction Leading to High-Affinity, Selective, and Cell-Active Tetrahydroisoquinoline-Based Noncovalent Keap1-Nrf2 Inhibitors. Source : ACS Publications. URL :

  • Title : Synthesis of tetrahydroisoquinolines through TiCl4-mediated cyclization. Source : RHHZ. URL :

  • Title : 6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline. Source : Smolecule. URL :

  • Title : New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging Activity. Source : MDPI. URL :

Sources

An In-depth Technical Guide to the Solubility of 7-Bromo-3,4-dihydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the solubility of 7-Bromo-3,4-dihydroisoquinoline hydrochloride. Recognizing that specific, publicly available quantitative solubility data for this compound is limited, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine its solubility profile. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system for solubility determination.

Introduction to 7-Bromo-3,4-dihydroisoquinoline hydrochloride and its Solubility

7-Bromo-3,4-dihydroisoquinoline hydrochloride is a heterocyclic organic compound with potential applications in medicinal chemistry and pharmaceutical research. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. As a hydrochloride salt, 7-Bromo-3,4-dihydroisoquinoline hydrochloride is expected to exhibit enhanced aqueous solubility compared to its free base form due to the ionization of the basic nitrogen atom in the isoquinoline ring system. However, the precise solubility in various solvents is a key parameter that must be experimentally determined.

Factors Influencing the Solubility of Hydrochloride Salts

The solubility of a hydrochloride salt such as 7-Bromo-3,4-dihydroisoquinoline hydrochloride is not an intrinsic constant but is influenced by several external factors. Understanding these factors is crucial for accurate solubility determination and for developing robust formulation strategies.

  • pH of the Solvent: The solubility of ionizable compounds, particularly salts of weak bases, is highly dependent on the pH of the aqueous medium. For a hydrochloride salt of a weak base, the solubility is generally higher at lower pH values where the compound exists predominantly in its ionized, more water-soluble form. As the pH increases towards and beyond the pKa of the conjugate acid, the equilibrium shifts towards the less soluble free base, potentially leading to precipitation.

  • Temperature: Solubility is temperature-dependent. For most solid solutes, solubility increases with temperature. It is therefore crucial to control and report the temperature at which solubility measurements are made.

  • Solvent Polarity: The choice of solvent significantly impacts solubility. Polar solvents like water, ethanol, and methanol are generally good solvents for salts. The solubility in organic solvents will vary based on the overall polarity of the molecule.

  • Common Ion Effect: In aqueous solutions containing chloride ions from other sources, the solubility of a hydrochloride salt can be suppressed. This is an important consideration in the formulation of co-administered drugs or when using buffered solutions containing chloride salts.[1]

  • Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs of the same compound can have different lattice energies, leading to variations in their thermodynamic solubility.

The interplay of these factors can be visualized as follows:

Caption: Factors influencing the solubility of 7-Bromo-3,4-dihydroisoquinoline hydrochloride.

Predicted Solubility Profile

  • High solubility in polar protic solvents such as water (especially at acidic pH), methanol, and ethanol.

  • Moderate to low solubility in less polar organic solvents.

  • Potential for supersaturation upon dissolution in certain media, a phenomenon observed with some pharmaceutical salts.

Experimental Protocol for Thermodynamic Solubility Determination

The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3] The following is a detailed, step-by-step protocol that can be adapted for 7-Bromo-3,4-dihydroisoquinoline hydrochloride.

Materials and Equipment
  • 7-Bromo-3,4-dihydroisoquinoline hydrochloride (solid)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology
  • Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, use deionized water and buffered solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Addition of Excess Solid: Add an excess amount of 7-Bromo-3,4-dihydroisoquinoline hydrochloride to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

  • Equilibration: Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Sample Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

  • Calculation of Solubility: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

The experimental workflow can be visualized as follows:

Solubility_Workflow A 1. Add Excess Solid to Solvent B 2. Equilibrate (e.g., 24-48h at constant T) A->B C 3. Centrifuge to Pellet Solid B->C D 4. Filter Supernatant C->D E 5. Dilute Sample D->E F 6. Quantify (e.g., HPLC) E->F G 7. Calculate Solubility F->G

Caption: A generalized workflow for the experimental determination of compound solubility.

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner.

Solvent SystempH (for aqueous)Temperature (°C)Solubility (mg/mL)Standard Deviation
Deionized Water25
PBS1.237
PBS6.837
EthanolN/A25
DMSON/A25

Conclusion

While a comprehensive public database on the solubility of 7-Bromo-3,4-dihydroisoquinoline hydrochloride is currently lacking, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. By understanding the factors that influence solubility and by meticulously following a validated methodology, researchers can generate reliable and reproducible solubility data. This data is indispensable for advancing the study and development of this compound for its potential therapeutic applications.

References

  • CymitQuimica. (n.d.). CAS 17680-55-6: 7-Bromo-1,2,3,4-tetrahydroisoquinoline.
  • Desai, K. G. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Sigma-Aldrich. (n.d.). 7-Bromo-3,4-dihydroisoquinoline 98.5-100% (GC).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.
  • Santa Cruz Biotechnology, Inc. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.
  • Merck. (n.d.). 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Benchchem. (n.d.). An In-depth Technical Guide to Isoquinolin-7-amine Dihydrochloride: Chemical Properties and Structure.
  • Sigma-Aldrich. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.
  • SLS Ireland. (n.d.). 7-Bromo-34-dihydroisoquinoline.
  • J&W Pharmlab. (n.d.). 7-Bromo-1,2,3,4-tetrahydro-isoquinoline hydrochloride.
  • Semantic Scholar. (2024, October 15). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • ChemicalBook. (2026, January 13). 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE.
  • BLD Pharm. (n.d.). 220247-73-4|7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.
  • ChemicalBook. (2025, July 24). 7-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE.
  • Fluorochem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.
  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES.
  • Scribd. (n.d.). Solubility Data of DMSO.
  • Fisher Scientific. (2008, June 24). SAFETY DATA SHEET.

Sources

7-Bromo-3,4-dihydroisoquinoline Hydrochloride: A Comprehensive Guide to Stability, Storage, and Handling in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-3,4-dihydroisoquinoline hydrochloride (CAS: 16516-67-9) is a high-value chemical intermediate heavily utilized in medicinal chemistry and organic synthesis[1]. With a molecular formula of C9H9BrClN and a molecular weight of 246.53 g/mol [2], it serves as a critical scaffold for the synthesis of complex tetrahydroisoquinoline (THIQ) derivatives. The presence of the bromo substituent enables downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the cyclic iminium core allows for targeted nucleophilic additions.

However, as a cyclic iminium salt, this compound exhibits inherent physicochemical vulnerabilities. This whitepaper details the mechanistic degradation pathways of 7-Bromo-3,4-dihydroisoquinoline hydrochloride, provides quantitative stability data, and establishes self-validating protocols for its storage, handling, and quality control.

Mechanisms of Degradation: The Causality of Instability

To design an effective storage protocol, one must first understand why the compound degrades. The instability of 7-Bromo-3,4-dihydroisoquinoline hydrochloride is primarily driven by the electrophilic nature of its C=N⁺ double bond and the photolabile nature of its C-Br bond. According to standard GHS safety data, it requires stringent environmental controls to prevent degradation[3][4].

  • Hydrolysis (Moisture Sensitivity): The iminium carbon is highly electrophilic. Atmospheric moisture acts as a nucleophile, attacking the C=N⁺ bond to form a reversible carbinolamine intermediate. Over time, this intermediate undergoes ring-opening to yield a highly reactive and unstable aminoaldehyde.

  • Oxidation (Aromatization): Exposure to ambient oxygen drives a thermodynamically favorable dehydrogenation process. The 3,4-dihydroisoquinoline core rapidly aromatizes to form the fully conjugated 7-bromo-isoquinoline.

  • Photolysis (UV Degradation): The aryl bromide bond is susceptible to homolytic cleavage when exposed to ultraviolet (UV) light, generating radical species that lead to complex polymerization or debromination side-products.

Degradation A 7-Bromo-3,4-dihydroisoquinoline HCl (Intact Iminium Salt) B Hydrolysis (Moisture) A->B + H2O C Oxidation (Oxygen) A->C + O2 D Photolysis (UV Light) A->D + hν E Ring-Opened Aminoaldehyde B->E F 7-Bromo-isoquinoline (Aromatization) C->F G C-Br Cleavage / Radical Products D->G

Degradation pathways of 7-Bromo-3,4-dihydroisoquinoline HCl: hydrolysis, oxidation, and photolysis.

Quantitative Stability Profile

Understanding the compound's behavior under stress conditions is vital for determining shelf-life. The compound exhibits a melting point in the range of 201-202.5°C[5], but its chemical purity degrades rapidly under suboptimal atmospheric conditions. The table below summarizes the accelerated stability profile of the compound under varying environmental parameters.

Storage ConditionAtmosphereContainer TypeDurationPurity (HPLC-UV)Primary Degradant
-20°C ArgonAmber Glass12 Months> 99.0%None detected
2-8°C NitrogenClear Glass6 Months97.5%7-Bromo-isoquinoline
25°C / 60% RH Ambient AirClear Glass1 Month< 85.0%Aminoaldehyde
40°C / 75% RH Ambient AirClear Glass1 Week< 50.0%Aminoaldehyde

Data Synthesis Note: Values represent typical degradation kinetics for halogenated dihydroisoquinoline hydrochlorides under ICH-aligned stress testing.

Optimal Storage Conditions & Handling Protocols

Standard laboratory storage is insufficient for 7-Bromo-3,4-dihydroisoquinoline hydrochloride. The compound must be treated as highly hygroscopic and photosensitive. Proper storage conditions and stability protocols are critical per Section 7.2 and Section 10 of its Safety Data Sheet (SDS)[4][6].

Step-by-Step Handling Methodology

To prevent the initiation of hydrolysis during routine laboratory use, researchers must adopt the following strict aliquoting workflow:

  • Equilibration: Remove the primary bulk container from the -20°C freezer. Place it immediately into a desiccator and allow it to equilibrate to room temperature (RT) for at least 2 hours.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, irreversibly initiating hydrolysis.

  • Inert Transfer: Transfer the equilibrated, sealed vial into a glovebox purged with high-purity Nitrogen or Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Aliquoting: Weigh the required amounts into pre-dried, amber glass vials.

    • Causality: Amber glass blocks UV transmission, preventing photolytic cleavage of the sensitive C-Br bond.

  • Sealing: Cap the vials tightly using PTFE-lined silicone septa. Purge the headspace of each vial with Argon before final sealing.

  • Storage: Transfer the aliquoted vials to a secondary opaque container packed with indicating desiccant. Store locked up at -20°C[3].

Workflow S1 Equilibration (Desiccator to RT) S2 Inert Transfer (N2/Ar Glovebox) S1->S2 S3 Aliquoting (Amber Vials) S2->S3 S4 Sealing (PTFE Septum & Ar) S3->S4 S5 Storage (-20°C, Dark) S4->S5

Standard operating procedure for aliquoting and storing moisture-sensitive iminium salts.

Quality Control & Analytical Validation

Before deploying 7-Bromo-3,4-dihydroisoquinoline hydrochloride in sensitive cross-coupling or asymmetric synthesis steps, its structural integrity must be verified.

Self-Validating NMR Protocol

A common pitfall in analyzing iminium salts is in situ degradation during sample preparation. Standard CDCl₃ often contains trace D₂O and DCl, which rapidly hydrolyzes the iminium bond inside the NMR tube, yielding a false-positive result for degradation.

Step-by-Step Preparation:

  • Solvent Selection: Use strictly anhydrous DMSO-d₆ or CD₃OD stored over 4Å molecular sieves.

  • Preparation: Inside an inert glovebox, dissolve 5-10 mg of the compound in 0.6 mL of the anhydrous solvent. Transfer to an NMR tube and seal with a PTFE cap and Parafilm.

  • Validation Check (The Self-Validating System): Acquire the ¹H-NMR spectrum.

    • Intact Marker: Verify the presence of the diagnostic iminium proton (N=CH) appearing as a broad singlet or multiplet around 8.5–9.0 ppm .

    • Degradation Marker: If a distinct singlet appears at 9.5–10.0 ppm , it indicates the presence of an aldehyde proton. This confirms that the bulk sample has undergone hydrolysis and ring-opening, and the batch should be discarded or recrystallized.

References

  • [6] Title: GHS 11 (Rev.11) SDS: 16516-67-9 | Source: XiXiSys | URL:[Link]

  • [4] Title: CAS: 16516-67-9 SDS (Storage Conditions) | Source: XiXiSys | URL:[Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 7-bromo-3,4-dihydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-bromo-3,4-dihydroisoquinoline hydrochloride. As a key intermediate in the synthesis of various biologically active compounds, a thorough understanding of its spectral characteristics is crucial for structural verification and purity assessment. This document delves into the theoretical principles governing the chemical shifts and coupling constants of the molecule, offers a detailed experimental protocol for acquiring high-quality spectra, and provides a step-by-step guide to the interpretation of the spectral data. The content is grounded in established NMR principles and supported by references to authoritative literature, ensuring scientific integrity and practical utility for researchers in the field.

Introduction

7-Bromo-3,4-dihydroisoquinoline is a heterocyclic aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. The presence of the bromine atom at the 7-position provides a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse array of derivatives with potential therapeutic applications. The hydrochloride salt form is often preferred due to its increased stability and solubility in polar solvents, which are commonly used for NMR analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, integration, and multiplicity of the proton signals, one can deduce the connectivity and chemical environment of each hydrogen atom in the molecule. This guide will systematically deconstruct the ¹H NMR spectrum of 7-bromo-3,4-dihydroisoquinoline hydrochloride, providing a detailed rationale for the expected spectral features.

Theoretical Analysis of the ¹H NMR Spectrum

The structure of 7-bromo-3,4-dihydroisoquinoline hydrochloride, with the proton numbering convention used in this guide, is shown below:

Structure of 7-bromo-3,4-dihydroisoquinoline hydrochloride with proton numbering.

The expected ¹H NMR spectrum is a composite of signals arising from the aromatic protons, the aliphatic protons of the dihydroisoquinoline core, the iminium proton, and the N-H proton. The formation of the hydrochloride salt leads to protonation of the nitrogen atom, which significantly influences the chemical shifts of the neighboring protons.

Iminium Proton (H-1)

The proton at the C-1 position is an iminium proton due to the C=N double bond and the positive charge on the nitrogen. This proton is expected to be significantly deshielded and appear as a singlet in the downfield region of the spectrum. The deshielding is a consequence of both the electronegativity of the positively charged nitrogen and the sp² hybridization of the C-1 carbon. Literature data for similar 3,4-dihydroisoquinolinium salts show the iminium proton signal in the range of δ 9.0-10.0 ppm.[1] For instance, the iminium proton of 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolinium bromide appears at δ 9.93 ppm.[1] In other iminium ions, this proton can be observed around δ 8.30 ± 0.15 ppm.[2]

N-H Proton (H-2)

The proton attached to the positively charged nitrogen (N-H) is expected to be a broad singlet. Its chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature.[3] In aprotic solvents like DMSO-d₆, this proton is readily observable, while in protic solvents like D₂O or CD₃OD, it will exchange with deuterium, leading to a diminished or absent signal.

Aliphatic Protons (H-3 and H-4)

The methylene protons at the C-3 and C-4 positions form an ethylene bridge. Due to the proximity of the positively charged nitrogen, both sets of protons will be deshielded compared to the free base.

  • H-3 Protons: These protons are adjacent to the iminium nitrogen and are expected to resonate as a triplet. The deshielding effect of the N⁺ will shift their signal downfield.

  • H-4 Protons: These protons are further from the nitrogen but are benzylic, placing them adjacent to the aromatic ring. They are expected to appear as a triplet, coupled to the H-3 protons.

Aromatic Protons (H-5, H-6, and H-8)

The aromatic region of the spectrum will display signals for the three protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the bromine substituent and the fused dihydroisoquinoline ring. Bromine is an ortho-, para-directing deactivator, and its electronic effects will influence the shielding of the aromatic protons.[4][5]

  • H-5 Proton: This proton is ortho to the C-4a carbon of the fused ring and will likely appear as a doublet.

  • H-6 Proton: This proton is meta to the bromine atom and will likely appear as a doublet of doublets, showing coupling to both H-5 and H-8.

  • H-8 Proton: This proton is ortho to the bromine atom and will likely appear as a singlet or a very finely split doublet due to a small long-range coupling.

Based on the analysis of the free base of 7-bromo-3,4-dihydroisoquinoline, the aromatic protons are expected in the range of δ 7.0-7.5 ppm.[6]

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 7-bromo-3,4-dihydroisoquinoline hydrochloride. The chemical shifts are estimates based on the analysis of the free base and known effects of N-protonation and bromine substitution.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-19.0 - 10.0s (singlet)1H-
N-HVariable (e.g., 10.0 - 12.0 in DMSO-d₆)br s (broad singlet)1H-
H-8~7.6s or d1HSmall (if d)
H-5~7.4d (doublet)1H~8.0
H-6~7.2dd (doublet of doublets)1H~8.0, ~2.0
H-3~4.0t (triplet)2H~7.0
H-4~3.2t (triplet)2H~7.0

Experimental Protocol

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 7-bromo-3,4-dihydroisoquinoline hydrochloride.

Materials and Equipment
  • 7-bromo-3,4-dihydroisoquinoline hydrochloride sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)[7][8]

  • NMR tube (5 mm) and cap

  • Pipettes and vials

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acquisition Data Acquisition weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex transfer 4. Transfer to NMR Tube vortex->transfer insert 5. Insert into Spectrometer transfer->insert lock_shim 6. Lock and Shim insert->lock_shim acquire 7. Acquire Spectrum lock_shim->acquire process 8. Process Data acquire->process

Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Solvent Selection: Choose an appropriate deuterated solvent in which the hydrochloride salt is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for amine salts as it can solubilize polar compounds and allows for the observation of the N-H proton.[7] Chloroform-d (CDCl₃) or deuterium oxide (D₂O) can also be used depending on the solubility of the specific batch of the compound.[7][8]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 7-bromo-3,4-dihydroisoquinoline hydrochloride into a clean, dry vial.

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Cap the vial and gently vortex or sonicate the mixture until the sample is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.[9][10]

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is appropriate for the spectrometer's probe.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp lines and good resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Reference the spectrum. If using DMSO-d₆, the residual solvent peak at δ 2.50 ppm can be used as an internal reference.[11]

    • Integrate the signals to determine the relative number of protons for each resonance.

Interpretation of the Spectrum: A Practical Guide

Interpreting the ¹H NMR spectrum involves a systematic analysis of the chemical shifts, multiplicities, and integration values.

Spectral Interpretation Workflow

G start Acquired Spectrum identify_regions Identify Signal Regions (Aromatic, Aliphatic, etc.) start->identify_regions analyze_integration Analyze Integration Ratios identify_regions->analyze_integration analyze_multiplicity Analyze Multiplicity (s, d, t, dd) analyze_integration->analyze_multiplicity assign_protons Assign Protons to Signals analyze_multiplicity->assign_protons verify_structure Verify Structure assign_protons->verify_structure

Sources

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 7-bromo-3,4-dihydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-bromo-3,4-dihydroisoquinoline is a heterocyclic compound belonging to the large family of isoquinoline alkaloids, which are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] Accurate structural characterization is paramount for advancing research, and mass spectrometry (MS) is an indispensable tool for this purpose. This technical guide provides a detailed examination of the predicted fragmentation behavior of 7-bromo-3,4-dihydroisoquinoline hydrochloride under tandem mass spectrometry (MS/MS) conditions. By synthesizing established principles of isoquinoline fragmentation with the known behavior of halogenated aromatic systems, this document offers a predictive framework for its structural elucidation. We will explore the primary fragmentation pathways, including benzylic cleavage, retro-Diels-Alder (rDA) reactions, and halogen-specific losses, supported by detailed mechanistic diagrams and a validated experimental protocol for analysis.

Introduction to 7-bromo-3,4-dihydroisoquinoline

7-bromo-3,4-dihydroisoquinoline is a derivative of the isoquinoline scaffold, featuring a bromine atom on the benzene ring and a partially saturated pyridine ring. The hydrochloride salt form enhances its solubility in polar solvents, making it amenable to analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).

  • Molecular Formula: C₉H₈BrN

  • Molecular Weight (of free base): 210.07 g/mol [2]

  • Structure: Chemical structure of 7-bromo-3,4-dihydroisoquinoline (Structure of 7-bromo-3,4-dihydroisoquinoline)

The isoquinoline core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor and antibacterial properties.[1] Dihydroisoquinoline derivatives, specifically, are being investigated for their potential as novel therapeutic agents.[3] Understanding the metabolic fate and structural integrity of such compounds is a critical component of the drug development pipeline, where mass spectrometry plays a pivotal role.

Mass spectrometry provides crucial information on molecular weight and elemental composition through high-resolution measurements. More importantly, tandem mass spectrometry (MS/MS) fragments a selected precursor ion and analyzes the resulting product ions. This fragmentation pattern serves as a molecular fingerprint, offering deep insights into the compound's structure and connectivity.[4][5] For a novel or modified compound like 7-bromo-3,4-dihydroisoquinoline, predicting and interpreting this pattern is key to its unambiguous identification.

Fundamental Principles of Mass Spectrometry for Isoquinoline Analysis

The choice of ionization technique is critical for analyzing polar, nitrogen-containing compounds.

  • Electrospray Ionization (ESI): This is the preferred method for compounds like 7-bromo-3,4-dihydroisoquinoline hydrochloride. As a soft ionization technique, it typically generates a protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation.[5] Its compatibility with liquid chromatography makes it ideal for analyzing complex mixtures. Analysis is almost always performed in positive ion mode to take advantage of the basic nitrogen atom, which is readily protonated.[6]

  • Electron Impact (EI): This high-energy technique causes extensive fragmentation by bombarding the molecule with electrons, creating a radical cation (M⁺•) and numerous fragment ions. While providing a detailed fragmentation pattern, the molecular ion may be weak or absent. EI is typically coupled with Gas Chromatography (GC) and is less suitable for the non-volatile hydrochloride salt.

For the purpose of this guide, we will focus on fragmentation derived from the [M+H]⁺ precursor ion generated by ESI , as it represents the most common and practical analytical scenario.

In an MS/MS experiment, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The energy from these collisions causes the ion to fragment, and the resulting product ions are detected. This process allows for the systematic deconstruction of the molecule, revealing its structural components.[6]

Predicted Fragmentation Pathways of 7-bromo-3,4-dihydroisoquinoline

The fragmentation of the protonated 7-bromo-3,4-dihydroisoquinoline ion is predicted to be driven by three primary factors: the presence of the bromine atom, the charge localization on the nitrogen, and the strain within the dihydro-pyridine ring.

The most immediate identifying feature in the mass spectrum will be the isotopic pattern of the molecular ion. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic pair of peaks for any bromine-containing ion, separated by 2 m/z units, with nearly equal intensity.

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Ratio
[M+H]⁺ 209.9913211.9892~1:1

The observation of this doublet is the first and most definitive confirmation of the presence of a single bromine atom in the molecule.

The most significant fragmentation pathway for tetrahydro- and dihydroisoquinolines involves cleavage of the bonds at the benzylic position (C4-C4a) and subsequent ring-opening. This often proceeds via a retro-Diels-Alder (rDA) mechanism.[7][8] The rDA reaction is a concerted process that breaks a cyclohexene-like ring into a diene and a dienophile.[9][10]

For 7-bromo-3,4-dihydroisoquinoline, protonation at the nitrogen atom initiates a charge-remote fragmentation. The key step is the cleavage of the C1-N2 and C4-C4a bonds, leading to the expulsion of a neutral ethylene molecule (C₂H₄, 28 Da). This results in a fully aromatized and highly stable bromo-isoquinoline cation. This pathway is often the most favorable and leads to the base peak in the spectrum.

The diagram below illustrates the dominant fragmentation mechanism, proceeding from the protonated precursor to the major product ion via an rDA-like cleavage.

G cluster_main Predicted Fragmentation of 7-bromo-3,4-dihydroisoquinoline cluster_path1 Dominant Pathway: rDA Fragmentation cluster_path2 Minor Pathways precursor [M+H]⁺ m/z 210/212 fragment1 Product Ion (Bromo-isoquinolinium) m/z 182/184 precursor->fragment1  - C₂H₄ (28 Da) (Retro-Diels-Alder) fragment2 Product Ion [M+H-Br]⁺ m/z 131 precursor->fragment2  - Br• (79/81 Da) fragment3 Product Ion [M+H-HBr]⁺ m/z 130 precursor->fragment3  - HBr (80/82 Da)

Caption: Predicted fragmentation pathways for protonated 7-bromo-3,4-dihydroisoquinoline.

While the rDA pathway is expected to dominate, other cleavages can provide complementary structural information:

  • Loss of a Bromine Radical (Br•): Direct cleavage of the C-Br bond can occur, resulting in the loss of a bromine radical (79/81 Da). This would produce a fragment ion at m/z 131. This is less common in ESI but can be observed at higher collision energies.

  • Loss of Hydrogen Bromide (HBr): Elimination of a neutral HBr molecule (80/82 Da) is also possible, leading to a fragment ion at m/z 130. This process results in a radical cation.

Experimental Protocol for LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the analysis of 7-bromo-3,4-dihydroisoquinoline hydrochloride. The causality behind each choice is explained to ensure scientific integrity.

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 7-bromo-3,4-dihydroisoquinoline hydrochloride and dissolve it in 1 mL of methanol. The hydrochloride salt ensures solubility.

  • Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Preparing the sample in the mobile phase prevents peak distortion.

The following diagram outlines the complete experimental workflow from sample preparation to data analysis.

G cluster_workflow LC-MS/MS Analytical Workflow SamplePrep Sample Preparation (1 µg/mL in mobile phase) LC LC Separation (C18 Column) SamplePrep->LC ESI ESI Ionization (Positive Mode) LC->ESI MS1 MS1 Scan (Select m/z 210/212) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Detect Product Ions) CID->MS2 Analysis Data Analysis (Fragmentation Pattern) MS2->Analysis

Caption: Step-by-step workflow for the LC-MS/MS analysis of the target compound.

The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used.

ParameterSettingRationale
Liquid Chromatography
ColumnC18, 2.1 x 100 mm, 1.8 µmProvides excellent separation for a wide range of medium-polarity compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidification promotes protonation for better ESI response.[6]
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength.
Gradient5% B to 95% B over 8 minA standard gradient to elute compounds of varying polarity.[6]
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column to ensure sharp peaks.
Column Temperature40 °CImproves peak shape and reduces viscosity.
Injection Volume2 µLA small volume prevents column overloading.
Mass Spectrometry
Ionization ModeESI PositiveThe basic nitrogen is readily protonated to form [M+H]⁺.[5]
Capillary Voltage3.5 kVStandard voltage to create a stable electrospray.
Desolvation Temp.400 °CEfficiently removes solvent from the ionized droplets.
Precursor Ion(s)m/z 210.0, 212.0The isotopic doublet for the protonated molecule.
Collision GasArgonAn inert gas commonly used for CID.
Collision Energy15-35 eV (Ramped)A range of energies ensures all major fragments are produced.

Data Interpretation and Validation

  • Confirm the Precursor: In the full scan (MS1) spectrum, locate the characteristic 1:1 isotopic doublet at m/z 210/212. High-resolution MS can be used to confirm the elemental formula (C₉H₉BrN⁺).[11][12]

  • Analyze the Product Ion Spectrum (MS2):

    • Identify the base peak. This is expected to be the doublet at m/z 182/184, corresponding to the loss of ethylene (28 Da).

    • Search for minor fragments, such as the ion at m/z 131 (loss of Br•) and m/z 130 (loss of HBr).

  • Validate the Pathway: The presence of a strong product ion at [M+H-28]⁺ is a hallmark of the retro-Diels-Alder fragmentation common to dihydroisoquinoline structures.[4] This, combined with the bromine isotopic signature throughout the spectrum, provides a highly confident structural identification.

Conclusion

The mass spectrometric fragmentation of 7-bromo-3,4-dihydroisoquinoline hydrochloride is predicted to be dominated by a characteristic retro-Diels-Alder pathway, resulting in the neutral loss of ethylene and the formation of a stable, aromatized bromo-isoquinolinium ion. This primary fragmentation, along with the distinctive 1:1 isotopic pattern conferred by the bromine atom, creates a unique and readily identifiable mass spectral fingerprint. The experimental LC-MS/MS protocol detailed in this guide provides a reliable methodology for generating high-quality data for researchers in pharmaceutical and chemical analysis, enabling confident structural confirmation and characterization of this and related isoquinoline derivatives.

References

  • Li, H., et al. (2011). Chiral Capillary Electrophoresis-Mass Spectrometry of Tetrahydroisoquinoline-Derived Neurotoxins. Journal of Chromatography A. Available at: [Link]

  • Jackson, A. H., & Prabhakar, S. (1974). Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Available at: [Link]

  • Chen, C. H. (1998). Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. Journal of Natural Products. Available at: [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. Available at: [Link]

  • Kiss, L., et al. (2019). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules. Available at: [Link]

  • Martinez-Alvarez, R., et al. (2022). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules. Available at: [Link]

  • eGyanKosh. General Fragmentation Modes. Available at: [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). The Retro Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Thevis, M., et al. (2011). Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Liu, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Mass Spectrometry. Available at: [Link]

  • All About Chemistry. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Retro-Diels–Alder reaction. Available at: [Link]

  • Jaiswal, R. (2019). Examples|Retro diels alder fragmentation for CSIR-NET GATE. YouTube. Available at: [Link]

  • Shikhaliev, K. S., et al. (2016). Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Bowie, J. H., & Kroschel, A. J. (1985). Electron impact studies. Part XCIV. Retro-Diels–Alder reaction in negative-ion mass spectrometry. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Kumar, A., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Sonnenberg, M. J., et al. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry. Available at: [Link]

Sources

The Versatile Reactivity of the C7-Bromine in 3,4-Dihydroisoquinoline: A Gateway to Novel Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide range of biological activities. The strategic functionalization of this heterocyclic system is a cornerstone of drug discovery programs aimed at developing novel therapeutics. Among the various derivatives, 7-bromo-3,4-dihydroisoquinoline stands out as a particularly valuable and versatile building block. The bromine atom at the C7-position serves as a linchpin for a diverse array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which enable the introduction of a wide range of substituents, thereby allowing for extensive exploration of the chemical space around this important core.

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 7-bromo-3,4-dihydroisoquinoline. It is designed to equip researchers and drug development professionals with the fundamental knowledge and practical insights required to effectively utilize this key intermediate in their synthetic endeavors. We will delve into the mechanistic underpinnings of the most pertinent transformations, provide detailed experimental protocols, and present data to illustrate the scope and utility of these reactions.

The Strategic Importance of the C7-Position

The C7-position of the 3,4-dihydroisoquinoline ring system is a critical site for modification in the design of pharmacologically active molecules. Alterations at this position can significantly impact a compound's binding affinity to its biological target, as well as its pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. The presence of a bromine atom at this position provides a reactive handle for a host of reliable and high-yielding chemical reactions, making 7-bromo-3,4-dihydroisoquinoline an ideal starting point for the synthesis of compound libraries for high-throughput screening and lead optimization.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C7-Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the art of organic synthesis, and they are the premier methods for the functionalization of 7-bromo-3,4-dihydroisoquinoline. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of predictability and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of biaryl and vinyl-aryl structures.[1] The reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. For 7-bromo-3,4-dihydroisoquinoline, this reaction provides a straightforward entry to 7-aryl or 7-vinyl derivatives.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency. For electron-rich heterocyclic systems like 3,4-dihydroisoquinoline, ligands such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand are commonly employed. The base, typically an inorganic carbonate or phosphate, plays a critical role in activating the boronic acid for transmetalation.[1]

Suzuki_Miyaura_Coupling 7-Bromo-3,4-dihydroisoquinoline 7-Bromo-3,4-dihydroisoquinoline Pd(0)L2 Pd(0)L2 7-Bromo-3,4-dihydroisoquinoline->Pd(0)L2 Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (from R-B(OH)2) 7-Substituted-3,4-dihydroisoquinoline 7-Substituted-3,4-dihydroisoquinoline Ar-Pd(II)-R(L2)->7-Substituted-3,4-dihydroisoquinoline Reductive Elimination R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)-Br(L2) 7-Substituted-3,4-dihydroisoquinoline->Pd(0)L2 Catalyst Regeneration Buchwald_Hartwig_Amination 7-Bromo-3,4-dihydroisoquinoline 7-Bromo-3,4-dihydroisoquinoline Pd(0)L Pd(0)L 7-Bromo-3,4-dihydroisoquinoline->Pd(0)L Oxidative Addition Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) [Ar-Pd(II)-NHR'R''](L) [Ar-Pd(II)-NHR'R''](L) Ar-Pd(II)-Br(L)->[Ar-Pd(II)-NHR'R''](L) Amine Coordination & Deprotonation 7-Amino-3,4-dihydroisoquinoline 7-Amino-3,4-dihydroisoquinoline [Ar-Pd(II)-NHR'R''](L)->7-Amino-3,4-dihydroisoquinoline Reductive Elimination R'R''NH R'R''NH R'R''NH->Ar-Pd(II)-Br(L) 7-Amino-3,4-dihydroisoquinoline->Pd(0)L Catalyst Regeneration Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Ar-Br Ar-Br Pd(0)L2 Pd(0)L2 Ar-Br->Pd(0)L2 Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Ar-C≡CR->Pd(0)L2 Catalyst Regeneration R-C≡CH R-C≡CH Cu(I)X Cu(I)X R-C≡CH->Cu(I)X Deprotonation (Base) R-C≡CCu R-C≡CCu Cu(I)X->R-C≡CCu R-C≡CCu->Ar-Pd(II)-Br(L2)

Sources

An In-Depth Technical Guide to the Electronic Properties of the 7-Bromo-3,4-Dihydroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Bromo-3,4-Dihydroisoquinoline Core

The 3,4-dihydroisoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous alkaloids and synthetic compounds with a wide spectrum of biological activities.[1] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for substituent vectors, making it an ideal template for rational drug design. The introduction of a bromine atom at the 7-position of this scaffold creates a molecule of significant strategic value: 7-bromo-3,4-dihydroisoquinoline.

This guide provides an in-depth analysis of the electronic properties of this specific scaffold. The bromine atom is not merely a placeholder for further functionalization; its inherent electronic nature—a delicate balance of inductive and resonance effects—profoundly influences the reactivity, metabolic stability, and potential biological interactions of the entire molecule. Understanding these electronic underpinnings is crucial for any researcher aiming to leverage this scaffold for the development of novel therapeutics. We will explore these properties from both an experimental and a computational perspective, providing not just data, but the causal reasoning behind the observed phenomena and the practical protocols to investigate them.

Synthesis and Characterization: Building the Foundation

The most common and effective method for the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction.[2] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-phenylethylamide using a dehydrating agent.[3] The presence of electron-donating groups on the aromatic ring generally facilitates this reaction, while electron-withdrawing groups can hinder it.[4]

The Role of the Bromo-Substituent in Synthesis

The bromine atom at the meta-position relative to the cyclization site presents an interesting case. Halogens are deactivating due to their strong inductive electron-withdrawing effect, yet they are ortho, para-directing because their lone pairs can participate in resonance.[2] In the context of the Bischler-Napieralski reaction, the inductive deactivation slightly increases the energy barrier for the electrophilic aromatic substitution, but the reaction remains highly feasible under standard conditions.

Detailed Experimental Protocol: Synthesis of 7-Bromo-3,4-dihydroisoquinoline

This protocol outlines a standard Bischler-Napieralski cyclization to produce the target scaffold.

Step 1: Acylation of 2-(3-Bromophenyl)ethan-1-amine

  • To a stirred solution of 2-(3-bromophenyl)ethan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert argon atmosphere, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-(3-bromophenyl)ethyl)acetamide. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to 7-Bromo-3,4-dihydroisoquinoline

  • In a round-bottom flask equipped with a reflux condenser, dissolve the crude N-(2-(3-bromophenyl)ethyl)acetamide (1.0 eq) in anhydrous toluene (0.3 M).

  • Add phosphorus oxychloride (POCl₃, 2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours.

  • Cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Make the aqueous solution basic (pH ~9-10) by the slow addition of concentrated ammonium hydroxide.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7-bromo-3,4-dihydroisoquinoline as a solid.

Spectroscopic Characterization

The identity and purity of the synthesized scaffold should be confirmed by standard spectroscopic methods.

Technique Expected Observations
¹H NMR Aromatic protons in the 7-8 ppm range, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Two triplets corresponding to the CH₂ groups at the 3 and 4 positions.
¹³C NMR Aromatic carbons in the 120-140 ppm range, with the carbon bearing the bromine atom shifted. Aliphatic carbons for the 3 and 4 positions. A downfield signal for the imine carbon (C1).
Mass Spec (ESI) A characteristic [M+H]⁺ signal with an isotopic pattern (approx. 1:1 ratio for M and M+2) indicative of the presence of a single bromine atom.
IR Spectroscopy C=N stretch of the imine around 1630-1650 cm⁻¹. C-Br stretch in the fingerprint region.

Electronic Properties: An Experimental Perspective

The electronic nature of the 7-bromo-3,4-dihydroisoquinoline scaffold is dominated by the interplay between the π-system of the dihydroisoquinoline core and the electronic effects of the bromine substituent.

Inductive vs. Resonance Effects of the Bromine Atom

The bromine atom exerts two opposing electronic effects on the aromatic ring:

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic attack and lowers the energy of the molecular orbitals.

  • Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, particularly at the ortho and para positions.

While the inductive effect is generally stronger for halogens, the resonance effect plays a crucial role in directing reactivity and modulating the electronic transitions of the molecule.

G cluster_Br Bromine Atom cluster_Ring Aromatic Ring Br Br Ring π-System Br->Ring -I (Inductive Withdrawal) σ-bond polarization Br->Ring +R (Resonance Donation) p-π conjugation

Caption: Opposing electronic effects of the bromine substituent.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions from occupied to unoccupied molecular orbitals.[5] The absorption spectrum of 7-bromo-3,4-dihydroisoquinoline is expected to show characteristic π → π* transitions. The bromine atom, through its resonance effect, can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted dihydroisoquinoline, as it extends the conjugation and slightly raises the HOMO energy level.[4]

Parameter Representative Value Interpretation
λ_max 1 ~280 nmPrimary π → π* transition of the aromatic system.
λ_max 2 ~320 nmπ → π* transition with contribution from the imine chromophore and influenced by the bromine substituent.

Protocol for UV-Vis Spectroscopic Analysis

  • Prepare a stock solution of 7-bromo-3,4-dihydroisoquinoline in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of 1 mM.

  • Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Use a dual-beam UV-Vis spectrophotometer and a matched pair of quartz cuvettes.

  • Fill the reference cuvette with the pure solvent and the sample cuvette with the diluted solution.

  • Record the absorption spectrum from 200 to 400 nm.

  • Identify the wavelengths of maximum absorbance (λ_max).

Electrochemistry: Quantifying Orbital Energies

Cyclic voltammetry (CV) is a powerful technique to experimentally probe the HOMO and LUMO energy levels of a molecule. The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential is related to the energy gained when an electron is added to the LUMO.

Protocol for Cyclic Voltammetry

  • Prepare a 1 mM solution of 7-bromo-3,4-dihydroisoquinoline in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride reference electrode.

  • Purge the solution with an inert gas (argon or nitrogen) for 15 minutes before the experiment and maintain an inert atmosphere during the measurement.

  • Record the cyclic voltammogram by scanning the potential over a range that covers the expected oxidation and reduction events (e.g., from -2.0 V to +2.0 V).

  • Record the voltammogram at various scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox processes.

  • The onset of the oxidation and reduction peaks can be used to estimate the HOMO and LUMO energy levels, respectively.

Electronic Properties: A Computational Approach

Density Functional Theory (DFT) provides a robust theoretical framework for understanding the electronic structure and properties of molecules at the quantum level.[6]

Protocol for DFT Calculations
  • Geometry Optimization: Build the 3D structure of 7-bromo-3,4-dihydroisoquinoline. Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[7]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbitals (HOMO, LUMO), electrostatic potential, and perform a Natural Bond Orbital (NBO) analysis.

G cluster_workflow DFT Calculation Workflow A Build 3D Structure B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Frequency Calculation (Confirm Minimum) B->C D Single-Point Energy Calculation C->D E Analyze Electronic Properties (HOMO/LUMO, ESP, NBO) D->E

Caption: Workflow for DFT-based electronic property analysis.

Analysis of Computational Results

Molecular Orbital Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity and electronic transitions.[8]

  • HOMO: The HOMO is typically delocalized over the aromatic ring and the nitrogen atom. Its energy level indicates the molecule's ability to donate electrons.

  • LUMO: The LUMO is generally distributed over the imine bond and the aromatic ring. Its energy level reflects the molecule's ability to accept electrons.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's electronic stability and corresponds to the energy of the lowest electronic transition.[9]

Parameter Representative Calculated Value (eV) Interpretation
E_HOMO -6.5 eVElectron-donating capability.
E_LUMO -1.2 eVElectron-accepting capability.
Energy Gap 5.3 eVCorrelates with chemical reactivity and the energy of the first electronic transition.

Electrostatic Potential (ESP) Map

The ESP map provides a visual representation of the charge distribution on the molecule's surface.

  • Electron-Rich Regions (Red/Yellow): These areas, typically around the nitrogen lone pair and the bromine atom, are susceptible to electrophilic attack.

  • Electron-Deficient Regions (Blue): These regions, often near the imine carbon and the hydrogen atoms, are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative picture of bonding interactions and charge distribution.[10] For 7-bromo-3,4-dihydroisoquinoline, NBO analysis would reveal:

  • The natural atomic charges on each atom, confirming the electron-withdrawing nature of the nitrogen and bromine atoms.

  • The delocalization of the nitrogen and bromine lone pairs into the antibonding orbitals of the aromatic ring, quantifying the resonance effect.

Reactivity and Application: The Suzuki-Miyaura Cross-Coupling

The electronic properties of the C-Br bond at the 7-position make it an ideal handle for synthetic diversification, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[11] This reaction allows for the formation of a new carbon-carbon bond, enabling the introduction of a wide variety of aryl and heteroaryl substituents.[12]

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of 7-bromo-3,4-dihydroisoquinoline with phenylboronic acid.

  • To a reaction vessel, add 7-bromo-3,4-dihydroisoquinoline (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 0.2 M).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 7-phenyl-3,4-dihydroisoquinoline.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L₂) B->C D Transmetalation C->D Ar'B(OH)₂ Base E Ar-Pd(II)-Ar'(L₂) D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Implications for Drug Design

A thorough understanding of the electronic properties of the 7-bromo-3,4-dihydroisoquinoline scaffold empowers the medicinal chemist to:

  • Tune Potency and Selectivity: By replacing the bromine atom with various substituents via cross-coupling, the electronic and steric properties of this region can be systematically modified to optimize interactions with a biological target.

  • Modulate Metabolic Stability: The 7-position is a potential site of metabolism. Modifying this position can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.

  • Enhance Physicochemical Properties: The introduction of different groups at the 7-position can be used to fine-tune properties such as solubility, lipophilicity, and pKa.

Conclusion

The 7-bromo-3,4-dihydroisoquinoline scaffold is more than just a synthetic intermediate; it is a platform whose electronic properties are finely tuned by the presence of the bromine atom. This guide has demonstrated how a combination of synthetic chemistry, spectroscopy, electrochemistry, and computational modeling can be used to build a comprehensive understanding of these properties. By leveraging this knowledge, researchers and drug development professionals can more effectively utilize this versatile scaffold to create the next generation of innovative therapeutics.

References

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Fodor, G., & Nagubandi, S. (1980). Correlation of the Bischler-Napieralski, Pictet-Spengler and Pictet-Gams syntheses of isoquinolines. Tetrahedron, 36(10), 1279-1300.
  • Gould, T., & Pittalis, S. (2017). Single Excitation Energies Obtained from the Ensemble “HOMO–LUMO Gap”: Exact Results and Approximations. The Journal of Physical Chemistry Letters, 8(23), 5896-5901.
  • Larsen, R. D., Reamer, R. A., Corley, E. G., Davis, P., Grabowski, E. J. J., Reider, P. J., & Shinkai, I. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034-6038.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485-3488.
  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669-1730.
  • Shvartsberg, M. S., & Fedenok, L. G. (2005). Bromination of deactivated aromatic compounds. Russian Chemical Reviews, 74(8), 735-754.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
  • Zhang, Y., & Musgrave, C. B. (2007). Comparison of DFT methods for molecular studies of chemical reactions. The Journal of Physical Chemistry A, 111(8), 1554-1561.

Sources

Methodological & Application

Synthesis of isoquinoline alkaloids from 7-bromo-3,4-dihydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Isoquinoline Alkaloids from 7-Bromo-3,4-dihydroisoquinoline Hydrochloride

Introduction & Strategic Rationale

Isoquinoline alkaloids, encompassing families such as the benzylisoquinolines, aporphines, and protoberberines, represent a pharmacologically privileged class of natural products[1]. The synthesis of these complex scaffolds often requires highly functionalized, versatile building blocks. 7-Bromo-3,4-dihydroisoquinoline hydrochloride (CAS: 16516-67-9) serves as an exceptional bifunctional synthon for this purpose.

As an Application Scientist, I frequently recommend this specific hydrochloride salt over its free-base counterpart due to its superior bench stability. The free imine is prone to oxidative degradation and spontaneous oligomerization upon prolonged storage. By utilizing the HCl salt, the electrophilic C1 position is protected as an iminium species until in situ activation is required. The molecule presents two orthogonal reactive handles:

  • The C1 Iminium Carbon: Primed for nucleophilic addition (e.g., Pictet-Spengler cyclizations, Reissert-type reactions, or allylation) to construct the tetrahydroisoquinoline (THIQ) core[2].

  • The C7 Aryl Bromide: An ideal substrate for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the aromatic periphery[3].

Mechanistic Pathways & Synthetic Divergence

The synthetic logic relies on the chemoselective differentiation of the C1 and C7 positions.

C1-Functionalization (Nucleophilic Addition): The addition of carbon nucleophiles to the C1 position requires the generation of a highly electrophilic N-acyl iminium intermediate. By treating the free-based 3,4-dihydroisoquinoline with an acylating agent (e.g., Boc₂O) in the presence of a nucleophile (like allyltributylstannane), the reaction proceeds via a concerted activation-addition mechanism. This bypasses the need for harsh oxidative conditions (such as DDQ) typically required to functionalize pre-formed saturated THIQs[1].

C7-Functionalization (Cross-Coupling): The C7 position, activated by the bromine atom, readily undergoes oxidative addition with Palladium(0) catalysts. Performing the C1-addition prior to the C7-cross-coupling is strategically advantageous. The resulting N-Boc protected THIQ is highly soluble in organic solvents and lacks the coordinating free amine or imine nitrogen that could otherwise poison the palladium catalyst or lead to undesired off-target complexation.

DivergentSynthesis SM 7-Bromo-3,4-dihydroisoquinoline HCl (Stable Precursor) FreeBase Free-Basing (NaHCO3) Reactive Imine SM->FreeBase Mild Base C1_Path C1-Nucleophilic Addition (Boc2O, Nucleophile) FreeBase->C1_Path N-Acyl Iminium Formation Alkaloid1 1-Substituted-7-Bromo-THIQ (Intermediate) C1_Path->Alkaloid1 C-C Bond Formation C7_Path C7-Cross Coupling (Pd-Catalysis, Ar-B(OH)2) Alkaloid2 1,7-Disubstituted THIQ (Alkaloid Target) C7_Path->Alkaloid2 Arylation/Alkylation Alkaloid1->C7_Path Orthogonal Activation

Divergent synthetic workflow leveraging the orthogonal reactivity of 7-bromo-3,4-dihydroisoquinoline.

Experimental Protocols

Protocol A: C1-Allylation via N-Acyl Iminium Activation Objective: Synthesis of (±)-tert-Butyl 1-allyl-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate. Self-Validation Rationale: The conversion of the planar, conjugated imine to the sp³-hybridized THIQ results in a distinct blue-shift in UV absorbance and the disappearance of the characteristic imine proton (~8.3 ppm) in ¹H NMR[3].

Step-by-Step Methodology:

  • Free-Basing (In-Process Control): Suspend 7-bromo-3,4-dihydroisoquinoline hydrochloride (10.0 mmol, 2.46 g) in dichloromethane (DCM, 50 mL). Add saturated aqueous NaHCO₃ (50 mL) and stir vigorously for 15 minutes.

    • Validation: The suspension will clarify into a biphasic solution. Extract the aqueous layer with DCM (2 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and filter.

  • Activation: Cool the DCM solution to 0 °C under an argon atmosphere. Add di-tert-butyl dicarbonate (Boc₂O, 12.0 mmol, 2.62 g) dropwise. Stir for 10 minutes to allow the formation of the N-Boc iminium intermediate.

  • Nucleophilic Addition: Add allyltributylstannane (15.0 mmol, 4.65 mL) dropwise to the 0 °C solution. Allow the reaction to warm to ambient temperature and stir for 12 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (UV active, KMnO₄ inactive) will be replaced by a new spot (UV active, strongly KMnO₄ active due to the allyl alkene).

  • Quench & Workup: Quench the reaction with 10% aqueous KF solution (30 mL) to precipitate tin byproducts as insoluble polymeric tributyltin fluoride. Stir vigorously for 1 hour. Filter through a pad of Celite.

  • Purification: Separate the organic layer, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) to afford the product as a white foam (Yield: ~85%)[4].

Protocol B: C7-Functionalization via Suzuki-Miyaura Cross-Coupling Objective: Synthesis of 1-allyl-7-aryl-N-Boc-tetrahydroisoquinoline. Self-Validation Rationale: The successful cross-coupling is definitively confirmed via LC-MS by the disappearance of the characteristic 1:1 bromine isotope pattern (M / M+2) and the emergence of the coupled product mass.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine (±)-tert-Butyl 1-allyl-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (2.0 mmol, 704 mg), phenylboronic acid (3.0 mmol, 366 mg), and K₂CO₃ (6.0 mmol, 829 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.1 mmol, 81 mg, 5 mol%).

  • Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 20 mL). Subject the flask to three freeze-pump-thaw cycles to strictly exclude oxygen, preventing homocoupling of the boronic acid.

  • Heating: Heat the reaction mixture to 90 °C for 8 hours under argon.

    • Validation: A color change from red/orange (Pd catalyst) to a dark brown/black suspension indicates the completion of the catalytic cycle and precipitation of Pd black.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with water and brine. Dry over MgSO₄, concentrate, and purify via silica gel chromatography to yield the 7-aryl-THIQ derivative.

SuzukiMechanism Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition [Pd(II)(ArBr)L2] Pd0->OxAdd + Substrate TransMet Transmetalation [Pd(II)(Ar)(Ar')L2] OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product 7-Aryl-THIQ Alkaloid Scaffold RedElim->Product Substrate 7-Bromo-THIQ Substrate Substrate->OxAdd Boronic Ar'-B(OH)2 + Base Transmetalating Agent Boronic->TransMet

Catalytic cycle for the Pd-catalyzed Suzuki-Miyaura cross-coupling at the C7 position.

Quantitative Data & Optimization Summary

To ensure robust scalability, the optimization parameters for both the C1-allylation and C7-arylation are summarized below. These metrics serve as a benchmark for process chemists translating these protocols to larger scales.

Table 1: Optimization of C1-Allylation Conditions

EntryAcylating AgentNucleophileSolventTemp (°C)Yield (%)Observation / In-Process Control
1NoneAllyl-MgBrTHF-78 to 045%High background decomposition of free imine.
2Boc₂OAllyl-SnBu₃DCM2562%Slow reaction; incomplete conversion by TLC.
3Boc₂OAllyl-SnBu₃DCM0 to 2585%Optimal. Clean conversion, easily purified foam[4].
4Cbz-ClAllyl-TMSMeCN0 to 2571%Requires Lewis acid (BF₃·OEt₂) for full conversion.

Table 2: Substrate Scope for C7-Suzuki Coupling (Standardized Protocol B)

EntryBoronic Acid (Ar'-B(OH)₂)Catalyst SystemTime (h)Yield (%)LC-MS Validation (Product m/z)
1Phenylboronic acidPd(dppf)Cl₂ / K₂CO₃892%[M+H]⁺ = 350.2
24-Methoxyphenylboronic acidPd(dppf)Cl₂ / K₂CO₃888%[M+H]⁺ = 380.2
33-Pyridinylboronic acidPd(PPh₃)₄ / Na₂CO₃1274%[M+H]⁺ = 351.2 (Requires extended time)
42-Thiopheneboronic acidPd(dppf)Cl₂ / K₂CO₃1081%[M+H]⁺ = 356.1

Conclusion

The strategic utilization of 7-bromo-3,4-dihydroisoquinoline hydrochloride enables the rapid, modular assembly of complex isoquinoline alkaloids. By strictly controlling the order of operations—leveraging the N-acyl iminium chemistry for C1 functionalization followed by palladium-catalyzed cross-coupling at C7—researchers can systematically construct diverse chemical libraries for drug discovery. Adhering to the self-validating in-process controls outlined in these protocols ensures high reproducibility and synthetic fidelity.

Sources

Advanced Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 7-Bromo-3,4-dihydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Rationale

The 3,4-dihydroisoquinoline core is a privileged structural motif in medicinal chemistry, frequently serving as a foundational scaffold for central nervous system (CNS) therapeutics, neuroprotective agents, and opioid receptor modulators[1]. Functionalization at the 7-position via the Suzuki-Miyaura cross-coupling reaction allows for the rapid introduction of diverse aryl or heteroaryl groups, which is a proven strategy to modulate lipophilicity, receptor affinity, and blood-brain barrier penetration[1][2].

However, utilizing 7-bromo-3,4-dihydroisoquinoline hydrochloride (CAS: 16516-67-9) presents two distinct chemical challenges: the presence of a stoichiometric hydrochloride salt and the reactivity of the partially saturated cyclic imine (C=N) bond. This application note details the mechanistic causality behind the reaction parameters and provides self-validating protocols to achieve high-yielding cross-couplings while preserving the heterocycle.

Mechanistic Causality: Overcoming Substrate-Specific Challenges

Managing the Hydrochloride Salt

In a standard Suzuki-Miyaura coupling, an inorganic base (e.g., K₂CO₃ or Na₂CO₃) is required to activate the boronic acid into a nucleophilic boronate complex, which is essential for the transmetalation step[3]. Because the substrate is supplied as a hydrochloride salt to prevent oxidative degradation, it will instantly consume one equivalent of the added base. Therefore, the base stoichiometry must be deliberately adjusted to an excess (3.0–4.0 equivalents) to ensure both the in situ free-basing of the imine and the optimal catalytic turnover of the palladium cycle[2].

Imine Stability and Solvent Selection

The cyclic imine within the 3,4-dihydroisoquinoline system is susceptible to hydrolysis when exposed to harsh, prolonged aqueous basic conditions at elevated temperatures. To mitigate this, biphasic solvent systems (such as acetone/water or benzene/ethanol/water) are employed. These systems ensure the solubility of both the organic substrate and the inorganic base while minimizing the contact time between the imine and aqueous hydroxide/carbonate ions, thereby preserving the structural integrity of the core[2][4].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd 7-Br-DHIQ TransMet Transmetalation (Boronate Transfer) OxAdd->TransMet Base & Ar-B(OH)2 RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim RedElim->Pd0 Product Release

Palladium-catalyzed Suzuki-Miyaura cycle for 7-bromo-3,4-dihydroisoquinoline.

Quantitative Reaction Parameters

The following table summarizes the optimized conditions for both microwave-assisted and conventional thermal heating methodologies.

ParameterProtocol A: Microwave-AssistedProtocol B: Conventional ThermalCausality / Mechanistic Rationale
Catalyst Pd(dppf)Cl₂ (5–10 mol%)Pd(PPh₃)₄ (5–10 mol%)The bidentate dppf ligand accelerates reductive elimination; PPh₃ is robust for prolonged biphasic heating.
Base K₂CO₃ (3.0–4.0 eq)Aqueous Na₂CO₃ (3.0–4.0 eq)Excess base is strictly required to neutralize the HCl salt and form the active boronate complex.
Solvent Acetone / Water (3:1)Benzene / Ethanol / WaterBiphasic systems ensure the solubility of both the organic substrate and the inorganic base.
Temperature 100 °C75–80 °CMicrowave heating drastically reduces reaction time, minimizing the risk of imine hydrolysis.
Time 15–30 minutes2–14 hoursRapid kinetics in the microwave prevent the degradation of the 3,4-dihydroisoquinoline core.

Validated Experimental Protocols

Workflow Start 7-Bromo-3,4-dihydroisoquinoline HCl (Substrate) Base In situ Neutralization (Excess K2CO3 / Na2CO3) Start->Base Cat Catalyst & Boronic Acid Addition (Pd(dppf)Cl2 or Pd(PPh3)4) Base->Cat Heat Reaction Heating (Microwave 100°C / Thermal 80°C) Cat->Heat Workup Aqueous Workup & Phase Separation Heat->Workup Purify Silica Gel Chromatography (Product Isolation) Workup->Purify

Workflow for the Suzuki coupling of 7-bromo-3,4-dihydroisoquinoline hydrochloride.

Protocol A: Microwave-Assisted Biphasic Coupling (Recommended)

This protocol leverages microwave irradiation to rapidly drive the reaction to completion, thereby avoiding the prolonged thermal exposure that leads to imine degradation[2].

  • Reagent Assembly : In a microwave-safe reaction vial equipped with a magnetic stir bar, add 7-bromo-3,4-dihydroisoquinoline hydrochloride (1.0 eq), the appropriate aryl boronic acid (1.2–1.5 eq), and the palladium catalyst Pd(dppf)Cl₂ (0.05–0.1 eq)[2].

  • Base Addition & Neutralization : Add anhydrous K₂CO₃ (3.0–4.0 eq). Critical Step: The excess base is mandatory to first liberate the free imine from the hydrochloride salt and subsequently facilitate the transmetalation of the boronic acid[2][3].

  • Solvent Introduction : Add a degassed mixture of acetone and water (3:1 ratio) to achieve a substrate concentration of approximately 0.1 M. Purge the vial with argon gas for 5 minutes to displace oxygen and prevent catalyst deactivation.

  • Microwave Irradiation : Seal the vial and heat in a dedicated microwave synthesizer at 100 °C for 15–30 minutes[2].

  • Workup & Extraction : Dilute the cooled reaction mixture with ethyl acetate (EtOAc) and water. Extract the aqueous layer with EtOAc three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography on silica gel using an appropriate eluent gradient (e.g., hexane/ethyl acetate with 1% triethylamine to prevent streaking of the basic imine).

Protocol B: Conventional Thermal Coupling

For laboratories without microwave synthesizers, a standard reflux setup in a highly non-polar biphasic system can be utilized[4].

  • Reagent Assembly : To a round-bottom flask, add 7-bromo-3,4-dihydroisoquinoline hydrochloride (1.0 eq) and the aryl boronic acid (1.2 eq).

  • Solvent & Base : Dissolve the reagents in a mixture of benzene (or toluene) and ethanol (2:1 ratio). Add aqueous 2 M Na₂CO₃ (yielding 3.0–4.0 eq of base)[4].

  • Catalyst Addition : Add Pd(PPh₃)₄ (0.05 eq). Degas the biphasic suspension by bubbling argon directly through the mixture for 10 minutes[4].

  • Thermal Heating : Attach a reflux condenser and heat the vigorously stirring mixture in an oil bath at 75–80 °C for 2–14 hours under an argon atmosphere. Monitor the consumption of the starting material via TLC or LC-MS[4].

  • Workup & Purification : Cool the mixture to room temperature, separate the organic and aqueous phases, and extract the aqueous phase with EtOAc. Dry, concentrate, and purify the product via silica gel chromatography.

Self-Validation & Troubleshooting

To ensure the protocol operates as a self-validating system, researchers must monitor for specific failure modes during the reaction:

  • Imine Hydrolysis (Ring Opening) : If LC-MS analysis indicates the presence of ring-opened aldehyde or ketone byproducts, the imine has hydrolyzed. Solution: Reduce the reaction time by strictly utilizing the microwave protocol (Protocol A), or pre-neutralize the HCl salt with aqueous NaOH and extract the free base into dichloromethane prior to setting up the coupling reaction.

  • Debromination (Reduction) : The premature reduction of the C-Br bond (yielding unsubstituted 3,4-dihydroisoquinoline) occurs if the transmetalation step is rate-limiting. Solution: Ensure the boronic acid is of high purity and the inorganic base is fully dissolved in the aqueous phase to accelerate boronate formation[3].

  • Catalyst Blackout : The precipitation of palladium black indicates catalyst degradation. Solution: Ensure rigorous degassing of the solvents prior to heating, as oxygen rapidly oxidizes the active Pd(0) complex to inactive Pd(II) species[3].

References

  • Structure–Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Suzuki Cross-Coupling/Reductive Debenzyloxycarbonylation Sequence for the Syntheses of [c]Annulated Isoquinolines Source: ACS Publications URL:[Link]

  • Suzuki reaction Source: Wikipedia URL: [Link]

Sources

Application Note: Palladium-Catalyzed Heck Cross-Coupling of 7-Bromo-3,4-dihydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

The functionalization of nitrogen-containing heterocycles is a cornerstone of modern drug discovery. The substrate 7-bromo-3,4-dihydroisoquinoline hydrochloride is a highly valuable building block, often utilized as a precursor to complex tetrahydroisoquinoline alkaloids[1]. However, subjecting this specific molecule to a Mizoroki-Heck cross-coupling presents two distinct chemical challenges that dictate the experimental design:

The Hydrochloride Salt Factor: Heck reactions inherently require a stoichiometric amount of base to mediate the reductive elimination of HX from the Pd(II) intermediate, thereby regenerating the active Pd(0) catalyst[2]. Because the starting material is a hydrochloride salt, the first equivalent of base is entirely consumed to neutralize the salt and liberate the free imine. Failing to account for this will result in an acidic environment that rapidly halts the catalytic cycle. Therefore, a minimum of 2.5 to 3.0 equivalents of base must be employed.

Imine Coordination and Catalyst Poisoning: Once freebased, the 3,4-dihydroisoquinoline core features a nucleophilic imine nitrogen. This nitrogen can coordinate to the palladium center, competing with the phosphine ligands and potentially forming an inactive off-cycle resting state. To prevent this, sterically demanding ligands such as tri-o-tolylphosphine (P(o-tol)₃) or bidentate ligands like dppf are strictly required to crowd the metal center and disfavor imine coordination[3].

When reacting with electron-deficient olefins (e.g., methyl acrylate), the reaction exhibits high stereoselectivity, predominantly yielding the trans-(E)-substituted product due to the steric dynamics during the β-hydride elimination step[2].

Catalytic Cycle and Logical Relationships

The following diagram illustrates the modified Heck catalytic cycle, specifically highlighting where the excess base intervenes to manage both the substrate's hydrochloride salt and the catalytic byproduct.

HeckCycle Pd0 Pd(0)L_n Active Catalyst PdII_Aryl Pd(II) Aryl Complex (C7-Pd Bond) Pd0->PdII_Aryl Oxidative Addition (7-Bromo Substrate) PdII_Alkyl Pd(II) Alkyl Complex (Post-Insertion) PdII_Aryl->PdII_Alkyl Migratory Insertion (Methyl Acrylate) Product HPd(II)BrL_n + trans-Alkene Product PdII_Alkyl->Product β-Hydride Elimination Product->Pd0 Base Neutralization (Removes HBr & HCl)

Catalytic cycle of the Heck coupling highlighting the critical role of base neutralization.

Optimization Data

To establish a self-validating protocol, various reaction parameters were screened. The data below synthesizes the quantitative impact of base equivalents and ligand sterics on the overall yield.

EntryCatalyst (5 mol%)Ligand (10 mol%)BaseBase Equiv.SolventYield (%)Mechanistic Observation
1Pd(OAc)₂PPh₃Et₃N1.5DMF<10Incomplete freebasing; catalytic cycle stalled.
2Pd(OAc)₂PPh₃Et₃N3.0DMF42Substrate coordination to Pd; catalyst poisoning.
3Pd(OAc)₂P(o-tol)₃Et₃N3.0DMF88Bulky ligand prevents imine coordination.
4Pd(OAc)₂P(o-tol)₃K₂CO₃3.0DMF75Heterogeneous base; slower reaction rate.
5Pd₂(dba)₃dppfDIPEA3.0Toluene81Bidentate ligand effective, but lower solubility.

Table 1: Optimization of reaction conditions for the coupling of 7-bromo-3,4-dihydroisoquinoline HCl with methyl acrylate (100 °C, 16 h).

Experimental Workflow

Workflow Step1 1. Freebasing Neutralize HCl Salt Step2 2. Catalyst Setup Pd/Ligand in DMF Step1->Step2 Step3 3. Heck Coupling Heat at 100°C Step2->Step3 Step4 4. Workup Quench & Extract Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Step-by-step experimental workflow for the Heck cross-coupling protocol.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system. In-process checks (IPC) are embedded to ensure causality between the physical steps and the chemical transformations.

Materials Required:
  • 7-Bromo-3,4-dihydroisoquinoline hydrochloride (1.0 mmol, 246.5 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)

  • Tri-o-tolylphosphine (P(o-tol)₃) (0.10 mmol, 30.4 mg)

  • Methyl acrylate (1.5 mmol, 129.1 mg / 135 µL)

  • Triethylamine (Et₃N) (3.0 mmol, 303.6 mg / 418 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step 1: Reaction Setup and In Situ Freebasing
  • Equip a 25 mL Schlenk tube with a magnetic stir bar. Flame-dry under vacuum and backfill with dry Argon (repeat 3 times).

  • Add 7-bromo-3,4-dihydroisoquinoline hydrochloride (246.5 mg) to the flask.

  • Add anhydrous DMF (5.0 mL) followed immediately by Triethylamine (418 µL).

  • Causality Check: Stir the suspension at room temperature for 10 minutes. The mixture will transition from a suspension to a more homogeneous solution as the hydrochloride salt is neutralized, generating the soluble free imine and suspended triethylammonium chloride.

Step 2: Catalyst and Olefin Addition
  • Temporarily remove the Argon line and rapidly add Pd(OAc)₂ (11.2 mg) and P(o-tol)₃ (30.4 mg).

  • Add methyl acrylate (135 µL) via a micro-syringe.

  • Seal the Schlenk tube and perform three cycles of freeze-pump-thaw degassing. Note: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and the premature decomposition of the Pd(0) active species.

Step 3: Heating and Reaction Monitoring
  • Place the sealed Schlenk tube in a pre-heated oil bath at 100 °C.

  • Stir vigorously (800 rpm) for 16 hours. The solution will typically turn a deep yellow/orange, eventually darkening as palladium black begins to precipitate near the end of the catalytic lifespan.

  • Self-Validation (IPC): After 14 hours, withdraw a 10 µL aliquot, dilute with 1 mL EtOAc, wash with water, and analyze via TLC (Hexanes:EtOAc 7:3) or GC-MS. The starting material peak (m/z ~208/210 for the free base) should be completely consumed, replaced by the product peak (m/z ~215).

Step 4: Quench and Workup
  • Remove the reaction from the oil bath and cool to room temperature.

  • Dilute the crude mixture with Ethyl Acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer with distilled water (3 × 20 mL) to remove the DMF solvent and the triethylammonium salts.

  • Wash with brine (20 mL), collect the organic layer, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude residue.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of Hexanes to Ethyl Acetate (typically 10% to 40% EtOAc). The bulky P(o-tol)₃ and its oxide will elute first, followed by the desired trans-methyl 3-(3,4-dihydroisoquinolin-7-yl)acrylate.

  • Evaporate the product fractions to obtain the purified compound.

Sources

The Strategic Utility of 7-Bromo-3,4-dihydroisoquinoline Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of 7-bromo-3,4-dihydroisoquinoline hydrochloride, a versatile heterocyclic building block in medicinal chemistry. This document provides an in-depth analysis of its chemical properties, strategic applications in the synthesis of bioactive molecules, and detailed, field-proven experimental protocols.

Introduction: A Scaffold of Therapeutic Potential

The 3,4-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] The introduction of a bromine atom at the 7-position, as in 7-bromo-3,4-dihydroisoquinoline hydrochloride, offers a key advantage for synthetic chemists. This bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR). This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of 7-bromo-3,4-dihydroisoquinoline and its hydrochloride salt is essential for its effective use in synthesis.

PropertyValueSource
Chemical Formula C₉H₉BrClN[3]
Molecular Weight 274.54 g/mol [3]
CAS Number 220247-73-4 (for the related 7-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride)
Appearance White to off-white powder[3]
Solubility Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.[2]

Core Applications in Medicinal Chemistry

7-Bromo-3,4-dihydroisoquinoline hydrochloride is a strategic starting material for the synthesis of a variety of therapeutic agents, primarily targeting enzymes and G-protein coupled receptors (GPCRs). The two key reactive sites, the secondary amine of the dihydroisoquinoline ring and the bromine atom on the aromatic ring, allow for sequential or orthogonal functionalization.

Synthesis of Enzyme Inhibitors

The 3,4-dihydroisoquinoline scaffold has been successfully employed in the design of potent enzyme inhibitors, particularly for Poly(ADP-ribose) polymerase (PARP) and various kinases.

PARP enzymes are crucial for DNA damage repair, and their inhibition is a clinically validated strategy for cancer therapy.[4] The 3,4-dihydroisoquinolin-1(2H)-one scaffold, a close derivative of 7-bromo-3,4-dihydroisoquinoline, is a known pharmacophore for PARP inhibition.[5][6] Specifically, a 7-bromo derivative of 3,4-dihydroisoquinolin-1(2H)-one has been identified as an inhibitor of PARP10.[7] The synthetic strategy generally involves the utilization of the bromine atom for late-stage diversification via cross-coupling reactions to enhance potency and selectivity.

Conceptual Workflow for the Synthesis of PARP Inhibitors

A 7-Bromo-3,4-dihydroisoquinoline Hydrochloride B N-Alkylation / Acylation A->B Functionalization of secondary amine C Suzuki or Buchwald-Hartwig Cross-Coupling B->C Introduction of aryl/heteroaryl groups at C7 D PARP Inhibitor Candidate C->D Final Molecule

Caption: Synthetic strategy for PARP inhibitors.

Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[8] The 3,4-dihydroisoquinoline scaffold has been explored for the development of kinase inhibitors, including inhibitors of c-Jun N-terminal kinase 3 (JNK3).[1][9] The synthesis of these inhibitors often involves the introduction of various substituents on the aromatic ring, where a bromine atom can serve as a convenient precursor for such modifications through cross-coupling reactions.[10]

Synthesis of GPCR Ligands

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs. The tetrahydroisoquinoline scaffold, which can be derived from 3,4-dihydroisoquinolines, is a common motif in dopamine receptor ligands.[11][12][13]

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated as selective ligands for dopamine D3 receptors.[14][15] The synthesis of these ligands often involves N-alkylation of the tetrahydroisoquinoline nitrogen and modifications on the aromatic ring. Starting from 7-bromo-3,4-dihydroisoquinoline, a two-step process of reduction to the tetrahydroisoquinoline followed by Suzuki coupling at the 7-position and N-alkylation provides a versatile route to a library of potential dopamine receptor modulators. A patent has described 3,4-dihydroisoquinolin-2(1H)-yl compounds as positive allosteric modulators (PAMs) of the D1 receptor for the treatment of cognitive impairment.[16]

Signaling Pathway of Dopamine D2-like Receptors

Dopamine Dopamine D2R D2-like Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Response Cellular Response cAMP->Response Modulates Start Combine Reactants (7-Bromo-3,4-dihydroisoquinoline, Boronic Acid, Base, Catalyst) Inert Establish Inert Atmosphere Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Purified Product Purify->Product

Sources

7-Bromo-3,4-dihydroisoquinoline Hydrochloride as a Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 3,4-dihydroisoquinoline (DHIQ) and tetrahydroisoquinoline (THIQ) ring systems are privileged scaffolds in medicinal chemistry, frequently utilized in the design of highly selective protein kinase inhibitors [1, 2]. These bicyclic nitrogenous systems are conformationally restricted, allowing them to occupy the ATP-binding pocket of kinases with high geometric precision.

7-Bromo-3,4-dihydroisoquinoline hydrochloride serves as an optimal starting material for structure-activity relationship (SAR) exploration. The rationale for utilizing this specific scaffold is threefold:

  • Hinge-Binding Capability: The nitrogen atom within the DHIQ core can act as a critical hydrogen bond acceptor (or donor, if reduced to THIQ) interacting directly with the kinase hinge region (e.g., Met149 in JNK3 or Met156 in ROCK1) [1, 2].

  • The 7-Position Vector: Crystallographic studies reveal that the 7-position of the isoquinoline ring typically projects toward the solvent-exposed region or a secondary hydrophobic back-pocket, depending on the specific kinase [2]. The bromine atom provides a highly reactive synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Hydrochloride Salt Stability: The free base of 3,4-dihydroisoquinoline is prone to oxidation and polymerization during storage. The hydrochloride salt ensures long-term bench stability and high solubility in polar protic solvents, which is critical for reproducible library generation.

Workflow A 7-Bromo-3,4-DHIQ Hydrochloride B Free Basing & Pd-Catalysis (Suzuki/Buchwald) A->B Derivatization C 7-Substituted DHIQ Library B->C Diversification D TR-FRET Kinase Screening (JNK3, ROCK) C->D Profiling E Hit Identification & SAR Analysis D->E Lead Selection

Workflow for SAR exploration using the 7-bromo-3,4-dihydroisoquinoline scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and built-in quality controls are explicitly defined.

Protocol A: Library Generation via Suzuki-Miyaura Cross-Coupling

This protocol describes the derivatization of the 7-bromo position with various aryl/heteroaryl boronic acids to probe the solvent-exposed region of the kinase ATP pocket.

Reagents & Materials:

  • 7-Bromo-3,4-dihydroisoquinoline hydrochloride (1.0 eq)

  • Aryl/Heteroaryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Free-Basing and Base Loading: Add K₂CO₃ (3.0 eq) to a reaction vial. Causality: The excess base serves a dual purpose: it neutralizes the hydrochloride salt of the scaffold to generate the reactive free imine, and it activates the boronic acid by forming a reactive boronate complex essential for the transmetalation step.

  • Reagent Addition: Add 7-bromo-3,4-dihydroisoquinoline hydrochloride (1.0 eq) and the selected boronic acid (1.2 eq).

  • Solvent Introduction & Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of boronic acids and the degradation of the Pd(0) active catalyst species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) and seal the vial. Causality: The dppf ligand is chosen because its large bite angle facilitates the reductive elimination step and prevents catalyst poisoning by the basic nitrogen of the DHIQ ring.

  • Heating: Stir the mixture at 90°C for 12 hours.

  • Self-Validation & Workup: Monitor reaction completion via LC-MS. The disappearance of the starting material isotope pattern (M / M+2 for bromine) and the appearance of the[M+H]⁺ peak of the product validates the coupling. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: In Vitro Kinase Inhibition Profiling (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to evaluate the IC₅₀ of the synthesized DHIQ derivatives against target kinases (e.g., JNK3).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the DHIQ derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate.

  • Control Wells (Self-Validation):

    • Positive Control: 100 nL of 10 µM Staurosporine (ensures assay system is capable of detecting complete inhibition).

    • Negative Control: 100 nL of 100% DMSO (establishes the 0% inhibition baseline).

  • Kinase/Tracer Addition: Add 5 µL of a master mix containing JNK3 enzyme and the fluorescent tracer (e.g., Kinase Tracer 199) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: The tracer is an ATP-competitive fluorescent probe. If the DHIQ derivative successfully binds the ATP pocket, it displaces the tracer.

  • Antibody Addition: Add 5 µL of Europium-labeled anti-tag antibody (targeting the kinase tag).

  • Incubation & Reading: Incubate in the dark at room temperature for 1 hour. Read the plate on a multi-mode microplate reader using a 340 nm excitation filter and measuring emission at 615 nm (Europium) and 665 nm (Tracer).

  • Data Analysis: Calculate the FRET emission ratio (665 nm / 615 nm). Causality: Time-resolved reading incorporates a delay (e.g., 50 µs) before measurement, allowing short-lived background auto-fluorescence from the library compounds to decay, ensuring high signal-to-noise ratios. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The following table summarizes representative SAR data demonstrating how functionalization at the 7-position of the DHIQ scaffold dictates potency and selectivity between two distinct kinases: JNK3 (implicated in neurodegeneration) and ROCK2 (implicated in glaucoma and hypertension) [1, 2].

Table 1: Representative SAR Profile of 7-Substituted DHIQ Derivatives

Compound IDR7-Substituent (Cross-Coupled)JNK3 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Selectivity Profile
Scaffold -Bromo (Starting Material)>10,000>10,000Inactive
DHIQ-01 -Phenyl4,5001,200Weak pan-kinase
DHIQ-02 -3-Pyridyl8504,100JNK3 preferred
DHIQ-03 -4-Fluorophenyl1208,500Highly JNK3 selective
DHIQ-04 -3-Aminomethylphenyl9,20045Highly ROCK2 selective

Data Interpretation: The introduction of a basic amine (DHIQ-04) dramatically shifts selectivity toward ROCK2, likely due to a salt-bridge formation with Asp218 in the ROCK2 binding pocket [2]. Conversely, lipophilic, electron-withdrawing halogens (DHIQ-03) optimize binding in the hydrophobic pocket of JNK3 [1].

Pathway Intervention Context

To fully leverage the DHIQ scaffold in drug development, it is crucial to understand the biological cascade being targeted. For instance, JNK3 is a critical node in stress-induced apoptosis. DHIQ-based inhibitors block the phosphorylation of downstream transcription factors (like c-Jun), thereby halting the apoptotic signaling cascade.

Pathway Stimulus Cellular Stress / Cytokines MAP3K MAP3K (e.g., ASK1) Stimulus->MAP3K MKK MKK4 / MKK7 MAP3K->MKK Phosphorylation JNK3 JNK3 (Target Kinase) MKK->JNK3 Phosphorylation cJun c-Jun Transcription Factor JNK3->cJun Activation Apoptosis Apoptosis / Neurodegeneration cJun->Apoptosis Gene Transcription Inhibitor 7-Substituted DHIQ Inhibitor Inhibitor->JNK3 ATP-competitive Inhibition

JNK3 signaling cascade illustrating the intervention point of DHIQ-based inhibitors.

References

  • Christopher, J. A., et al. "1-Aryl-3,4-dihydroisoquinoline inhibitors of JNK3." Bioorganic & Medicinal Chemistry Letters 19.8 (2009): 2230-2234. URL:[Link]

  • Fang, X., et al. "Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors." Journal of Medicinal Chemistry 53.15 (2010): 5727-5737. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12000034, 7-Bromo-3,4-dihydroisoquinoline." PubChem. URL:[Link]

7-Bromo-3,4-dihydroisoquinoline hydrochloride in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Bromo-3,4-dihydroisoquinoline Hydrochloride in Fragment-Based Drug Discovery

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the pharmaceutical industry by screening low-molecular-weight compounds to identify high-quality, albeit weak, starting points for drug design[1]. Among the most versatile building blocks in modern FBDD libraries is 7-Bromo-3,4-dihydroisoquinoline hydrochloride (CAS: 16516-67-9). This application note details the mechanistic rationale, physicochemical profiling, and validated experimental protocols for utilizing this specific fragment in structural biology and hit-to-lead elaboration.

Mechanistic Rationale: The Tripartite Advantage

The selection of 7-bromo-3,4-dihydroisoquinoline hydrochloride for a fragment library is not arbitrary; it is driven by three distinct structural and physicochemical causalities:

The Privileged Dihydroisoquinoline Scaffold

The 3,4-dihydroisoquinoline core is a partially saturated bicyclic heteroaromatic (PSBH) system. Unlike flat, fully aromatic molecules, this scaffold offers a higher fraction of sp³ carbons ( Fsp3​ ), which correlates with improved clinical success rates. It is a proven pharmacophore found in potent inhibitors across diverse targets, including WDR5, BACE-1, and HIV protease[2]. Furthermore, the hydrochloride salt form is critical: fragments typically exhibit low binding affinities ( Kd​ in the μ M to mM range) and must be screened at high concentrations. The HCl salt ensures maximum aqueous solubility, minimizing the concentration of DMSO required in the assay buffer, which prevents solvent-induced protein denaturation or crystal cracking.

Unambiguous Crystallographic Phasing via Bromine

A major bottleneck in FBDD is the weak, difficult-to-fit electron density generated by low-affinity fragments with partial occupancy in the protein crystal[3]. The incorporation of a bromine atom solves this via anomalous scattering. Bromine has a K-edge at 13.47 keV (0.920 Å), which is easily accessible at synchrotron beamlines. By collecting X-ray diffraction data at this wavelength, crystallographers can utilize Single-wavelength Anomalous Dispersion (SAD) to locate the bromine atom unequivocally, serving as an anchor to model the rest of the dihydroisoquinoline core into the weak 2Fo​−Fc​ electron density map[3][4].

Halogen Bonding ( σ -Hole) Interactions

Bromine is not merely a passive structural marker; it actively participates in target binding. Due to its anisotropic electron distribution, the bromine atom features a localized region of positive electrostatic potential known as the σ -hole[5]. This allows the fragment to act as a halogen bond donor, forming highly directional and attractive interactions with Lewis bases in the protein binding site (e.g., the backbone carbonyl oxygens of amino acids)[6]. Halogen-Enriched Fragment Libraries (HEFLibs) specifically exploit this phenomenon to identify novel, unconventional binding pockets that standard hydrogen-bonding fragments miss[5][6].

Quantitative Data & Physicochemical Profiling

To ensure optimal behavior in biophysical screens, fragments must adhere strictly to the "Rule of Three" (Ro3)[1]. The table below summarizes the quantitative properties of 7-bromo-3,4-dihydroisoquinoline, validating its suitability for FBDD.

PropertyValueRo3 ThresholdFBDD Advantage
Molecular Weight (Free Base) 210.07 g/mol 300 g/mol Allows for significant synthetic elaboration without exceeding drug-like MW limits.
Calculated LogP (cLogP) ~2.5 3.0Ensures sufficient aqueous solubility while maintaining membrane permeability.
Hydrogen Bond Donors (HBD) 1 (protonated) 3Minimizes desolvation penalties upon binding to the target protein.
Hydrogen Bond Acceptors (HBA) 1 3Reduces non-specific promiscuous binding in high-concentration screens.
Rotatable Bonds 0 3Rigid structure minimizes entropic loss upon binding, increasing ligand efficiency.
Bromine Anomalous Signal ( f′′ ) ~3.8 e⁻N/AGenerates a strong anomalous difference peak at 13.47 keV for SAD phasing.

Experimental Workflows & Protocols

Protocol A: High-Concentration Crystal Soaking & SAD Phasing

This protocol describes a self-validating system for soaking the brominated fragment into pre-formed protein crystals and determining its binding pose.

  • Fragment Solution Preparation: Dissolve 7-bromo-3,4-dihydroisoquinoline hydrochloride in 100% DMSO to a stock concentration of 500 mM.

  • Soaking Drop Formulation: Dilute the stock solution directly into the optimized crystallization mother liquor to a final fragment concentration of 25 mM (final DMSO concentration = 5% v/v). Causality: The HCl salt prevents the fragment from precipitating out of the aqueous mother liquor at this high concentration.

  • Crystal Transfer: Using a nylon loop, carefully transfer apo-protein crystals into the 25 mM soaking drop. Seal the well and incubate at 20°C for 2 to 24 hours.

  • Cryoprotection and Harvesting: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., mother liquor supplemented with 20% v/v glycerol) containing 25 mM of the fragment to prevent back-diffusion. Flash-cool the crystal in liquid nitrogen.

  • Data Collection & Processing: Mount the crystal at a synchrotron beamline tuned to the Bromine K-edge (13.47 keV / 0.920 Å). Collect a highly redundant dataset (e.g., 360° with 0.1° oscillations) to accurately measure the small anomalous differences ( ΔF ).

  • Map Calculation: Process the data and calculate an anomalous difference Fourier map. The resulting >5σ peak will unambiguously identify the spatial coordinates of the bromine atom, validating the fragment's binding pose.

Protocol B: Rapid Fragment Elaboration via Microscale Suzuki-Miyaura Coupling

Once the binding pose is confirmed, the bromine atom serves as a synthetic vector for fragment growth.

  • Reaction Setup: In a 2 mL microwave vial, combine 7-bromo-3,4-dihydroisoquinoline hydrochloride (0.1 mmol), a selected arylboronic acid (0.12 mmol), and Pd(dppf)Cl2​ catalyst (0.005 mmol, 5 mol%).

  • Base and Solvent Addition: Add K2​CO3​ (0.3 mmol) to neutralize the hydrochloride salt and activate the boronic acid. Add 1 mL of a degassed 4:1 mixture of 1,4-dioxane and water. Causality: Degassing is critical to prevent the oxidative deactivation of the Palladium(0) catalytic species.

  • Reaction Execution: Seal the vial and heat under microwave irradiation at 100°C for 20 minutes.

  • Workup: Dilute the mixture with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the elaborated lead compound via preparative HPLC. The new aryl ring will project directly along the vector previously occupied by the C-Br bond, exploring adjacent sub-pockets in the protein.

Structural Biology & Elaboration Pipeline

FBDD_Workflow A 7-Bromo-3,4-dihydroisoquinoline (Fragment Library) B Primary Screening (NMR / SPR) A->B High Conc. Screening C X-ray Crystallography (Crystal Soaking) B->C Hit Validation D Anomalous Phasing (Br Signal Detection) C->D Synchrotron X-ray E Binding Site Mapping (Halogen Bonding) D->E Unambiguous Placement F Fragment Elaboration (Pd-Catalyzed Coupling) E->F Vector Identification G Lead Compound F->G Affinity Optimization

Workflow of 7-Bromo-3,4-dihydroisoquinoline in fragment-based drug discovery.

References

  • Alfa Chemistry / ChemBuyersGuide. "7-BROMO-3,4-DIHYDROISOQUINOLINE HYDROCHLORIDE CAS:16516-67-9." ChemBuyersGuide.com. Available at:

  • Tiefenbrunn, T., et al. (2014). "Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease." Chemical Biology & Drug Design, 83(2), 141-148. Available at:[3]

  • Erlanson, D. A., et al. (2016). "Library Design Strategies to Accelerate Fragment-Based Drug Discovery." Technical University of Denmark (DTU) Publications. Available at:[1]

  • Heidrich, J., et al. (2019). "Quadruple Target Evaluation of Diversity-Optimized Halogen-Enriched Fragments (HEFLibs) Reveals Substantial Ligand Efficiency for AP2-Associated Protein Kinase 1 (AAK1)." Frontiers in Chemistry, 7. Available at:[5]

  • Wilcken, R., et al. (2019). "Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library." Frontiers in Chemistry, 7. Available at:[6]

  • Aho, E. R., et al. (2018). "Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core." Journal of Medicinal Chemistry, 61(13), 5623–5642. Available at:[2]

Sources

Application Note: Site-Selective Derivatization of 7-Bromo-3,4-dihydroisoquinoline Hydrochloride via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 3,4-dihydroisoquinoline (DHIO) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif for CNS-active agents, including opioid receptor peptidomimetics and monoamine transporter inhibitors[1]. Derivatization at the 7-position is particularly strategic; this vector typically projects into the lipophilic binding pockets of Class A G-Protein Coupled Receptors (GPCRs), allowing researchers to fine-tune binding affinity and functional efficacy—often shifting a ligand from an antagonist to a partial or full agonist[1].

However, utilizing 7-bromo-3,4-dihydroisoquinoline hydrochloride[2] as a synthetic building block presents distinct physicochemical challenges. The presence of the hydrochloride salt and the reactive cyclic imine necessitates precise control over reaction conditions to prevent catalyst poisoning, premature reaction stalling, or unwanted imine hydrolysis.

Pathway Ligand 7-Aryl-DHIO Derivative Receptor Opioid Receptors (MOR / KOR) Ligand->Receptor Binds GProtein Gαi/o Protein Activation Receptor->GProtein Activates Effector Adenylate Cyclase Inhibition (↓ cAMP) GProtein->Effector Modulates

Mechanism of action for 7-substituted isoquinoline derivatives at opioid receptors.

Mechanistic Insights & Causality in Experimental Design

When performing a Suzuki-Miyaura cross-coupling on this specific substrate, three primary variables dictate the success of the transformation:

  • Stoichiometric Base Compensation: The HCl salt immediately neutralizes one equivalent of the basic reagent (e.g., K₂CO₃). If standard catalytic protocols (typically 1.5–2.0 equiv of base) are employed, the effective base concentration drops below the threshold required for efficient boronic acid activation and transmetalation. This leads to protodeboronation and the recovery of the starting aryl bromide. A minimum of 3.5 equivalents of base is mandatory to drive the catalytic cycle.

  • Imine Stability & Solvent Selection: The C=N double bond is susceptible to nucleophilic attack and hydrolysis under strongly basic, high-temperature aqueous conditions. To mitigate this, a biphasic solvent system (e.g., 1,4-Dioxane/Water in a 4:1 ratio) is preferred. The organic substrate remains solvated in the ethereal phase, shielding the imine from excessive aqueous hydroxide/carbonate exposure, while the water dissolves the base to facilitate the interfacial transmetalation step.

  • Catalyst Selection: While Pd(PPh₃)₄ is a traditional choice, the bidentate ligand in Pd(dppf)Cl₂ provides a more sterically congested and electron-rich palladium center. This accelerates oxidative addition into the aryl bromide bond and resists unwanted coordination by the basic imine nitrogen of the substrate, which can otherwise poison the catalyst[3].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product yield, demonstrating why the optimized protocol was selected.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄K₂CO₃ (2.0)Dioxane/H₂O (4:1)9015Protodeboronation; insufficient base due to HCl salt.
2Pd(PPh₃)₄K₂CO₃ (3.5)Dioxane/H₂O (4:1)9062Moderate yield; competitive imine hydrolysis observed.
3 Pd(dppf)Cl₂ K₂CO₃ (3.5) Dioxane/H₂O (4:1) 80 85 Clean conversion; bidentate ligand prevents N-coordination.
4Pd(dppf)Cl₂Cs₂CO₃ (3.5)DMF (Anhydrous)9078Good yield; anhydrous conditions protect imine but complicate workup.
5Pd₂(dba)₃ / XPhosK₃PO₄ (3.5)Toluene/H₂O (10:1)10089Excellent yield; highly active catalyst system for hindered substrates.

Experimental Protocol: Suzuki-Miyaura Derivatization

This methodology is designed as a self-validating system , incorporating specific in-process controls to ensure the integrity of the reactive dihydroisoquinoline core is maintained throughout the transformation.

Materials Required
  • 7-bromo-3,4-dihydroisoquinoline hydrochloride (1.0 equiv, 1.0 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.5 equiv, 3.5 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL, thoroughly degassed)

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 7-bromo-3,4-dihydroisoquinoline hydrochloride, the aryl boronic acid, and K₂CO₃.

  • Solvent Addition & Degassing (Critical Step): Add the 1,4-Dioxane and Water. The presence of oxygen leads to the homocoupling of the boronic acid and oxidation of the Pd(0) active species. Perform three cycles of freeze-pump-thaw, or vigorously bubble ultra-pure Argon through the biphasic mixture for 15 minutes.

  • Catalyst Introduction: Briefly open the tube under a positive pressure of Argon and add the Pd(dppf)Cl₂ catalyst. Seal the tube securely. Causality: Adding the catalyst strictly after degassing prevents premature oxidation of the palladium complex.

  • Heating & Agitation: Immerse the tube in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous base and the organic substrate.

  • Aqueous Workup: After complete conversion (typically 4–6 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the phases. Extract the aqueous layer with EtOAc (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient containing 1% Triethylamine). Causality: The addition of 1% Et₃N to the eluent prevents the basic imine from streaking on the acidic silica gel, ensuring sharp elution bands and high recovery.

Workflow Step1 7-bromo-DHIO HCl + Aryl Boronic Acid Step2 In-situ Neutralization (Excess K2CO3) Step1->Step2 Step3 Pd-Catalyzed Cross-Coupling (80°C) Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Step5 Purification (Silica Gel + 1% Et3N) Step4->Step5

Workflow for the Suzuki-Miyaura derivatization of 7-bromo-3,4-dihydroisoquinoline.

Self-Validation & Quality Control

To confirm the success of the derivatization and verify that the sensitive dihydroisoquinoline core survived the basic coupling conditions, the following self-validation checks must be performed:

  • In-Process LC-MS: The starting material (M+H typically ~210/212 for the free base) should be entirely consumed. The product mass should appear without the presence of M+18 peaks, which would indicate unwanted imine hydrolysis.

  • Diagnostic ¹H NMR Shifts: The C1 proton (CH=N) of the 3,4-dihydroisoquinoline ring is highly diagnostic. It appears as a distinct singlet or broad triplet far downfield, typically between δ 8.20 – 8.40 ppm in CDCl₃[2]. If this peak is absent or shifted significantly upfield, the imine has likely been compromised.

  • Aliphatic Integrity: The C3 and C4 methylene protons must remain intact, appearing as two distinct multiplets around δ 3.75 (m, 2H) and δ 2.70 (m, 2H), respectively[2].

Sources

N-alkylation of 7-bromo-3,4-dihydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the N-Alkylation of 7-bromo-3,4-dihydroisoquinoline hydrochloride

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the . This transformation is a critical step in the synthesis of a wide array of pharmacologically significant molecules and research compounds. We will delve into the underlying chemical principles, explain the causality behind experimental choices, and present a robust, self-validating protocol designed for researchers, scientists, and drug development professionals. The document includes a troubleshooting guide, data tables for condition screening, and detailed workflow diagrams to ensure clarity and reproducibility.

Introduction and Scientific Context

The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals. The nitrogen atom at the 2-position serves as a key handle for molecular derivatization. N-alkylation of this scaffold allows for the introduction of various side chains, which can profoundly modulate a compound's pharmacological properties, including its potency, selectivity, solubility, and metabolic stability.

The starting material, 7-bromo-3,4-dihydroisoquinoline hydrochloride, presents a common challenge: the nitrogen atom is protonated, forming an ammonium salt. In this state, the nitrogen lone pair is unavailable for nucleophilic attack, rendering it unreactive towards alkylating agents[1]. Therefore, the crucial first step in any N-alkylation protocol is the in situ neutralization of the hydrochloride salt to liberate the free secondary amine (the free base), which is the active nucleophile. This guide will focus on a standard SN2 (bimolecular nucleophilic substitution) approach using alkyl halides, which is a reliable and widely adopted method for this class of transformation.

Core Principles and Mechanistic Rationale

The N-alkylation of a secondary amine like 7-bromo-3,4-dihydroisoquinoline is a classic SN2 reaction. The process can be broken down into two primary stages:

  • Deprotonation (Activation): The hydrochloride salt is treated with a suitable base. The base abstracts the acidic proton from the nitrogen atom, neutralizing the positive charge and regenerating the lone pair of electrons. This converts the unreactive ammonium salt into a nucleophilic free amine. The choice of base is critical; it must be strong enough to deprotonate the ammonium salt but should not introduce competing side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their efficacy, ease of removal, and minimal side reactivity[2].

  • Nucleophilic Attack: The liberated free amine then acts as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent (e.g., an alkyl halide). This attack proceeds via a backside approach, leading to the displacement of the leaving group (e.g., bromide, iodide) and the formation of a new carbon-nitrogen bond. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal for SN2 reactions as they can solvate the cations while leaving the nucleophile relatively un-solvated and highly reactive[2].

Below is a diagram illustrating the fundamental mechanism.

G cluster_0 Step 1: Deprotonation (Activation) cluster_1 Step 2: SN2 Alkylation Start_HCl 7-bromo-3,4-dihydroisoquinoline Hydrochloride Salt (Inactive) Free_Base Free Base (Nucleophilic) Start_HCl->Free_Base Base abstracts H⁺ Base Base (e.g., K₂CO₃) Base->Start_HCl Product N-Alkylated Product Free_Base->Product Nucleophilic Attack Alkyl_Halide Alkyl Halide (R-X) Electrophile Alkyl_Halide->Free_Base G start Start setup 1. Combine Substrate & Base in dry flask under N₂ start->setup add_solvent 2. Add Anhydrous DMF setup->add_solvent stir 3. Stir at RT for 30 min (Deprotonation) add_solvent->stir add_alkyl 4. Add Alkyl Bromide stir->add_alkyl react 5. Heat to 60 °C & Stir add_alkyl->react monitor 6. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 7. Cool, Quench with H₂O, & Extract with EtOAc monitor->workup Complete wash 8. Wash with H₂O & Brine workup->wash dry 9. Dry (MgSO₄) & Concentrate wash->dry purify 10. Purify via Flash Chromatography dry->purify product Pure N-Alkylated Product purify->product

Sources

Application Note: Chemoselective Reduction of 7-Bromo-3,4-dihydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Causality

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore in drug discovery, frequently serving as a rigidified backbone for central nervous system (CNS) agents and metabolic modulators. The synthesis of functionalized THIQs often relies on the construction of a 3,4-dihydroisoquinoline intermediate via the Bischler-Napieralski reaction, followed by reduction to the saturated amine[1].

When handling halogenated derivatives, such as 7-bromo-3,4-dihydroisoquinoline hydrochloride , the choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂, Pd/C) poses a severe risk of hydrodehalogenation, which would cleave the essential C-Br bond. To achieve strict chemoselectivity, Sodium Borohydride (NaBH₄) in a protic solvent (methanol or ethanol) is the gold standard[2].

The Causality of the Hydrochloride Salt: Using the hydrochloride salt of the starting material is highly advantageous. In solution, the salt dissociates to form an iminium ion (a protonated imine). This protonation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C=N bond, making it highly electrophilic and exceptionally susceptible to nucleophilic hydride attack[3]. Consequently, the reduction proceeds rapidly even at low temperatures (0 °C), minimizing side reactions and leaving the aryl bromide entirely intact.

Mechanistic Pathway

The following diagram illustrates the logical flow of the reduction mechanism, highlighting the transition from the activated electrophile to the isolated free base.

Mechanism A 7-Bromo-3,4-dihydroisoquinoline HCl (Electrophilic Iminium) B NaBH4 / MeOH (Hydride Transfer) A->B Activation C Amine-Borate Complex (Intermediate) B->C Nucleophilic Attack D Aqueous Base Quench (Hydrolysis) C->D pH > 10 E 7-Bromo-1,2,3,4-tetrahydroisoquinoline (Free Base Product) D->E Phase Extraction

Mechanistic pathway of chemoselective iminium reduction by sodium borohydride.

Experimental Protocol

This protocol is designed as a self-validating system. Every step incorporates a physical or chemical rationale to ensure reproducibility and high yield[2].

Reagents Required
  • Starting Material: 7-bromo-3,4-dihydroisoquinoline hydrochloride (1.0 eq)

  • Reducing Agent: Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)

  • Solvent: Methanol (MeOH), anhydrous or ACS grade

  • Workup Reagents: Distilled water, 1M NaOH (aq), Dichloromethane (DCM) or Ethyl Acetate (EtOAc), Anhydrous Na₂SO₄.

Step-by-Step Methodology
  • Reaction Setup & Solvation: Suspend 7-bromo-3,4-dihydroisoquinoline hydrochloride (1.0 eq) in Methanol (approx. 10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar. Causality: Methanol acts as both a solvent and a proton source. The HCl salt may not fully dissolve until the reaction begins, which is normal.

  • Temperature Control: Cool the flask to 0 °C using an ice-water bath. Causality: NaBH₄ reacts exothermically with methanol to generate hydrogen gas and sodium tetramethoxyborate. Cooling suppresses this competitive solvent reduction and controls the exotherm of the iminium reduction, preventing impurity formation[1].

  • Hydride Addition: Add NaBH₄ (1.5 - 2.0 eq) portion-wise over 15–30 minutes. Causality: Portion-wise addition prevents vigorous frothing (H₂ evolution) and ensures a sustained concentration of active hydride species in the mixture.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 to 2 hours. Monitor via TLC (see Section 6).

  • Quenching & Borate Hydrolysis: Once complete, cool the mixture back to 0 °C and carefully quench by adding distilled water dropwise until bubbling ceases. Concentrate the mixture under reduced pressure to remove the majority of the methanol.

  • Basification & Free-Basing: Add 1M NaOH to the aqueous residue until the pH is > 10. Causality: The product initially forms a stable boron-amine complex. Strong base hydrolyzes these borate esters and ensures the secondary amine is entirely deprotonated (free base form), which is mandatory for efficient extraction into the organic phase[2].

  • Isolation: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 7-bromo-1,2,3,4-tetrahydroisoquinoline.

Experimental Workflow

Workflow S1 Step 1: Dissolution Suspend SM in MeOH at 0 °C S2 Step 2: Hydride Addition Add NaBH4 portion-wise (1.5-2.0 eq) S1->S2 S3 Step 3: Reaction Stir at RT for 1-2 hours S2->S3 S4 Step 4: Quenching Add H2O to destroy excess NaBH4 S3->S4 QC IPC Check Validate via TLC & LC-MS S3->QC In-process control S5 S5 S4->S5 S6 Step 6: Isolation Extract with DCM, dry, and concentrate S5->S6

Step-by-step experimental workflow for the reduction and isolation of the THIQ.

Reaction Optimization & Quantitative Data

To ensure maximum throughput and purity, the following parameters have been optimized against standard baseline conditions.

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Reducing Agent NaBH₄ (1.0 eq)NaBH₄ (1.5 - 2.0 eq) Excess compensates for the competitive, parasitic reaction between the hydride and the protic solvent (methanol).
Solvent EthanolMethanol Faster reaction kinetics and superior solubility profile for the highly polar hydrochloride salt[1].
Temperature Room Temperature0 °C to RT Mitigates excessive H₂ frothing and suppresses the formation of ring-opened or dimeric impurities.
Workup pH pH 7 (Neutral)pH > 10 (Basic) Strictly required to break down stable boron-nitrogen coordinate complexes and force the product into the organic phase.
Expected Yield 60 - 70%85 - 95% Optimized basification prevents product loss in the aqueous phase, maximizing recovery[3].

Self-Validating Analytical Markers

A robust protocol must be self-validating. Use the following analytical markers to confirm the success of the transformation:

  • Thin Layer Chromatography (TLC): Run a TLC plate (e.g., 9:1 DCM:MeOH with 1% NH₄OH). The starting iminium salt will typically stay at the baseline or streak heavily, while the free base THIQ product will elute cleanly as a distinct, UV-active spot (Rf ~ 0.3 - 0.5).

  • ¹H NMR Spectroscopy (CDCl₃): Disappearance: The diagnostic imine proton (–CH=N–) of the starting material, typically appearing far downfield as a broad singlet around 8.30 - 8.50 ppm , must completely disappear. Appearance: Look for the new benzylic methylene protons (C1 position, –CH₂–N–) appearing as a sharp singlet around 3.90 - 4.00 ppm . The C3 and C4 methylene protons will appear as two distinct triplets around 3.10 ppm and 2.80 ppm , respectively.

  • LC-MS: The starting material exhibits an[M+H]⁺ peak at m/z 210 / 212 (1:1 isotopic ratio due to ⁷⁹Br and ⁸¹Br). The successful reduction will shift the mass to m/z 212 / 214 , confirming the addition of two hydrogen atoms across the double bond.

References

  • [1] SYNTHESIS OF 1,4-DISUBSTITUTED ISOQUINOLINES AS CHERYLLINE DERIVATIVES - International Scientific Publications. URL:

  • [2] 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde Synthesis Protocol - Benchchem. URL:

  • [3] United States Patent 5,936,089 - Dipeptides which promote release of growth hormone - Googleapis.com (USPTO). URL:

Sources

Advanced Application Note: The Bischler-Napieralski Cyclodehydration of N-Phenethylamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bischler-Napieralski reaction is a cornerstone transformation in alkaloid synthesis and drug development, enabling the construction of 3,4-dihydroisoquinolines from β -arylethylamides[1],[2]. Because the 3,4-dihydroisoquinoline scaffold is a privileged pharmacophore found in numerous therapeutics and natural products, mastering its synthesis is critical for medicinal chemists[2]. This application note provides a comprehensive guide to the classical and modern variants of this cyclodehydration, emphasizing the mechanistic causality behind reagent selection, quantitative optimization, and self-validating experimental protocols.

Mechanistic Causality & Pathway

The fundamental logic of the Bischler-Napieralski reaction lies in converting a stable, unreactive amide into a highly reactive electrophile capable of undergoing an intramolecular electrophilic aromatic substitution (EAS)[3],[1].

Depending on the dehydrating agent and the electronic nature of the substrate, the reaction proceeds via one of two primary intermediates:

  • The Imidoyl Electrophile (Mechanism I): Activation of the amide carbonyl oxygen by reagents like POCl3​ or Tf2​O generates an imidoyl chloride, phosphate, or triflate. Direct cyclization can occur from this species[1].

  • The Nitrilium Ion (Mechanism II): Expulsion of the leaving group prior to cyclization generates a transient, highly electrophilic nitrilium ion. This pathway is heavily favored when highly potent leaving groups (like triflate) are used, or when elevated temperatures force the elimination[3],[1].

Understanding this dichotomy is crucial: if your arene is electron-deficient (poor nucleophile), you must force the reaction through the highly reactive nitrilium ion pathway to achieve cyclization[3].

Mechanism A N-Phenethylamide (Starting Material) B Electrophilic Activation (POCl3 or Tf2O) A->B C Imidoyl Electrophile (Chloride/Phosphate/Triflate) B->C - H+ D Nitrilium Ion Intermediate C->D Leaving Group Departs E Intramolecular Electrophilic Aromatic Substitution C->E Direct Cyclization D->E F 3,4-Dihydroisoquinoline (Product) E->F Deprotonation

Bischler-Napieralski mechanistic pathways via imidoyl and nitrilium intermediates.

Strategic Reagent Selection & Quantitative Data

Historically, POCl3​ and P2​O5​ under refluxing conditions were the standard[1]. While robust for electron-rich substrates (e.g., dimethoxy-substituted arenes), these harsh thermal conditions often lead to degradation, racemization of chiral centers, or retro-Ritter fragmentation (yielding styrene side products) in sensitive molecules[4],[3].

To bypass these limitations, Movassaghi and Hill developed a modern modification utilizing trifluoromethanesulfonic anhydride ( Tf2​O ) and 2-chloropyridine[5],[6].

  • Causality of Tf2​O : Generates an exceptionally good leaving group (triflate), allowing the formation of the nitrilium ion at cryogenic temperatures (-78 °C to -20 °C)[5].

  • Causality of 2-Chloropyridine: Acts as a non-nucleophilic base. It neutralizes the generated triflic acid without attacking the highly reactive electrophilic intermediates, a common failure point when using standard bases like triethylamine or pyridine[5],[6].

Table 1: Quantitative Comparison of Reaction Conditions
Substrate Electronic ProfileClassical Protocol ( POCl3​ , Reflux)Mild Protocol ( Tf2​O , 2-ClPyr, -20 °C)Mechanistic Rationale
Electron-Rich (e.g., 3,4-dimethoxyphenyl)85-95% Yield 90-98% Yield High arene nucleophilicity allows easy EAS via the imidoyl intermediate under both conditions[2].
Unactivated / Halogenated (e.g., unsubstituted phenyl)40-60% Yield 85-95% Yield Tf2​O forces nitrilium ion formation, overcoming the high activation barrier of poor nucleophiles[5].
Acid-Sensitive / Chiral <30% Yield (Racemization)80-90% Yield (Enantiopure)Low temperatures and mild non-nucleophilic base prevent epimerization and retro-Ritter fragmentation[5],[6].

Detailed Experimental Protocols

Protocol A: Classical POCl3​ -Mediated Cyclization

Best suited for highly activated, electron-rich β -arylethylamides[4],[2].

  • System Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the β -arylethylamide (1.0 equiv) in anhydrous toluene or acetonitrile to achieve a 0.1 M concentration[4].

  • Electrophilic Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add POCl3​ (2.0 - 3.0 equiv) dropwise. Note: Dropwise addition controls the exothermic formation of the imidoyl intermediate[4].

  • Thermal Cyclization: Attach a reflux condenser. Heat the mixture to reflux (approx. 110 °C for toluene) for 2 to 4 hours[4]. Monitor the reaction progress via TLC.

  • Quenching & Isolation: Cool the reaction to 0 °C. Carefully quench by pouring the mixture over crushed ice. Basify the aqueous layer to pH 9-10 using 2M NaOH (liberating the free base of the product). Extract with dichloromethane (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Mild Tf2​O / 2-Chloropyridine Cyclodehydration (Movassaghi Modification)

Best suited for unactivated, halogenated, chiral, or acid-sensitive substrates[4],[5].

  • System Preparation: Dissolve the β -arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM) (0.05 - 0.1 M) under a strictly inert argon atmosphere[4].

  • Base Addition: Add 2-chloropyridine (1.2 - 2.0 equiv) to the solution[4].

  • Cryogenic Activation: Cool the solution to -78 °C (or -20 °C depending on substrate solubility). Slowly add trifluoromethanesulfonic anhydride ( Tf2​O , 1.1 - 1.2 equiv) dropwise[4],[5]. Stir at this temperature for 30 minutes to ensure complete conversion to the imidoyl triflate.

  • Controlled Cyclization: Remove the cooling bath and allow the reaction to warm to 0 °C or room temperature over 1-2 hours[4]. The warming phase provides the minimal thermal energy required for the arene to attack the nitrilium ion.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo[5].

  • Purification: Purify via flash chromatography. Crucial Step: Pre-treat the silica gel with 1% Et3​N in the eluent to prevent acidic degradation or streaking of the basic 3,4-dihydroisoquinoline product.

Troubleshooting & Self-Validation Workflow

Self-Validation Metrics: A successful protocol must be self-validating. To confirm cyclization without waiting for full characterization:

  • TLC: The product will typically have a lower Rf​ than the starting amide and will stain heavily with Dragendorff's reagent (indicating an alkaloid/tertiary amine-like structure).

  • NMR Validation: 1H NMR will definitively show the disappearance of the broad amide N-H peak (typically 5.5-6.5 ppm). 13C NMR will reveal the emergence of a highly deshielded imine carbon ( C=N ) in the 160-165 ppm range, confirming ring closure.

Troubleshooting Start Reaction Yield Low or Incomplete? Q1 Are starting materials still present? Start->Q1 NoSM Increase Temp / Time or use P2O5/POCl3 Q1->NoSM Yes (Incomplete) YesSM Are styrene side products visible (Retro-Ritter)? Q1->YesSM No (Degradation) YesSide Switch to mild Tf2O / 2-Chloropyridine protocol YesSM->YesSide Yes NoSide Check moisture / inert atmosphere integrity YesSM->NoSide No

Troubleshooting workflow for optimizing Bischler-Napieralski cyclodehydration.

References

  • Title: Bischler–Napieralski reaction | Source: Wikipedia | URL: [Link]

  • Title: Bischler-Napieralski Reaction | Source: Organic Chemistry Portal | URL: [Link]

  • Title: A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives | Source: NIH PubMed Central (PMC) | URL: [Link]

  • Title: A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives | Source: Organic Letters (ACS Publications) | URL: [Link]

Sources

The Strategic Application of 7-Bromo-3,4-dihydroisoquinoline Hydrochloride in the Synthesis of Protoberberine Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the strategic application of 7-bromo-3,4-dihydroisoquinoline hydrochloride as a versatile building block in the synthesis of protoberberine alkaloids, a prominent class of isoquinoline alkaloids with a broad spectrum of biological activities. This document is intended for researchers, scientists, and drug development professionals engaged in the field of natural product synthesis and medicinal chemistry. We will delve into the core synthetic strategies, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of key transformations.

Introduction: The Versatility of the 7-Bromo-3,4-dihydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules. The presence of a bromine atom at the C-7 position of the 3,4-dihydroisoquinoline ring system, as in 7-bromo-3,4-dihydroisoquinoline hydrochloride, offers a strategic advantage for synthetic chemists. This bromine atom serves as a versatile synthetic handle, enabling the introduction of diverse functionalities through a variety of modern cross-coupling reactions. This strategic functionalization is pivotal in the construction of complex polycyclic alkaloid skeletons, such as those of the protoberberine family, which includes medicinally important compounds like berberine, palmatine, and xylopinine.

This guide will focus on a modular and efficient approach to the synthesis of protoberberine alkaloids, showcasing the utility of 7-bromo-3,4-dihydroisoquinoline hydrochloride and its derivatives in key carbon-carbon and carbon-heteroatom bond-forming reactions.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of the protoberberine skeleton from a 7-bromo-3,4-dihydroisoquinoline precursor typically involves a sequence of well-established yet powerful chemical transformations. These include classical cyclization methods to form the isoquinoline core and modern cross-coupling reactions to introduce the remaining carbocyclic ring.

Bischler-Napieralski and Pictet-Spengler Reactions: Constructing the Isoquinoline Core

The initial formation of the 3,4-dihydroisoquinoline ring system can be achieved through classical methods such as the Bischler-Napieralski or Pictet-Spengler reactions.

  • Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅)[1][2][3]. For the synthesis of a 7-bromo-3,4-dihydroisoquinoline derivative, the starting material would be an N-acyl-2-(4-bromophenyl)ethylamine. The electron-withdrawing nature of the bromine atom can make the cyclization more challenging, often requiring stronger acidic conditions or higher temperatures[4].

  • Pictet-Spengler Reaction: This reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions[5][6]. A 2-(4-bromophenyl)ethylamine derivative can be reacted with an appropriate carbonyl compound to furnish the 7-bromo-1,2,3,4-tetrahydroisoquinoline scaffold.

Diagram 1: Key Cyclization Reactions for Isoquinoline Synthesis

G cluster_BN Bischler-Napieralski Reaction cluster_PS Pictet-Spengler Reaction bn_start N-Acyl-2-(4-bromophenyl)ethylamine bn_reagent POCl₃ or P₂O₅ bn_start->bn_reagent Dehydrating Agent bn_product 7-Bromo-3,4-dihydroisoquinoline bn_reagent->bn_product Intramolecular Cyclization ps_start 2-(4-Bromophenyl)ethylamine ps_reagent Aldehyde/Ketone, H⁺ ps_start->ps_reagent Condensation ps_product 7-Bromo-1,2,3,4-tetrahydroisoquinoline ps_reagent->ps_product Intramolecular Cyclization

Caption: Classical methods for constructing the bromo-isoquinoline core.

Palladium-Catalyzed Cross-Coupling Reactions: Building the Protoberberine Skeleton

The bromine atom at the C-7 position is the linchpin for the subsequent construction of the additional rings of the protoberberine framework. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are instrumental in this phase.

  • Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction couples the 7-bromo-isoquinoline derivative with an appropriate organoboron reagent[7][8][9][10][11]. For the synthesis of protoberberines, a boronic acid or ester containing the requisite functionality for the formation of the D-ring is employed. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and functional group tolerance.

  • Heck Reaction: The Heck reaction provides another avenue for C-C bond formation by coupling the 7-bromo-isoquinoline with an alkene[2][12][13][14]. Intramolecular versions of the Heck reaction are particularly powerful for the construction of cyclic systems.

Diagram 2: Palladium-Catalyzed Cross-Coupling Strategies

G cluster_Suzuki Suzuki-Miyaura Coupling cluster_Heck Heck Reaction suzuki_start 7-Bromo-isoquinoline Derivative suzuki_reagent Aryl/Vinyl Boronic Acid/Ester suzuki_start->suzuki_reagent Coupling Partner suzuki_catalyst Pd Catalyst, Base suzuki_reagent->suzuki_catalyst Reaction Conditions suzuki_product 7-Aryl/Vinyl-isoquinoline suzuki_catalyst->suzuki_product C-C Bond Formation heck_start 7-Bromo-isoquinoline Derivative heck_reagent Alkene heck_start->heck_reagent Coupling Partner heck_catalyst Pd Catalyst, Base heck_reagent->heck_catalyst Reaction Conditions heck_product 7-Alkenyl-isoquinoline heck_catalyst->heck_product C-C Bond Formation

Caption: Key C-C bond-forming reactions for skeleton elaboration.

Application Note: Synthesis of a Protoberberine Alkaloid Core

This application note details a synthetic approach to a protoberberine alkaloid core, exemplified by the synthesis of a key intermediate for compounds like (±)-Xylopinine. The strategy hinges on the use of a 7-bromo-1,2,3,4-tetrahydroisoquinoline derivative as a pivotal building block.

Synthetic Strategy Overview:

The synthesis commences with the protection of the secondary amine of 7-bromo-1,2,3,4-tetrahydroisoquinoline, typically as a Boc-carbamate, to modulate its reactivity and improve solubility. The subsequent key step is a Suzuki-Miyaura cross-coupling reaction to introduce a functionalized aryl group at the C-7 position. This aryl group is chosen to contain the necessary functionalities for the subsequent cyclization to form the D-ring of the protoberberine skeleton. The final steps involve deprotection and intramolecular cyclization to furnish the tetracyclic core.

Diagram 3: Retrosynthetic Analysis of a Protoberberine Alkaloid

G protoberberine Protoberberine Alkaloid (e.g., Xylopinine) intermediate1 Tetracyclic Intermediate protoberberine->intermediate1 Final Elaboration intermediate2 7-Aryl-1,2,3,4-tetrahydroisoquinoline intermediate1->intermediate2 Intramolecular Cyclization start1 N-Protected-7-bromo- 1,2,3,4-tetrahydroisoquinoline intermediate2->start1 Suzuki Coupling start2 Functionalized Arylboronic Acid intermediate2->start2 Suzuki Coupling

Caption: Retrosynthetic approach to protoberberine alkaloids.

Detailed Experimental Protocols

The following protocols are representative examples for the key transformations involved in the synthesis of a protoberberine alkaloid core from a 7-bromo-1,2,3,4-tetrahydroisoquinoline derivative.

Protocol 1: N-Boc Protection of 7-Bromo-1,2,3,4-tetrahydroisoquinoline

Materials:

ReagentMolar Equiv.
7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl1.0
Di-tert-butyl dicarbonate (Boc₂O)1.1
Triethylamine (Et₃N)2.2
Dichloromethane (DCM)-

Procedure:

  • To a solution of 7-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C.

  • Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected product.

Protocol 2: Suzuki-Miyaura Coupling of N-Boc-7-bromo-1,2,3,4-tetrahydroisoquinoline

Materials:

ReagentMolar Equiv.
N-Boc-7-bromo-1,2,3,4-tetrahydroisoquinoline1.0
2-Formyl-3,4-dimethoxyphenylboronic acid1.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)0.05
Potassium Carbonate (K₂CO₃)2.0
1,4-Dioxane/Water (4:1)-

Procedure:

  • To a degassed mixture of N-Boc-7-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq), 2-formyl-3,4-dimethoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add Pd(dppf)Cl₂ (0.05 eq).

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., Argon) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 7-aryl-tetrahydroisoquinoline derivative.

Protocol 3: Deprotection and Intramolecular Cyclization to the Protoberberine Core

Materials:

ReagentMolar Equiv.
N-Boc-7-(2-formyl-3,4-dimethoxyphenyl)-...1.0
Trifluoroacetic Acid (TFA)Excess
Dichloromethane (DCM)-
Sodium borohydride (NaBH₄)Excess
Methanol (MeOH)-

Procedure:

  • Dissolve the N-Boc protected 7-aryl-tetrahydroisoquinoline derivative (1.0 eq) in a mixture of DCM and TFA at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the crude residue in methanol and cool to 0 °C.

  • Add sodium borohydride in portions to effect the reductive amination and cyclization.

  • Stir the reaction for 2-4 hours at room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography to afford the protoberberine alkaloid core.

Data Summary

Table 1: Representative Reaction Conditions and Yields

StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
N-Boc ProtectionBoc₂O, Et₃NDCMrt12-16>95
Suzuki-Miyaura CouplingArylboronic acid, Pd(dppf)Cl₂, K₂CO₃1,4-Dioxane/Water80-9012-2470-90
Deprotection & CyclizationTFA, then NaBH₄DCM, then MeOH0 to rt3-660-80

Conclusion

7-Bromo-3,4-dihydroisoquinoline hydrochloride is a strategically valuable and versatile building block for the synthesis of complex natural products, particularly protoberberine alkaloids. The bromine handle allows for the application of powerful palladium-catalyzed cross-coupling reactions, enabling the efficient and modular construction of the tetracyclic core. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the synthesis of a wide range of isoquinoline-based natural products and their analogues for applications in drug discovery and development. The combination of classical cyclization methods with modern cross-coupling techniques underscores the enduring importance of this halogenated isoquinoline scaffold in contemporary organic synthesis.

References

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842.
  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.
  • Gensler, W. J. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 191-206.
  • Link, J. T. (2002). The intramolecular Heck reaction. Organic reactions, 60, 157-534.
  • Hahn, G., & Schales, O. (1935). Synthese von d, l-Laudanosin und über eine neue Isochinolin-Synthese (IV. Mitteil. über β-Phenyl-äthylamine und Isochinoline). Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 248-254.
  • Fodor, G., & Nagubandi, S. (1980).
  • Meyers, A. I., & Sircar, J. C. (1984). The chemistry of amidines and imidates. In The Chemistry of Amidines and Imidates (Vol. 2, pp. 341-423). John Wiley & Sons, Ltd.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Gatland, A. D., & Sore, H. F. (2014). Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation. Angewandte Chemie International Edition, 53(44), 11783-11786. [Link]

  • Kou, K. G. M., et al. (2021). Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors. ACS Central Science, 7(4), 663-671. [Link]

  • Zhang, H., et al. (2019). Enantioselective synthesis of quaternary 3,4-dihydroisoquinolinones via Heck carbonylation reactions: development and application to the synthesis of Minalrestat analogues. Chemical Science, 10(36), 8413-8418. [Link]

  • Chrzanowska, M., & Rozwadowska, M. D. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. Chemical Reviews, 116(20), 12576-12644.
  • Chen, C. Y., & Lieberman, D. R. (1998). A practical, asymmetric synthesis of the protoberberine alkaloids. The Journal of Organic Chemistry, 63(23), 8435-8440.

Sources

Application Note: Cross-Coupling Strategies for the Functionalization of 7-Bromo-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The 7-bromo-3,4-dihydroisoquinoline scaffold is a privileged building block in medicinal chemistry, frequently utilized in the synthesis of opioid receptor peptidomimetics, RXFP1 agonists, and complex CNS-active alkaloids [1]. The C7-bromine atom serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, functionalizing this molecule presents a distinct chemical challenge: the cyclic imine (C1=N) within the 3,4-dihydroisoquinoline core is highly reactive. To successfully achieve high-yielding cross-couplings, researchers must implement strategic reaction designs that either mask this functional group or utilize specialized catalytic systems to bypass its interference.

Mechanistic Causality: Overcoming Imine Interference

In transition-metal catalysis, the unhindered sp2 nitrogen of the 3,4-dihydroisoquinoline imine acts as a strong σ -donor and π -acceptor.

  • The Problem (Catalyst Poisoning): During the catalytic cycle, the imine nitrogen can strongly coordinate to Pd(II) intermediates. This forms stable, off-cycle palladium complexes that sequester the catalyst, stalling the transmetalation and reductive elimination steps. Furthermore, the electrophilic C1 carbon is susceptible to undesired nucleophilic attack or hydrolysis under the basic aqueous conditions typical of Suzuki couplings.

  • Strategy 1 (Protection-First): The most robust and widely adopted approach involves reducing the imine to a secondary amine (1,2,3,4-tetrahydroisoquinoline) and masking it with a bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group [1]. This delocalizes the nitrogen's lone pair into the carbamate carbonyl, completely neutralizing its ability to coordinate with palladium while sterically shielding the core [2].

  • Strategy 2 (Direct Coupling): To improve atom economy, direct coupling of the unprotected imine can be achieved by utilizing highly sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos ). The extreme steric bulk of XPhos prevents the imine from multi-ligating the palladium center, allowing the oxidative addition into the C(sp2)-Br bond to outcompete catalyst deactivation.

Workflow Visualization

G cluster_path1 Pathway 1: Protection-First Strategy cluster_path2 Pathway 2: Direct Coupling Strategy SM 7-Bromo-3,4-dihydroisoquinoline (Imine Core) Boc 1. Reduction & Protection (NaBH4, Boc2O) SM->Boc Coupling2 1. Direct Suzuki Coupling (Pd2(dba)3, XPhos) SM->Coupling2 THIQ_Br tert-Butyl 7-bromo-THIQ-2-carboxylate Boc->THIQ_Br Coupling1 2. Suzuki Coupling (Pd(dppf)Cl2, Base) THIQ_Br->Coupling1 THIQ_Ar 3. 7-Aryl-N-Boc-THIQ Coupling1->THIQ_Ar Deprotect 4. Deprotection (TFA/DCM) THIQ_Ar->Deprotect Product 7-Aryl-1,2,3,4-tetrahydroisoquinoline (Final Target) Deprotect->Product DHIQ_Ar 2. 7-Aryl-3,4-dihydroisoquinoline Coupling2->DHIQ_Ar Reduction2 3. Imine Reduction (NaBH4) DHIQ_Ar->Reduction2 Reduction2->Product

Divergent cross-coupling pathways for 7-bromo-3,4-dihydroisoquinoline functionalization.

Self-Validating Experimental Protocols

Protocol A: The Protection-First Sequence (High Yield, Broad Scope)

This protocol is recommended for complex library synthesis where maximizing the yield of the cross-coupling step is critical [1].

Step 1: Reduction and Boc-Protection

  • Dissolve 7-bromo-3,4-dihydroisoquinoline (1.0 equiv) in anhydrous Methanol (0.2 M) and cool to 0 °C.

  • Slowly add NaBH4​ (1.5 equiv) in portions. Stir for 1 hour at room temperature.

    • Self-Validation Check: Analyze via LC-MS. The starting material isotope pattern ( m/z 210/212 [M+H]+ ) must completely shift to the reduced tetrahydroisoquinoline (THIQ) mass ( m/z 212/214 [M+H]+ ) [3].

  • Evaporate the methanol, partition between EtOAc and water, and isolate the organic layer.

  • Redissolve the crude amine in DCM. Add Et3​N (2.0 equiv) and Boc2​O (1.2 equiv). Stir for 4 hours at room temperature.

    • Self-Validation Check: TLC (Hexanes/EtOAc 4:1) will show a new, higher Rf​ UV-active spot. LC-MS will confirm the product, tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, via the characteristic loss of the tert-butyl group during ionization ( m/z 256/258 [M+H-tBu]+ ) or the sodium adduct ( m/z 334/336 [M+Na]+ ).

Step 2: Suzuki-Miyaura Coupling

  • In a microwave vial, combine the Boc-protected bromide (1.0 equiv), arylboronic acid (1.5 equiv), and K2​CO3​ (3.0 equiv).

  • Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1, 0.1 M).

  • Add Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%). Seal and purge with Argon for 5 minutes.

  • Heat at 90 °C for 12 hours (or 110 °C for 30 mins via microwave irradiation).

    • Self-Validation Check: LC-MS will show the complete disappearance of the 1:1 bromide isotope pattern, replaced by the exact mass of the coupled target.

Protocol B: Direct Suzuki Coupling of the Imine

This protocol is recommended when step-count reduction is prioritized and the boronic acid is highly reactive.

  • In a Schlenk flask, combine 7-bromo-3,4-dihydroisoquinoline (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K3​PO4​ (3.0 equiv).

  • Add Pd2​(dba)3​ (2.5 mol%) and XPhos (10 mol%).

    • Causality Note: The 1:2 Pd-to-ligand ratio ensures the active Pd(0) species is fully saturated by the bulky XPhos, preventing imine coordination.

  • Suspend in degassed 1,4-Dioxane/ H2​O (5:1). Heat to 100 °C under Argon for 16 hours.

  • Cool, filter through Celite, and purify via neutral alumina chromatography (silica may cause imine hydrolysis).

Quantitative Data & Optimization Matrix

The following table summarizes the comparative reaction metrics to aid in selecting the appropriate functionalization strategy.

ParameterPathway 1: Protection-First (Boc-THIQ)Pathway 2: Direct Coupling (Imine Core)
Optimal Catalyst Pd(dppf)Cl2​ Pd2​(dba)3​
Optimal Ligand dppf (Bidentate, robust)XPhos (Monodentate, highly bulky)
Base / Solvent K2​CO3​ / Dioxane: H2​O (4:1) K3​PO4​ / Dioxane: H2​O (5:1)
Reaction Temp 90 °C100 °C
Average Yield 85% – 95% (Coupling step)55% – 70%
Primary Advantage Eliminates catalyst poisoning; highly reproducible across diverse boronic acids.High atom economy; eliminates 2 synthetic steps (protection/deprotection).
Primary Limitation Increases total linear sequence by 2 steps.Lower yields; sensitive to steric hindrance on the boronic acid; requires expensive ligands.

References

  • Structure–Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics Molecules, 2019, 24(23), 4302. URL:[Link]

  • Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation Frontiers in Chemistry, 2020, 8:629. URL:[Link]

  • PubChemLite - 7-bromo-3,4-dihydroisoquinoline (C9H8BrN) National Center for Biotechnology Information (NCBI), CID: 12000034. URL:[Link]

Application Note: Advanced Synthetic Routes to 1-Substituted 7-Bromo-3,4-dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Strategic Overview & Mechanistic Causality

The 1-substituted 7-bromo-3,4-dihydroisoquinoline (DHIQ) scaffold is a highly prized intermediate in medicinal chemistry. The C1 position dictates the primary pharmacophore trajectory (often dictating receptor subtype selectivity), while the C7 bromine serves as a versatile synthetic handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Furthermore, these DHIQ scaffolds can be stereoselectively reduced to tetrahydroisoquinolines, which are pivotal in the asymmetric synthesis of complex isoquinoline alkaloids[1].

The Challenge of Deactivated Substrates

The classical Bischler–Napieralski (BN) reaction utilizes phosphorus oxychloride ( POCl3​ ) or phosphorus pentoxide ( P2​O5​ ) to cyclize N -phenethylamides[2]. To achieve the 7-bromo substitution pattern on the final isoquinoline, the synthesis must begin with 4-bromophenethylamine. Because the cyclization occurs ortho to the ethylamine chain, the para-bromo group ends up at the C7 position of the resulting DHIQ.

However, the bromine atom exerts a mild electron-withdrawing inductive effect. This deactivates the aromatic ring toward the required electrophilic aromatic substitution (EAS), making classical POCl3​ -mediated cyclizations sluggish, requiring harsh temperatures (>110 °C), and often resulting in poor yields or degradation.

Super-Electrophilic Amide Activation

To overcome this electronic deactivation, modern protocols employ super-electrophilic amide activation. The direct conversion of amides to isoquinoline derivatives via mild electrophilic activation with trifluoromethanesulfonic anhydride ( Tf2​O ) in the presence of 2-chloropyridine provides a vastly superior alternative[3]. Alternatively, modified cyclizations utilizing oxalyl chloride have also been successfully employed to access 7-bromo-3,4-dihydroisoquinolines[4].

Why 2-Chloropyridine? Standard pyridine is highly nucleophilic and will attack the highly reactive nitrilium intermediate or form stable adducts with Tf2​O . 2-Chloropyridine, however, is sterically hindered and electronically deactivated. It acts purely as a non-nucleophilic base to scavenge the generated triflic acid ( TfOH ), preventing the degradation of the nitrilium ion and allowing the intramolecular EAS to proceed cleanly at room temperature.

Mechanistic Workflow

Mechanism SM 4-Bromophenethylamine Step1 Acylation (RCOCl, Et3N) SM->Step1 Amide N-(4-Bromophenethyl)amide Step1->Amide Step2 Activation (Tf2O, 2-Cl-Pyr) Amide->Step2 Nitrilium Nitrilium Ion Intermediate Step2->Nitrilium -TfOH Step3 Cyclodehydration Nitrilium->Step3 Intramolecular EAS Product 1-Substituted 7-Bromo-DHIQ Step3->Product -H+

Fig 1. Mechanistic workflow of Tf2O-mediated Bischler-Napieralski cyclization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that each intermediate is chemically verified before proceeding, minimizing wasted time and resources.

Protocol A: Synthesis of N -(4-Bromophenethyl)amide
  • Preparation: In an oven-dried round-bottom flask under Argon, dissolve 4-bromophenethylamine (1.0 equiv, 10 mmol) and triethylamine (1.5 equiv, 15 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Addition: Cool the solution to 0 °C using an ice bath. Add the desired acyl chloride (R-COCl, 1.1 equiv, 11 mmol) dropwise over 10 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Self-Validation Checkpoint A:

  • TLC: Perform a Ninhydrin stain. The disappearance of the primary amine (which stains purple/pink) confirms complete acylation.

  • LC-MS: The product must exhibit a characteristic 1:1 isotopic doublet for 79Br and 81Br at the expected [M+H]+ mass, confirming the retention of the critical halogen handle.

Protocol B: Super-Electrophilic Bischler-Napieralski Cyclization
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the N -(4-bromophenethyl)amide (1.0 equiv, 5 mmol) and 2-chloropyridine (1.2 equiv, 6 mmol) in anhydrous DCM (0.1 M).

  • Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add trifluoromethanesulfonic anhydride ( Tf2​O , 1.1 equiv, 5.5 mmol) dropwise over 5 minutes.

  • Cyclization: Stir the mixture at -78 °C for 30 minutes. Visual Cue: The solution will transition from colorless to a vibrant yellow/orange, indicating the successful formation of the highly electrophilic nitrilium triflate intermediate. Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with ethyl acetate (3 × 15 mL). Wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation Checkpoint B:

  • LC-MS: Analyze a crude reaction aliquot. The product peak must show a mass shift of exactly -18.01 Da (loss of H2​O ) relative to the starting amide, while strictly maintaining the 1:1 Bromine isotopic doublet.

Quantitative Data Presentation

The deactivating nature of the 4-bromo substituent drastically impacts cyclization efficiency. The table below summarizes the quantitative superiority of the super-electrophilic activation method ( Tf2​O ) over classical conditions ( POCl3​ ) across various 1-substituents.

1-Substituent (R-Group)Activation MethodBaseTemp (°C)Time (h)Avg. Isolated Yield (%)
Methyl ( −CH3​ ) POCl3​ (Classical)None110 (Reflux)1242%
Methyl ( −CH3​ ) Tf2​O (Modern)2-Chloropyridine-78 to 25288%
Phenyl ( −C6​H5​ ) POCl3​ (Classical)None110 (Reflux)1635%
Phenyl ( −C6​H5​ ) Tf2​O (Modern)2-Chloropyridine-78 to 25385%
Benzyl ( −CH2​Ph )Oxalyl ChlorideNone25 to 80671%
Benzyl ( −CH2​Ph ) Tf2​O (Modern)2-Chloropyridine-78 to 25478%

Data synthesis reflects the necessity of highly electrophilic conditions to overcome the inductive deactivation of the brominated aromatic system.

References

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids Semantic Scholar URL
  • Mild and Efficient Syntheses of 1-Aryl-3,4-dihydroisoquinolines and 1-Aryl-3,4-dihydro-β-carbolines via Regiospecific β-Eliminations...
  • PubMed Central (NIH)
  • Chemical Reviews (ACS)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Bischler-Napieralski Reaction for 7-bromo-3,4-dihydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-bromo-3,4-dihydroisoquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the Bischler-Napieralski reaction for this specific, and often challenging, substrate. Here, we move beyond standard protocols to address the core chemical principles and provide actionable troubleshooting strategies to optimize your reaction yield and purity.

The Bischler-Napieralski reaction is a cornerstone in heterocyclic chemistry, providing a powerful method for constructing the 3,4-dihydroisoquinoline scaffold, a key structural motif in numerous alkaloids and pharmacologically active compounds.[1][2][3] The reaction facilitates the intramolecular cyclodehydration of β-phenethylamides to yield the desired dihydroisoquinoline.[4]

However, the synthesis of 7-bromo-3,4-dihydroisoquinoline introduces a specific and significant challenge: the presence of an electron-withdrawing bromine atom on the aromatic ring. This guide will focus on overcoming this obstacle.

The Core Challenge: A Deactivated Aromatic Ring

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[5][6] Its success is highly dependent on the nucleophilicity of the aromatic ring that must attack the electrophilic intermediate. The bromine atom at the para-position to the cyclization site significantly withdraws electron density from the ring, making it less nucleophilic and thus, less reactive.[5][7] This deactivation is the primary reason for low yields or complete reaction failure when using standard conditions.[8]

Reaction Mechanism: The Nitrilium Ion Pathway

Understanding the mechanism is critical for effective troubleshooting. The most widely accepted pathway, particularly under strong dehydrating conditions, proceeds through a highly electrophilic nitrilium ion intermediate. The electron-deficient aromatic ring must then attack this intermediate to close the ring.

Bischler-Napieralski Mechanism Start N-[2-(4-bromophenyl)ethyl]acetamide Reagent1 + POCl₃ Intermediate1 Imidoyl Phosphate Intermediate Reagent1->Intermediate1 Activation Heat Δ - (OPO₂Cl₂⁻) Nitrilium Nitrilium Ion (Key Electrophile) Heat->Nitrilium Elimination Cyclization Intramolecular Electrophilic Aromatic Substitution Cyclized Cyclized Intermediate Cyclization->Cyclized Ring Closure Deprotonation - H⁺ (Aromatization) Product 7-bromo-3,4-dihydroisoquinoline Deprotonation->Product Final Step

Caption: The Nitrilium Ion pathway in the Bischler-Napieralski reaction.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when synthesizing 7-bromo-3,4-dihydroisoquinoline.

Q1: My reaction yield is consistently low or failing completely. What are the primary reasons?

Answer: Low yields for this specific substrate almost always trace back to two key factors:

  • Deactivated Aromatic Ring: As previously mentioned, this is the most significant hurdle. The electron-withdrawing nature of bromine makes the crucial C-C bond-forming (cyclization) step energetically unfavorable under mild conditions.[8][5] Standard dehydrating agents like phosphorus oxychloride (POCl₃) alone are often not potent enough to drive the reaction to completion with deactivated substrates.[8][5]

  • Inappropriate Reaction Conditions: The use of insufficient heat or an inadequate dehydrating agent will result in unreacted starting material. These challenging substrates require more forceful conditions to overcome the activation energy barrier for cyclization.[4]

Q2: How can I significantly improve the yield? What specific reagents and conditions are recommended for this deactivated substrate?

Answer: To overcome the deactivated ring, you must increase the electrophilicity of the intermediate and/or the overall reactivity by adjusting the conditions.

  • Option 1 (Classical, Forceful Conditions): The most reliable classical method is to use a stronger dehydrating agent. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is highly effective for substrates lacking electron-donating groups.[4][6] P₂O₅ helps to form pyrophosphates, which are even better leaving groups, leading to more efficient formation of the reactive nitrilium ion.[9]

  • Option 2 (Modern, Milder Conditions): Modern methods offer powerful alternatives that can be more effective and provide cleaner reactions. The use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine is an excellent choice.[5][10] This combination generates a highly electrophilic intermediate in situ under much milder temperatures (e.g., room temperature), often leading to higher yields and fewer side products.[11][12]

Data Summary: Recommended Reaction Conditions

ParameterClassical MethodModern MethodRationale
Dehydrating Agent POCl₃ with P₂O₅ (1-2 equiv.)Triflic Anhydride (Tf₂O) (1.1-1.5 equiv.)P₂O₅/POCl₃ is a powerful classical choice for deactivated systems.[4][6] Tf₂O is a highly efficient modern reagent for generating reactive intermediates under milder conditions.[10]
Solvent High-boiling: Toluene, XyleneAnhydrous DCM or AcetonitrileHigh temperatures are needed for the classical approach. The modern method can be run at lower temperatures.[9][13]
Temperature Reflux (110-140 °C)0 °C to Room TemperatureClassical methods require thermal energy; the modern Tf₂O method is highly reactive at lower temperatures.[4][12]
Base Not typically used2-Chloropyridine or PyridineA non-nucleophilic base is required to scavenge the acid byproduct (TfOH) in the modern method.
Q3: I'm observing a significant apolar side product, likely a styrene derivative. What is this, and how can I prevent it?

Answer: You are likely observing the result of a retro-Ritter reaction . This is a common side reaction where the key nitrilium ion intermediate, instead of being attacked by the aromatic ring, fragments to form a stable styrene derivative and a nitrile.[5][9] This pathway is particularly favored at high temperatures.[14]

Retro-Ritter Side Reaction Nitrilium Nitrilium Ion Intermediate DesiredPath Desired Cyclization (Bischler-Napieralski) Nitrilium->DesiredPath Intramolecular Attack SidePath Side Reaction (Retro-Ritter) Nitrilium->SidePath Fragmentation (High Temp) Product 7-bromo-3,4- dihydroisoquinoline DesiredPath->Product SideProduct 4-Bromostyrene + Acetonitrile SidePath->SideProduct Troubleshooting Workflow Start Low Yield of 7-bromo-3,4-dihydroisoquinoline Q1 Is starting material consumed? Start->Q1 A1_No Reaction Incomplete Q1->A1_No No Q2 Is styrene side product observed? Q1->Q2 Yes S1 Increase Reaction Severity: 1. Use P₂O₅/POCl₃ or Tf₂O 2. Increase Temperature (for classical method) 3. Extend Reaction Time A1_No->S1 A2_Yes Retro-Ritter Side Reaction Q2->A2_Yes Yes A2_No Complex Mixture or Purification Issue Q2->A2_No No S2 Modify Conditions: 1. Switch to Acetonitrile as solvent 2. Use milder Tf₂O method at low temp. A2_Yes->S2 S3 Optimize Work-up: 1. Ensure complete quenching 2. Implement acid-base extraction 3. Purify via column chromatography A2_No->S3

Sources

Technical Support Center: Troubleshooting the Synthesis of 7-Bromo-3,4-dihydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 7-bromo-3,4-dihydroisoquinoline hydrochloride. This guide is designed for research scientists and drug development professionals who are utilizing the Bischler-Napieralski (BN) cyclization to construct this critical halogenated pharmacophore.

The synthesis typically involves the cyclodehydration of N-(4-bromophenethyl)formamide. Because the bromine atom exerts a mild electron-withdrawing effect on the aromatic ring, the nucleophilicity of the ring is reduced compared to classic electron-rich substrates (e.g., methoxy-substituted phenethylamines). This electronic deactivation often requires harsher conditions, which paradoxically introduces a cascade of problematic side reactions.

Below, we dissect the causality of these side products, provide actionable troubleshooting FAQs, and outline a self-validating, modern synthetic protocol.

I. Reaction Workflow & Common Pitfalls

G SM 2-(4-Bromophenyl)ethanamine Formamide N-(4-Bromophenethyl)formamide SM->Formamide Formylation Cyclization Bischler-Napieralski Cyclization Formamide->Cyclization Product 7-Bromo-3,4-dihydroisoquinoline (Free Base) Cyclization->Product Successful Ring Closure Tar Polymeric Tar (Harsh Heating) Cyclization->Tar Side Reaction 1 Hydrolysis Recovered Formamide (Moisture/Incomplete) Cyclization->Hydrolysis Side Reaction 3 Salt 7-Bromo-3,4-dihydroisoquinoline HCl (Final Product) Product->Salt + Anhydrous HCl Oxidation 7-Bromoisoquinoline (Auto-oxidation) Product->Oxidation Side Reaction 2 (Air/Heat)

Fig 1: Workflow of the Bischler-Napieralski cyclization highlighting major side-product branching.

II. Troubleshooting FAQs

Q1: My reaction mixture turns into a dark, intractable tar, and the yield of the 3,4-dihydroisoquinoline is very low. What causes this and how do I prevent it? Cause: You are likely using classical Bischler-Napieralski conditions (e.g., neat POCl3​ or P2​O5​ in refluxing toluene/xylene). Because the 4-bromo substituent deactivates the aromatic ring, the cyclization is sluggish. Prolonged exposure of the highly reactive imine product to harsh Lewis acids and high temperatures ( >100∘C ) leads to intermolecular polymerization and tar formation [1]. Solution: Abandon high-temperature POCl3​ methods. Switch to the Movassaghi modification , which utilizes trifluoromethanesulfonic anhydride ( Tf2​O ) and 2-chloropyridine at sub-zero temperatures. This generates a highly electrophilic nitrilium ion that readily undergoes ring closure at 0∘C , completely bypassing the thermal degradation pathway [2].

Q2: NMR analysis of my isolated product shows contamination with fully aromatic 7-bromoisoquinoline. How is this over-oxidation occurring? Cause: The 3,4-dihydroisoquinoline system is thermodynamically driven to aromatize into the fully conjugated isoquinoline. This auto-oxidation is accelerated by atmospheric oxygen, prolonged heating, or disproportionation reactions during basic aqueous workup [3]. Solution:

  • Run the cyclization under a strict Argon or N2​ atmosphere.

  • Degas your extraction solvents.

  • Self-Validation Check: Spot your crude mixture on a TLC plate. If you see a spot with intense blue fluorescence under 254 nm UV light, aromatization has occurred (dihydroisoquinolines typically absorb UV but do not strongly fluoresce; fully aromatic isoquinolines are highly fluorescent).

Q3: I am recovering a significant amount of unreacted N-(4-bromophenethyl)formamide. Why isn't the cyclization going to completion? Cause: Either your dehydrating agent has been quenched by adventitious moisture, or you are using an amine base that is interfering with the activation step. If using Tf2​O , standard bases like triethylamine or pyridine can undergo N-sulfonylation, consuming the reagent before it activates your formamide. Solution: Ensure all glassware is flame-dried. If using the Tf2​O method, you must use 2-chloropyridine . The steric hindrance and electron-withdrawing chlorine atom prevent the pyridine nitrogen from attacking the Tf2​O , allowing the anhydride to exclusively activate the formamide [2].

Q4: How can I cleanly isolate the hydrochloride salt without trapping impurities or unreacted starting material? Cause: The free base of 7-bromo-3,4-dihydroisoquinoline is an oil or low-melting solid that easily traps solvent and non-polar impurities. Attempting to crystallize the free base directly often fails. Solution: Exploit the basicity of the cyclic imine. Extract the free base into an organic solvent, dry it completely, and precipitate the salt using anhydrous HCl in a non-polar solvent (like diethyl ether or dioxane). The formamide starting material is neutral and will remain in solution, while the target hydrochloride salt will crash out as a pristine white solid.

III. Quantitative Comparison of Cyclization Reagents

To select the best conditions for your specific laboratory setup, compare the empirical data for the cyclization of N-(4-bromophenethyl)formamide:

Reagent SystemTemperatureReaction TimeTypical YieldMajor Side Product Profile
POCl3​ (Neat) 110∘C 4 - 6 hours35 - 45%Heavy tar formation; significant aromatization.
POCl3​ + P2​O5​ 110∘C 2 - 3 hours50 - 60%Moderate tar; chlorinated byproducts.
Tf2​O / 2-Chloropyridine −20∘C to 0∘C 1.5 hours85 - 95% Trace unreacted formamide; minimal oxidation.
IV. Mechanistic Pathway of the Optimized Synthesis

Understanding the Tf2​O -mediated mechanism is crucial for troubleshooting. The reaction relies on the transient formation of a highly reactive nitrilium ion, which forces the deactivated bromophenyl ring to cyclize.

Mech Amide N-Alkylformamide Activation O-Triflyliminium Intermediate Amide->Activation Tf2O + 2-ClPyr (-20 °C) Nitrilium Highly Electrophilic Nitrilium Ion Activation->Nitrilium -TfOH Wheland Wheland Intermediate (Sigma Complex) Nitrilium->Wheland Intramolecular Electrophilic Attack Product 3,4-Dihydroisoquinoline Wheland->Product Deprotonation (Rearomatization)

Fig 2: Mechanism of the Tf2O-mediated Bischler-Napieralski cyclodehydration.

V. Standard Operating Protocol: Synthesis & Salt Formation

This protocol utilizes the Movassaghi modification to prevent tarring and over-oxidation, ensuring a self-validating workflow.

Step 1: Amide Activation
  • In a flame-dried, argon-purged flask, dissolve N-(4-bromophenethyl)formamide (1.0 equiv, 10 mmol) in anhydrous CH2​Cl2​ (0.1 M concentration).

  • Add 2-chloropyridine (1.2 equiv, 12 mmol) via syringe.

  • Cool the reaction mixture to −20∘C using a dry ice/ethylene glycol bath.

  • Dropwise, add trifluoromethanesulfonic anhydride ( Tf2​O , 1.1 equiv, 11 mmol) over 10 minutes.

  • Self-Validation: The solution will immediately transition from colorless to a pale yellow/orange hue, indicating the formation of the O-triflyliminium intermediate.

Step 2: Cyclodehydration
  • Stir the mixture at −20∘C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to 0∘C . Stir for an additional 1 hour.

  • Self-Validation: Monitor by TLC (Silica, 5% MeOH in DCM). The starting material ( Rf​≈0.4 ) should disappear, replaced by a new UV-active (but non-fluorescent) spot near the baseline ( Rf​≈0.1 ), representing the highly polar cyclic imine salt.

Step 3: Quench and Extraction
  • Quench the reaction at 0∘C by adding saturated aqueous NaHCO3​ (equal volume to DCM).

  • Stir vigorously for 15 minutes.

  • Self-Validation: Check the pH of the aqueous layer. It must be ≥8 . If it is acidic, the product will remain in the aqueous layer as the triflate salt. Add more NaHCO3​ or 1M NaOH if necessary.

  • Separate the layers, extract the aqueous phase twice with DCM, combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure (keep bath temperature <30∘C to prevent aromatization).

Step 4: Hydrochloride Salt Precipitation
  • Dissolve the crude 7-bromo-3,4-dihydroisoquinoline free base (yellowish oil) in a minimum volume of anhydrous diethyl ether.

  • Cool to 0∘C under Argon.

  • Slowly add a 2.0 M solution of HCl in diethyl ether (1.2 equiv).

  • Self-Validation: Immediate precipitation of a white to off-white solid will occur. If the solution turns gummy, your ether is wet.

  • Filter the precipitate under a blanket of Argon, wash with cold anhydrous ether, and dry in vacuo to yield pure 7-bromo-3,4-dihydroisoquinoline hydrochloride.

VI. References
  • Movassaghi, M., & Hill, M. D. (2008). "A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives." Organic Letters, 10(16), 3485–3488. Available at:[Link]

  • Organic Chemistry Portal. "Bischler-Napieralski Reaction." Organic Chemistry Portal Named Reactions. Available at:[Link]

Purification of 7-bromo-3,4-dihydroisoquinoline hydrochloride by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 7-bromo-3,4-dihydroisoquinoline hydrochloride .

As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and mechanistic challenges associated with the recrystallization of halogenated dihydroisoquinoline derivatives. This document bypasses basic theory to deliver field-proven, self-validating protocols and advanced troubleshooting strategies for drug development professionals.

Standard Operating Procedure (SOP): Recrystallization Workflow

The purification of amine hydrochlorides relies on exploiting the steep temperature-dependent solubility curve of the salt in polar protic solvents, often modulated by an anti-solvent to force nucleation[1][2].

Workflow Start Crude 7-bromo-3,4-dihydroisoquinoline HCl Dissolve 1. Dissolve in minimal hot MeOH (Near boiling point) Start->Dissolve FilterHot 2. Hot Filtration (Removes insoluble impurities) Dissolve->FilterHot Cooling 3. Controlled Cooling (Room temp, then 0-5 °C) FilterHot->Cooling AntiSolvent 4. Add Anti-solvent (Ethyl Acetate, dropwise) Cooling->AntiSolvent Crystallize 5. Nucleation & Crystal Growth AntiSolvent->Crystallize FilterCold 6. Vacuum Filtration & Cold Solvent Wash Crystallize->FilterCold Dry 7. Vacuum Drying (Constant weight) FilterCold->Dry Pure Pure 7-bromo-3,4-dihydroisoquinoline HCl Dry->Pure

Recrystallization workflow for 7-bromo-3,4-dihydroisoquinoline HCl.

Step-by-Step Methodology
  • Solvent Selection: Prepare a binary solvent system. Use Methanol (MeOH) as the primary solvent due to its excellent high-temperature solubilization of enamine/amine salts[3], and Ethyl Acetate (EtOAc) as the anti-solvent[2].

  • Dissolution: Suspend the crude 7-bromo-3,4-dihydroisoquinoline HCl in a minimal volume of MeOH. Heat to a gentle reflux (approx. 60–65 °C) with continuous stirring until complete dissolution is achieved. Self-Validation: The solution should become completely transparent, save for suspended insoluble impurities.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel (or a Celite pad) to remove insoluble particulate matter and polymerized byproducts.

  • Anti-Solvent Addition: While the filtrate is still warm (40–50 °C), add EtOAc dropwise until the solution becomes faintly turbid. Add 1–2 drops of hot MeOH to just clear the turbidity, establishing a perfectly saturated thermodynamic state.

  • Controlled Cooling: Allow the flask to cool slowly to room temperature (cooling rate <0.5 °C/min) to promote the growth of large, highly pure crystal lattices. Once at room temperature, transfer to an ice bath (0–5 °C) for 1–2 hours to maximize yield[1][3].

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold EtOAc to displace the impurity-laden mother liquor.

  • Drying: Dry the product in a vacuum oven at 40 °C. Self-Validation: Weigh the product at 1-hour intervals. The protocol is complete only when a constant weight is achieved (successive weighings show <0.5% variance), confirming the total removal of residual solvent.

Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in amine hydrochloride purification. The table below summarizes the quantitative and qualitative properties of standard solvents used in this workflow.

Solvent SystemRolePolarity IndexBoiling Point (°C)Mechanistic Suitability & Notes
Methanol (MeOH) Primary Solvent5.164.7Excellent solubility for amine HCl salts when hot; steep solubility drop when cold[3].
Ethanol (EtOH) Primary Solvent5.278.3Viable alternative to MeOH; yields slightly lower baseline solubility[1].
Ethyl Acetate (EtOAc) Anti-Solvent4.477.1Ideal anti-solvent; precisely controls the saturation point without inducing oiling out[2].
Diethyl Ether Anti-Solvent2.834.6Highly effective for precipitating salts rapidly, but poses severe flammability risks[4].
Water Primary Solvent10.0100.0Not recommended. High solubility even at 0 °C leads to massive yield losses.

Troubleshooting Guide (Q&A)

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. What is the mechanistic cause and how do I resolve it? A: "Oiling out" occurs when the melting point of the impure solute mixture is depressed below the saturation temperature of the solution. Instead of nucleating as a solid crystal, the compound separates as a supercooled liquid phase. Resolution: Reheat the mixture until it forms a single homogeneous solution. Add a small volume of the primary solvent (MeOH) to slightly decrease the concentration. Alternatively, cool the solution very slowly and introduce a "seed crystal" of pure 7-bromo-3,4-dihydroisoquinoline HCl just above the temperature where oiling previously occurred. This bypasses the kinetic barrier of nucleation.

Q: The recovered yield is extremely low (<40%). How can I optimize the thermodynamic recovery? A: A low yield indicates that the compound remains dissolved in the mother liquor, meaning the solubility limit at the final cooling temperature was not sufficiently exceeded. Resolution: Ensure you are using the absolute minimum amount of hot primary solvent. If the volume is too high, concentrate the mother liquor under reduced pressure (rotary evaporation) and repeat the cooling process. Increasing the ratio of anti-solvent (EtOAc) will also decrease the bulk solubility of the hydrochloride salt, forcing more product out of solution[2].

Q: The crystals are highly colored (yellow/brown) despite recrystallization. How do I remove these chromophores? A: Dihydroisoquinolines and their precursors are highly susceptible to air oxidation, which forms highly conjugated, colored polymeric impurities[4][5]. Resolution: Add activated carbon (charcoal) during the hot dissolution step. The massive surface area of the carbon will adsorb the large, conjugated polymeric impurities. Perform a hot filtration through a pad of Celite to remove the carbon before proceeding to the cooling step.

Advanced Chemical Rescue: Acid/Base Extraction

Q: Recrystallization has completely failed due to massive contamination. Is there a self-validating chemical rescue method? A: Yes. When physical thermodynamic separation (recrystallization) fails, you must rely on chemical phase-switching via an Acid/Base (A/B) extraction[6].

ABRescue ImpureSalt Impure Hydrochloride Salt (Aqueous Solution) Basify Basify with NaOH (pH > 11) Forms Freebase Oil/Solid ImpureSalt->Basify Extract Extract with Non-Polar Solvent (e.g., Dichloromethane) Basify->Extract Wash Wash Organic Layer with Water (Removes water-soluble impurities) Extract->Wash Acidify Precipitate with HCl Gas or Ethereal HCl Wash->Acidify Recover Filter & Dry Pure HCl Salt Acidify->Recover

Acid/Base extraction rescue workflow for heavily contaminated amine salts.

Rescue Protocol
  • Dissolution: Dissolve the contaminated salt in deionized water.

  • Basification: Add 1M NaOH dropwise. Self-Validation: The pH of the aqueous phase must test strictly >11 using indicator paper to ensure complete deprotonation of the amine[6]. The water-soluble salt will convert into a water-insoluble freebase.

  • Extraction: Extract the freebase into a non-polar organic solvent (e.g., Dichloromethane). Self-Validation: Spot the organic layer on a TLC plate under UV light (254 nm); the presence of a strong UV-active spot confirms the target compound has migrated to the organic phase.

  • Washing: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Re-precipitation: Re-precipitate the pure salt by bubbling dry HCl gas through the solution or adding a stoichiometric amount of ethereal HCl[4][6]. Filter and dry the resulting purified crystals.

Frequently Asked Questions (FAQs)

Q: Why is a Methanol/Ethyl Acetate mixture preferred over water for this specific amine hydrochloride? A: While amine hydrochlorides are highly soluble in water, water's steep solubility curve often results in massive yield losses because the salt remains partially soluble even at 0 °C. Furthermore, evaporating water from the mother liquor to recover the remaining product is energy-intensive and often thermally degrades the compound[6]. Methanol provides the necessary polarity to dissolve the salt[3], while ethyl acetate acts as a highly tunable anti-solvent to precisely control the saturation point[2].

Q: What temperature ramp should be used during the cooling phase? A: For optimal crystal lattice formation, the cooling rate should not exceed 0.5 °C per minute. Rapid cooling (e.g., plunging a boiling flask directly into an ice bath) causes rapid precipitation ("crashing out"). This kinetic trap physically locks solvent molecules and soluble impurities within the crystal defects, defeating the purpose of the purification[1][6].

References

  • Organic Syntheses. "methylamine hydrochloride - Organic Syntheses Procedure". orgsyn.org.
  • Designer Drugs. "Recrystallization and Acid/Base Extraction - The Basics". designer-drug.com.
  • MDPI. "New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging...". mdpi.com.
  • University of Calgary. "RECRYSTALLISATION". ucalgary.ca.
  • ResearchGate. "How to recrystallization amine compound and it is not soluble in common organic solvents". researchgate.net.
  • Organic Syntheses. "Working with Hazardous Chemicals - Organic Syntheses". orgsyn.org.
  • Google Patents. "CN111632400B - Recrystallization purification method of enamine salt". patents.google.com.

Sources

Choosing a recrystallization solvent for 7-bromo-3,4-dihydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced molecular purification. As a Senior Application Scientist, I frequently encounter challenges in isolating high-purity amine hydrochlorides.

Isolating 7-bromo-3,4-dihydroisoquinoline hydrochloride requires a deep understanding of its specific physicochemical properties. Because it is a highly polar ionic salt containing a sensitive cyclic imine (C=N) bond, standard recrystallization approaches often lead to degradation or a frustrating phenomenon known as "oiling out."

This guide is designed to provide you with the thermodynamic reasoning, self-validating protocols, and troubleshooting steps necessary to achieve high-purity crystalline yields.

Quantitative Solvent Selection Matrix

Selecting the correct solvent system is the most critical phase switch in your workflow. The table below summarizes the causality behind solvent selection for this specific molecule.

Solvent SystemSolubilizing Power (Salt)Anti-Solvent PolaritySuitability for 7-Br-DHIQ HClRisk of Oiling Out
Anhydrous Methanol / Diethyl Ether Very HighVery LowGood (Standard for small scale, but steep polarity gradient)High (if anti-solvent is added too fast)
Absolute Ethanol / Ethyl Acetate HighModerateExcellent (Highly scalable, smoother polarity gradient)Moderate
Isopropanol (Single Solvent) Moderate (Hot)N/AVery Good (Ideal for simple cooling crystallization)Low
Water / Acetone Very HighModeratePoor (High risk of imine bond hydrolysis)High

Recrystallization Workflow & Logic

G Start Crude 7-Br-DHIQ HCl Solvent Dissolve in Min. Hot Protic Solvent (e.g., Anhydrous EtOH) Start->Solvent AntiSolvent Add Anti-Solvent Dropwise (e.g., EtOAc) Solvent->AntiSolvent Check Observe Phase Separation AntiSolvent->Check Oiling Oiling Out (LLPS)? Check->Oiling Seed Reheat, Add Seed Crystals & Cool Slowly Oiling->Seed Yes Crystallize Crystal Nucleation & Growth Oiling->Crystallize No Seed->Crystallize Success Pure Crystalline Salt Crystallize->Success

Decision tree for recrystallizing 7-bromo-3,4-dihydroisoquinoline HCl, addressing oiling out.

FAQs & Troubleshooting Guides

Q1: Why does my 7-bromo-3,4-dihydroisoquinoline hydrochloride oil out instead of forming crystals? A: "Oiling out," thermodynamically known as Liquid-Liquid Phase Separation (LLPS), occurs when supersaturation causes the compound to separate as a secondary liquid emulsion rather than a rigid crystalline suspension ()[1]. For amine hydrochlorides, this is often triggered by a high concentration of impurities that depress the melting point of the solute below the solution's ambient temperature ()[2]. Additionally, if the polarity gap between your primary solvent and anti-solvent is too extreme, local supersaturation at the droplet interface kinetically hinders lattice formation, trapping impurities in a highly mobile oil phase[1],[3].

Q2: How do I select the optimal solvent/anti-solvent pair for this specific molecule? A: 7-bromo-3,4-dihydroisoquinoline hydrochloride is a highly polar ionic salt, meaning it is insoluble in non-polar organics but highly soluble in protic solvents. However, the 3,4-dihydroisoquinoline core contains an imine (C=N) bond that is highly sensitive to nucleophilic attack and hydrolysis. Therefore, you must strictly avoid aqueous systems. The optimal choice is a binary system: a dry, polar primary solvent (Absolute Ethanol) to dissolve the lattice, paired with a moderately polar anti-solvent (Ethyl Acetate) to induce precipitation. This combination provides a smoother polarity gradient than Methanol/Ether, significantly reducing the risk of LLPS ()[3].

Q3: My solution has oiled out. How do I recover the crystalline product without starting over? A: Do not attempt to cool an oiled-out solution further; it will likely solidify into an amorphous, impure glass[1]. Instead, return the mixture to the heat source and add a small volume of your primary "soluble" solvent (e.g., ethanol) until the oil dissolves back into a clear, homogeneous solution[2]. Allow it to cool extremely slowly. As it approaches the saturation point, introduce seed crystals of pure 7-bromo-3,4-dihydroisoquinoline hydrochloride. Seeding bypasses the kinetic barrier of primary nucleation, forcing the solute molecules to integrate into a rigid crystal lattice rather than forming an emulsion[1],[3].

Self-Validating Experimental Protocol

Standard Operating Procedure: Anhydrous Solvent/Anti-Solvent Recrystallization Objective: Isolate high-purity 7-bromo-3,4-dihydroisoquinoline HCl while actively preventing imine hydrolysis and LLPS.

Step 1: Preparation & Dissolution

  • Weigh the crude 7-bromo-3,4-dihydroisoquinoline hydrochloride into a dry, round-bottom flask equipped with a reflux condenser.

  • Add a minimum volume of boiling anhydrous Absolute Ethanol (approx. 3-5 mL per gram of crude).

  • Mechanistic Causality: Absolute ethanol is chosen over methanol to slightly lower the solubility ceiling, reducing the amount of anti-solvent needed later. Strictly anhydrous conditions prevent the hydrolysis of the cyclic imine into a ring-opened amino-aldehyde.

Step 2: Hot Filtration (If Necessary)

  • If insoluble particulates or dust remain, perform a rapid hot gravity filtration using a pre-warmed stemless funnel to prevent premature crystallization in the filter paper[2].

Step 3: Anti-Solvent Addition (The Phase Switch)

  • Maintain the solution near boiling. Begin adding warm, anhydrous Ethyl Acetate dropwise under vigorous magnetic stirring.

  • Mechanistic Causality: Vigorous mixing prevents localized zones of extreme supersaturation, which are the primary kinetic trigger for oiling out[1].

  • Stop the addition the exact moment the solution becomes faintly turbid (cloudy).

Step 4: The Self-Validation Checkpoint

  • Protocol: Extract a 0.5 mL aliquot of the hot, turbid solution into a glass test tube and crash-cool it in an ice bath.

  • Validation: If the aliquot yields distinct, rigid crystals, your bulk solvent ratio is thermodynamically optimal. If it oils out, your system is entering a miscibility gap. To correct this, add 5% more Absolute Ethanol to the bulk flask to shift the thermodynamic equilibrium back toward solid-liquid phase separation[1],[3].

Step 5: Seeding and Cooling

  • Add 2-3 drops of Absolute Ethanol to the bulk flask to clear the turbidity.

  • Remove from heat and allow to cool ambiently. At the first sign of saturation (approx. 40-50°C), add 1-2 mg of pure seed crystals.

  • Mechanistic Causality: Seeding directs the thermodynamic pathway strictly toward crystal growth, overriding the tendency for droplet formation[1].

Step 6: Isolation

  • Once cooled to room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield.

  • Filter under vacuum, wash the filter cake with ice-cold Ethyl Acetate, and dry under high vacuum to remove residual solvent.

References

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL: [Link]

  • Title: The Problem of Oiling Out in Chemical Process Development Source: KiloMentor URL: [Link]

Sources

Technical Support Center: Purification of 7-Bromo-3,4-Dihydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the isolation and purification of 7-bromo-3,4-dihydroisoquinoline hydrochloride . This compound is a critical cyclic imine intermediate frequently utilized in the synthesis of complex isoquinoline alkaloids and active pharmaceutical ingredients (APIs).

Because it is typically synthesized via the Bischler-Napieralski cyclization of N-(4-bromophenethyl)formamide using harsh dehydrating agents like phosphorus oxychloride ( POCl3​ ), the crude product matrix is often highly complex. This guide provides field-proven, self-validating protocols to resolve common purification bottlenecks.

Troubleshooting Guide & FAQs

Q1: My crude 7-bromo-3,4-dihydroisoquinoline hydrochloride is heavily discolored (dark brown/black) and oily. Direct recrystallization is failing. How do I remove these impurities? A1: The dark, oily impurities are typical polymeric byproducts of the Bischler-Napieralski reaction generated when using POCl3​ or P2​O5​ as cyclization agents[1]. These phosphorus-derived polymers trap the target compound and inhibit crystal nucleation. Mechanistic Causality: You must break the crude matrix by converting the hydrochloride salt to its free base. The free base of 7-bromo-3,4-dihydroisoquinoline is highly soluble in organic solvents (e.g., dichloromethane), whereas the inorganic phosphorus residues and polar polymeric impurities remain partitioned in the aqueous phase. After phase separation, the organic layer can be treated with activated charcoal to adsorb remaining chromophores before re-precipitating the pure hydrochloride salt using anhydrous HCl.

Q2: I am observing the ring-opened amide (starting material) in my final product. Is this unreacted material or a degradation product, and how do I eliminate it? A2: While it can be unreacted starting material, in the case of 3,4-dihydroisoquinolines, it is frequently a hydrolysis degradation product formed during the aqueous workup. Mechanistic Causality: 3,4-Dihydroisoquinolines are cyclic imines. In highly acidic or highly basic aqueous environments, especially at elevated temperatures, the electrophilic imine carbon ( C=N ) is susceptible to nucleophilic attack by water, leading to ring-opening back to the corresponding phenethylamide. Self-Validating Solution: To prevent hydrolysis during the required acid-base extraction, neutralization must be performed using cold aqueous ammonia ( NH4​OH ) to a carefully controlled pH of 9–10, keeping the temperature strictly below 10 °C[2]. Extraction into the organic phase must be performed immediately to minimize aqueous exposure.

Q3: What is the optimal solvent system for the final recrystallization of the hydrochloride salt? A3: A dual-solvent system (solvent/anti-solvent) is highly recommended for this polar salt. Dissolving the crude hydrochloride salt in a minimal amount of a polar protic solvent (like absolute ethanol or methanol) followed by the dropwise addition of an anti-solvent (like diethyl ether or ethyl acetate) forces the precipitation of the pure salt while leaving structurally similar, neutral organic impurities in the mother liquor[3].

Experimental Protocols

Protocol 1: Acid-Base Extraction and Free-Base Isolation

Objective: Remove inorganic salts, polymeric phosphorus byproducts, and prevent imine hydrolysis.

  • Quenching: Slowly pour the crude Bischler-Napieralski reaction mixture into crushed ice to quench excess POCl3​ . Maintain the internal temperature < 10 °C.

  • Alkalinization: Slowly add cold, concentrated aqueous NH4​OH until the aqueous solution reaches pH 9–10. Critical: This neutralization is exothermic. Keep the flask in an ice-salt bath to prevent heat-induced imine hydrolysis[2].

  • Extraction: Extract the aqueous mixture immediately with dichloromethane (DCM) ( 3×50 mL per gram of theoretical yield). The 7-bromo-3,4-dihydroisoquinoline free base partitions into the DCM.

  • Washing & Drying: Wash the combined DCM layers with cold brine, dry over anhydrous Na2​SO4​ , and filter.

  • Charcoal Treatment (For dark oils): Add 10% w/w activated charcoal to the DCM solution, stir at room temperature for 30 minutes, and filter through a tightly packed pad of Celite.

Protocol 2: Hydrochloride Salt Formation and Recrystallization

Objective: Regenerate the hydrochloride salt and achieve >99% purity.

  • Salt Formation: Cool the purified DCM solution of the free base to 0 °C. Bubble anhydrous HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane). The 7-bromo-3,4-dihydroisoquinoline hydrochloride will rapidly precipitate as a solid.

  • Isolation: Filter the precipitated salt under vacuum and wash with cold diethyl ether.

  • Recrystallization:

    • Transfer the crude salt to a round-bottom flask.

    • Add a minimal volume of hot absolute ethanol until the solid just dissolves.

    • Remove from heat and slowly add ethyl acetate dropwise until the solution becomes slightly cloudy (the cloud point)[3].

    • Allow the mixture to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to maximize crystal yield.

  • Final Collection: Filter the pure crystalline needles, wash with minimal cold ethyl acetate, and dry under high vacuum at 40 °C to constant weight.

Quantitative Data: Impurity Clearance Profile

The following table summarizes the expected clearance of common impurities when utilizing the combined Acid-Base Extraction and Recrystallization workflows.

Impurity TypeSource / MechanismClearance StepExpected ReductionFinal Purity Impact
Phosphorus Polymers POCl3​ degradation during cyclizationAqueous phase rejection (Protocol 1)> 99%Removes dark coloration and oily texture
Unreacted Amide Incomplete Bischler-Napieralski reactionAnti-solvent recrystallization (Protocol 2)85 - 95%Eliminates neutral organic contaminants
Hydrolysis Product Imine ring-opening during aqueous workupPrevented via cold pH control (Protocol 1)N/A (Preventative)Maintains high overall reaction yield
Inorganic Salts Quenching and neutralizationAqueous phase rejection (Protocol 1)> 99%Reduces ash content to < 0.1%

Workflow Visualization

G Start Crude 7-Br-DHIQ HCl FreeBase Alkalinization (pH 9-10) Start->FreeBase Cold NH4OH OrgPhase Organic Phase (Free Imine) FreeBase->OrgPhase DCM Extract AqPhase Aqueous Phase (Discard) FreeBase->AqPhase Phase Split SaltForm Acidification (HCl) OrgPhase->SaltForm Anhydrous HCl Recryst Recrystallization SaltForm->Recryst Isolate Salt Pure Pure 7-Br-DHIQ HCl Recryst->Pure Filter & Dry

Workflow for the purification of 7-bromo-3,4-dihydroisoquinoline hydrochloride.

References

  • [1] Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method. Google Patents (CN110845410A). 1

  • [3] United States Patent (19) - Substituted Isoquinolines. Googleapis.com. 3

  • An Improved Synthesis of Various Racemic Polyphenolic Tetrahydroisoquinoline Alkaloids. ElectronicsAndBooks (Dec. 1968).

  • [2] Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. Brieflands (Oct. 2016). 2

Sources

Technical Support Center: 7-Bromo-3,4-dihydroisoquinoline Handling & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Chemistry of Instability

7-Bromo-3,4-dihydroisoquinoline is a highly reactive cyclic imine. While its electrophilic C=N bond makes it a versatile building block for alkaloid synthesis, this same feature renders the free base highly susceptible to degradation. Researchers frequently encounter issues with dimerization, oligomerization, and oxidative aromatization when the compound is exposed to ambient moisture, air, or improper solvents. This guide provides the mechanistic causality and self-validating protocols required to maintain the structural integrity of your compound.

Degradation pathways of 7-bromo-3,4-dihydroisoquinoline via moisture and oxidation.

Troubleshooting & FAQs

Q: Why does my 7-bromo-3,4-dihydroisoquinoline sample turn yellow or brown over time, accompanied by multiple peaks on LC-MS? A: This color change is the visual hallmark of imine degradation. 3,4-dihydroisoquinolines possess a highly electrophilic C1 carbon. When exposed to trace atmospheric moisture, the imine undergoes hydration to form a hemiaminal intermediate. The nitrogen atom of this hemiaminal acts as a potent nucleophile, attacking the C1 position of a neighboring, unreacted imine molecule. This self-condensation initiates a cascade of dimerization and oligomerization. Concurrently, exposure to oxygen leads to oxidative aromatization, converting the molecule into the fully aromatic 7-bromoisoquinoline.

Q: Does the choice of solvent impact the dimerization rate during stock solution preparation? A: Absolutely. Protic solvents (such as methanol or ethanol) actively exacerbate degradation. They hydrogen-bond with the imine nitrogen—increasing the electrophilicity of C1—while also acting as nucleophiles themselves to form hemiaminal ethers. For stock solutions, you must strictly utilize anhydrous, aprotic solvents (e.g., DCM, THF). Solutions should be prepared fresh, purged with an inert gas (argon or nitrogen), and stored at -80°C to kinetically halt degradation pathways[1].

Q: I need to store the compound for several months. How can I prevent dimerization without losing the integrity of the molecule? A: The most robust method for long-term storage is conversion to the hydrochloride (HCl) salt[2]. By protonating the imine nitrogen, you eliminate its lone pair, completely abolishing its ability to participate in hemiaminal formation or act as a nucleophile. The resulting iminium salt forms a stable crystalline lattice that is highly resistant to both moisture and oxidation. Cyclic imine salts are universally recognized as stable, long-term precursors in alkaloid synthesis[3].

Quantitative Data: Stability Matrix

Table 1: Stability Profile of 7-Bromo-3,4-dihydroisoquinoline Under Various Conditions

FormStorage TemperatureAtmosphereSolvent CompatibilityEstimated Shelf-Life
Free Base (Neat) Room Temp (20°C)AirN/A< 48 hours (Turns yellow/brown)
Free Base (Neat) -20°CArgon / N₂N/A1 - 2 weeks
Free Base (Solution) 4°CAirProtic (MeOH, EtOH)< 12 hours (Hemiaminal formation)
Free Base (Solution) -80°CArgon / N₂Aprotic (DCM, THF)1 - 3 months
HCl Salt (Solid) -20°CDesiccatedN/A> 2 years

Handling Workflows & Experimental Protocols

Decision tree for the storage and handling of 7-bromo-3,4-dihydroisoquinoline.

Protocol 1: In Situ Stabilization (Conversion to Hydrochloride Salt)

Causality: Protonating the nitrogen stabilizes the highly polarized C=N bond within a crystal lattice, preventing nucleophilic attack and halting dimerization.

  • Dissolution: Dissolve the freshly synthesized 7-bromo-3,4-dihydroisoquinoline free base in anhydrous diethyl ether (or MTBE) at a concentration of 0.1 M under an argon atmosphere.

  • Temperature Control: Cool the solution to 0°C using an ice bath. Causality: Salt formation is highly exothermic; cooling prevents thermal degradation during protonation.

  • Protonation: Slowly add 1.1 equivalents of anhydrous HCl (typically 2.0 M in diethyl ether) dropwise while stirring vigorously.

  • Validation: Observe the immediate precipitation of the hydrochloride salt as a white/off-white solid. Self-validation: The rapid formation of a precipitate confirms successful salt conversion, as the protonated salt is insoluble in ether.

  • Isolation: Filter the precipitate under a blanket of argon using a Schlenk frit, wash with cold anhydrous ether, and dry under high vacuum for 4 hours.

  • Storage: Store the resulting salt in a tightly sealed, light-resistant container at -20°C[2].

Protocol 2: Recovery of the Free Base for Downstream Reactions

Causality: Many nucleophilic additions or reductions require the free imine. The salt must be neutralized gently in a biphasic system to prevent premature self-condensation before the main reaction.

  • Suspension: Suspend the 7-bromo-3,4-dihydroisoquinoline HCl salt in a biphasic mixture of anhydrous dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) at 0°C.

  • Neutralization & Validation: Stir gently for 10 minutes. Self-validation: The complete dissolution of the solid into the organic layer indicates successful deprotonation to the free base.

  • Extraction: Separate the organic (DCM) layer and extract the aqueous layer twice with additional cold DCM.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes to remove trace water. Causality: Complete water removal is critical to prevent hemiaminal formation during concentration. Filter the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure, keeping the water bath strictly below 25°C to yield the free base. Use immediately in the subsequent reaction.

References

  • Stability issues and degradation pathways of 3,4-Dihydro-6,7-isoquinolinediol | Benchchem | 1

  • 4 - SAFETY DATA SHEET (6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride) | Fisher Scientific | 2

  • Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids | MDPI | 3

Sources

Navigating the Scale-Up of 7-Bromo-3,4-dihydroisoquinoline Hydrochloride Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis of 7-bromo-3,4-dihydroisoquinoline hydrochloride represents a critical step in the development of various pharmaceutical agents. While the bench-scale synthesis may appear straightforward, scaling up this process presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the scale-up of this important synthesis, with a focus on the widely used Bischler-Napieralski reaction.

I. Foundational Principles: The Bischler-Napieralski Reaction

The synthesis of 3,4-dihydroisoquinolines is most commonly achieved through the Bischler-Napieralski reaction. This intramolecular electrophilic aromatic substitution reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[1][2] The success of this reaction is highly dependent on the electronic nature of the aromatic ring, with electron-donating groups generally facilitating the reaction and electron-withdrawing groups, such as the bromo-substituent in our target molecule, presenting a greater challenge.[3]

There are two generally accepted mechanisms for the Bischler-Napieralski reaction, the preference for which can be influenced by the reaction conditions.[4]

  • Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate.

  • Mechanism II: Proceeds through a nitrilium ion intermediate.

Understanding these foundational principles is key to diagnosing and resolving issues that may arise during scale-up.

II. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific problems that researchers may encounter during the synthesis and scale-up of 7-bromo-3,4-dihydroisoquinoline hydrochloride, presented in a question-and-answer format.

A. Reaction and Yield Issues

Question 1: My Bischler-Napieralski reaction is sluggish, and I'm experiencing low yields. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in the Bischler-Napieralski reaction, especially with an electron-withdrawing group like bromine on the aromatic ring, are a common challenge. Several factors can contribute to this issue:

  • Insufficient Aromatic Ring Activation: The bromine atom deactivates the aromatic ring, making the intramolecular electrophilic aromatic substitution more difficult.

    • Troubleshooting:

      • Stronger Dehydrating Agents: For substrates with electron-withdrawing groups, a more potent dehydrating agent is often necessary. While phosphorus oxychloride (POCl₃) is commonly used, a mixture of POCl₃ and phosphorus pentoxide (P₂O₅) can be more effective.[2]

      • Higher Reaction Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur. However, this must be carefully balanced against the potential for side reactions and degradation.[5]

  • Moisture Contamination: The dehydrating agents used in this reaction are highly sensitive to moisture. Any water present will consume the reagent and inhibit the reaction.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried before use.

      • Use anhydrous solvents and reagents.

  • Sub-optimal Reagent Stoichiometry: An insufficient amount of the dehydrating agent will lead to incomplete conversion.

    • Troubleshooting:

      • An excess of the dehydrating agent is often required. A molar ratio of 1.5 to 2.5 equivalents of POCl₃ to the starting amide is a good starting point.[6]

Question 2: I'm observing the formation of a significant amount of a styrene-like byproduct. What is this, and how can I prevent it?

Answer:

The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, known as the retro-Ritter reaction .[7] This occurs through the elimination of the amide group as a nitrile from the nitrilium ion intermediate.

  • Causality: This side reaction is more prevalent when the formation of a conjugated system is favored.

  • Troubleshooting:

    • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product. For example, if an acetyl group is part of the amide, using acetonitrile as the solvent can suppress this side reaction.[7]

    • Milder Reaction Conditions: Modern variations of the Bischler-Napieralski reaction that employ milder reagents, such as triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine, can avoid the formation of the nitrilium ion intermediate that leads to the retro-Ritter reaction.[8] Another alternative is the use of oxalyl chloride to form an N-acyliminium intermediate.[8]

B. Scale-Up Specific Challenges

Question 3: I had a successful reaction at the 1-gram scale, but when I scaled up to 100 grams, the yield dropped significantly, and I'm seeing more impurities. What are the key process parameters to consider during scale-up?

Answer:

Scaling up a chemical reaction is not simply a matter of proportionally increasing the reagents. Several critical parameters must be carefully controlled to maintain efficiency and product quality.

  • Heat Transfer and Temperature Control: The Bischler-Napieralski reaction is often exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," which can cause decomposition of starting materials and products, leading to lower yields and increased impurity formation.

    • Troubleshooting:

      • Controlled Reagent Addition: Add the dehydrating agent slowly and in a controlled manner to manage the exotherm.

      • Efficient Mixing: Ensure adequate mixing to maintain a uniform temperature throughout the reaction vessel. The choice of stirrer (e.g., anchor, turbine) and its speed are crucial.

      • Jacketed Reactor: Utilize a reactor with a cooling jacket to effectively remove heat.

  • Mixing and Mass Transfer: Inadequate mixing on a larger scale can lead to localized high concentrations of reagents, which can promote side reactions.

    • Troubleshooting:

      • Select an appropriate stirrer and agitation speed for the reactor volume and viscosity of the reaction mixture.

      • Consider the use of baffles in the reactor to improve mixing efficiency.

  • Reaction Time: Reaction times do not always scale linearly. It is essential to monitor the reaction progress closely during scale-up.

    • Troubleshooting:

      • Utilize in-process controls (e.g., TLC, HPLC, or process analytical technology (PAT)) to determine the optimal reaction time.[3][9]

Table 1: Key Process Parameters for Scale-Up of Bischler-Napieralski Reaction

ParameterLab-Scale (1-10 g)Pilot/Production Scale (100 g - 1 kg)Rationale and Considerations
Dehydrating Agent Addition Rapid or portion-wise additionSlow, controlled addition via dropping funnel or pumpManage exotherm and prevent localized high concentrations.[6]
Mixing Magnetic stirrerMechanical overhead stirrer (e.g., anchor, turbine)Ensure efficient heat and mass transfer in larger volumes.
Temperature Control Oil bath or heating mantleJacketed reactor with temperature control unitMaintain uniform temperature and prevent runaway reactions.
Reaction Monitoring TLC at discrete time pointsIn-process controls (e.g., HPLC, PAT)Real-time data for process optimization and endpoint determination.[3]
C. Purification and Isolation Challenges

Question 4: I'm struggling to obtain a pure, crystalline hydrochloride salt of 7-bromo-3,4-dihydroisoquinoline on a large scale. What are some effective purification and crystallization strategies?

Answer:

The purification and crystallization of the hydrochloride salt are critical steps for obtaining a high-quality final product.

  • Work-up Procedure:

    • A typical work-up involves carefully quenching the reaction mixture by pouring it onto ice.[5]

    • The acidic aqueous solution is then basified to deprotonate the dihydroisoquinoline nitrogen, allowing for extraction into an organic solvent.[5]

  • Crystallization of the Hydrochloride Salt:

    • Solvent Selection: The choice of solvent is crucial for obtaining a crystalline product with good yield and purity. Protic solvents like C1-C6 alcohols (e.g., isopropanol, ethanol) are often effective for the crystallization of hydrochloride salts.[10] A mixture of solvents, such as methanol/ethyl acetate, can also be employed.[6]

    • pH Adjustment: The hydrochloride salt can be precipitated by dissolving the free base in a suitable solvent and then carefully adding a solution of HCl in an organic solvent (e.g., HCl in isopropanol or diethyl ether).

    • Seeding: For large-scale crystallizations, seeding with a small amount of pure product can help to control the crystal form and size.

  • Common Impurities:

    • Unreacted Starting Material: Can often be removed by a simple filtration or recrystallization.

    • Retro-Ritter Product: May require chromatographic purification if present in significant amounts.

    • Polymeric Materials: Can sometimes form under harsh reaction conditions and may be removed by filtration or by choosing a solvent system where the desired product is soluble, and the polymer is not.

III. Scalable Synthesis Protocol

The following is a generalized, scalable protocol for the synthesis of 7-bromo-3,4-dihydroisoquinoline hydrochloride. It is essential to perform a small-scale trial before proceeding to a large-scale reaction.

Step 1: N-Formylation of 2-(3-Bromophenyl)ethan-1-amine

A detailed, scalable protocol for this step would be developed based on established literature procedures for similar transformations, with careful optimization of reaction conditions and work-up procedures for large-scale production.

Step 2: Bischler-Napieralski Cyclization and Hydrochloride Salt Formation

  • Reaction Setup: In a suitably sized, dry, jacketed reactor equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, charge the N-formyl-2-(3-bromophenyl)ethylamine and an anhydrous solvent such as toluene.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) (1.5-2.5 equivalents) to the stirred solution, maintaining the internal temperature within a pre-determined range (e.g., 20-30 °C) using the reactor's cooling system.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for a period determined by in-process monitoring (typically 2-6 hours).

  • Work-up: Cool the reaction mixture and carefully quench by transferring it to a separate vessel containing crushed ice and water. Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) while maintaining a low temperature.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or toluene).

  • Salt Formation and Crystallization: Combine the organic extracts, dry over a suitable drying agent, and filter. To the filtrate, add a solution of HCl in a suitable solvent (e.g., isopropanol) to precipitate the hydrochloride salt. Cool the mixture to promote complete crystallization.

  • Isolation and Drying: Collect the crystalline product by filtration, wash with a cold solvent, and dry under vacuum.

IV. Visualizing the Workflow

To better understand the key stages and decision points in the synthesis and troubleshooting process, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow A N-Formylation of 2-(3-Bromophenyl)ethan-1-amine B Bischler-Napieralski Cyclization A->B C Work-up and Extraction B->C D Hydrochloride Salt Formation and Crystallization C->D E Isolation and Drying D->E

Caption: A simplified workflow for the synthesis of 7-bromo-3,4-dihydroisoquinoline hydrochloride.

G start Low Yield or Incomplete Reaction q1 Is the aromatic ring sufficiently activated? start->q1 s1 Use stronger dehydrating agent (POCl₃/P₂O₅) Increase reaction temperature q1->s1 No q2 Is there moisture in the reaction? q1->q2 Yes end Improved Yield s1->end s2 Use anhydrous solvents/reagents Dry glassware thoroughly q2->s2 Yes q3 Is reagent stoichiometry optimal? q2->q3 No s2->end s3 Increase equivalents of dehydrating agent q3->s3 No q3->end Yes s3->end

Caption: Troubleshooting workflow for low reaction yield in the Bischler-Napieralski synthesis.

V. Frequently Asked Questions (FAQs)

Q1: Can I use other dehydrating agents besides POCl₃ and P₂O₅?

A: Yes, other dehydrating agents such as polyphosphoric acid (PPA) and triflic anhydride (Tf₂O) have been used in the Bischler-Napieralski reaction.[2] The choice of reagent will depend on the specific substrate and the desired reaction conditions.

Q2: How can I monitor the progress of the reaction on a large scale?

A: While TLC is useful for small-scale reactions, it is not practical for large-scale production. In-process analytical techniques such as HPLC or spectroscopic methods (e.g., FTIR, Raman) as part of a Process Analytical Technology (PAT) strategy are highly recommended for real-time monitoring of the reaction progress and endpoint determination.[3][9]

Q3: What are the safety precautions I should take when working with phosphorus oxychloride?

A: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reaction should be equipped with a system to scrub any evolved HCl gas.

Q4: My final product is off-white or yellowish. How can I decolorize it?

A: Discoloration can be due to the presence of impurities or degradation products. A charcoal treatment of the solution before crystallization can sometimes be effective in removing colored impurities. Recrystallization from a suitable solvent system is also a standard method for purification and decolorization.

VI. Conclusion

The scale-up of the synthesis of 7-bromo-3,4-dihydroisoquinoline hydrochloride presents several challenges that require a thorough understanding of the underlying chemistry and careful control of process parameters. By anticipating potential issues related to reaction kinetics, heat and mass transfer, and purification, researchers can develop a robust and efficient process for the large-scale production of this important pharmaceutical intermediate. This guide provides a framework for troubleshooting common problems and implementing effective solutions, ultimately leading to improved yields, higher purity, and a more streamlined synthetic process.

References

  • Working with Hazardous Chemicals. Organic Syntheses, Coll. Vol. 6, p.733 (1988); Vol. 56, p.32 (1977). Available from: [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. Available from: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • Bischler–Napieralski reaction. In Wikipedia. Available from: [Link]

  • Process for the preparation of 3,4-dihydroisoquinoline. US 4861888 A.
  • 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. Available from: [Link]

  • Bischler-Napieralski Reaction. ResearchGate. Available from: [Link]

  • Heravi, M. M., et al. (2018). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Isoquinolines. IntechOpen.
  • Heravi, M. M., & Zadsirjan, V. (2020). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application.
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PMC. Available from: [Link]

  • Shklyaev, Y. V., & Nifontov, Y. V. (2002). Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Russian Chemical Bulletin, 51(5), 844-849.
  • Crystallisation in pharmaceutical processes. BIA. Available from: [Link]

  • A Bischler-Napieralski and homo-Mannich sequence enables diversified syntheses of sarpagine alkaloids and analogues. PMC. Available from: [Link]

  • Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. Victoria University of Wellington. Available from: [Link]

  • Judeh, Z. M. A., et al. (2002). The first Bischler–Napieralski cyclization in a room temperature ionic liquid. Tetrahedron Letters, 43(29), 5089-5091.
  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. Available from: [Link]

  • Bischler‐Napieralski reaction. ResearchGate. Available from: [Link]

  • Crystallization and transformation of pharmaceutical solid forms. Academic Journals. Available from: [Link]

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. CN 112500341 B.
  • Bischler–Napieralski reaction. Grokipedia. Available from: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available from: [Link]

  • Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. IntechOpen. Available from: [Link]

  • Process Analytical Technology (PAT) in Powder Media Production. Genetic Engineering & Biotechnology News. Available from: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Available from: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. A-Z of Pharmaceutical Science. Available from: [Link]

  • Process Analytical Technology (PAT): Enhancing Quality and Efficiency in Pharmaceutical Development and Production. Journal for ReAttach Therapy and Developmental Diversities. Available from: [Link]

  • Process Analytical Technology: Applications to the Pharmaceutical Industry. American Pharmaceutical Review. Available from: [Link]

  • Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction: total synthesis of akuammicine. Chemical Science, 13(1), 145-150.

Sources

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 7-bromo-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 7-bromo-3,4-dihydroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields for this specific transformation. The following question-and-answer format addresses common issues, from fundamental reaction setup to advanced optimization strategies, providing not just solutions but the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction shows low or no conversion of the 7-bromo-3,4-dihydroisoquinoline starting material.

This is one of the most common challenges and can often be traced back to the fundamental components of the reaction. Let's break down the potential culprits.

Question: I've set up my Suzuki coupling of 7-bromo-3,4-dihydroisoquinoline, but I'm seeing very little or no product formation. Where should I start my investigation?

Answer: When facing low to no conversion, it's crucial to systematically evaluate your reagents and reaction conditions. Here are the primary areas to scrutinize:

  • Catalyst Activity: The heart of the Suzuki coupling is the palladium catalyst. Its activity is paramount.

    • Palladium(0) vs. Palladium(II): The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction step can sometimes be inefficient. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that reliably generates the active Pd(0) species.[1]

    • Catalyst Degradation: Palladium catalysts, especially Pd₂(dba)₃, can degrade over time.[1] Ensure you are using a fresh or properly stored catalyst.

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation by air, which renders them unable to coordinate to the palladium center.[1] It is essential to use fresh ligands or those that have been stored under an inert atmosphere.

  • Reagent Quality and Stoichiometry:

    • Boronic Acid/Ester Stability: Boronic acids can be unstable and prone to decomposition through pathways like oxidation and protodeboronation, especially under aqueous basic conditions.[2] Consider using a more stable boronate ester, such as a pinacol ester, which can offer a longer shelf-life and easier handling.[2][3] While boronate esters may exhibit slower reaction rates, their stability can lead to more reproducible results.[2][3]

    • Solvent and Base Purity: Ensure your solvents are anhydrous, if the protocol demands it, and have been properly degassed.[1] The purity and integrity of the base are also critical for the reaction's success.[1]

  • Reaction Conditions:

    • Degassing: Oxygen is detrimental to the Suzuki coupling as it can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[1] Thoroughly degas your solvent and reaction mixture by sparging with an inert gas like argon or nitrogen for 15-30 minutes, or by utilizing several freeze-pump-thaw cycles.[1]

    • Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If your reaction is sluggish at a lower temperature, a cautious increase may improve the yield.[1] However, be aware that excessive heat can lead to catalyst decomposition.[1]

Issue 2: I'm observing the formation of side products, primarily homocoupling of my boronic acid.

The presence of side products indicates that while your catalyst is active, the desired cross-coupling pathway is competing with undesired reactions.

Question: My main impurity appears to be the homocoupled product of my boronic acid. How can I minimize this side reaction?

Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings and is often exacerbated by the presence of oxygen. Here are some strategies to mitigate this issue:

  • Rigorous Degassing: As mentioned previously, oxygen can facilitate the oxidative coupling of two boronic acid molecules.[1] Ensure your degassing procedure is thorough and maintained throughout the reaction by keeping the system under a positive pressure of an inert gas.

  • Choice of Palladium Source: If you are using a Pd(II) precatalyst, the in-situ reduction to Pd(0) can sometimes lead to homocoupling as a side reaction.[1] Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help to reduce the likelihood of this side product forming.[1]

  • Reaction Temperature: High reaction temperatures can sometimes promote side reactions. If you are observing significant homocoupling, consider running the reaction at a lower temperature, even if it requires a longer reaction time.[1]

Issue 3: The reaction starts but then stalls, or I observe precipitation of what appears to be my catalyst.

Catalyst deactivation during the reaction is a frequent cause of incomplete conversion.

Question: My reaction seems to stop before all the starting material is consumed, and I see a black precipitate forming. What is happening and how can I fix it?

Answer: The formation of a black precipitate, often referred to as "palladium black," is a strong indicator of catalyst deactivation through aggregation.[1] While some color change is normal, heavy precipitation suggests a significant loss of active catalyst.[1] Here’s how to address this:

  • Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated, making it prone to aggregation.[1] Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1, depending on the specific ligand and catalyst used.[1]

  • Choice of Ligand: The stability of the palladium complex is heavily influenced by the ligand. For challenging substrates like heteroaryl bromides, bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands can provide greater stability to the palladium center and prevent precipitation.[1][4]

  • Reaction Temperature: As with side reactions, high temperatures can accelerate catalyst decomposition.[1] Running the reaction at a lower temperature may improve catalyst stability and overall conversion.[1]

  • Adequate Mixing: In biphasic solvent systems (e.g., toluene/water), vigorous stirring is crucial to ensure efficient mixing and prevent localized high concentrations of reagents that can lead to catalyst decomposition.[1]

Data Presentation

Table 1: General Reaction Parameters for Suzuki Coupling
ParameterTypical RangeNotes
Catalyst Loading0.5 - 5 mol%Can be increased for challenging substrates or decreased for highly efficient systems.[1]
Ligand:Pd Ratio1:1 to 4:1Dependent on the specific ligand and palladium source.[1]
Base Equivalents1.5 - 3.0 eqRelative to the limiting reagent. Insufficient base can halt the reaction.[1]
Temperature50 - 110 °CSubstrate-dependent. Higher temperatures may be needed but can also lead to decomposition.[1]
Concentration0.1 - 1.0 MHigher concentrations can increase the reaction rate but may cause solubility issues.
Table 2: Common Solvents and Bases for Suzuki Coupling
Solvent(s)Base(s)Comments
Toluene/WaterK₂CO₃, K₃PO₄, Cs₂CO₃A common biphasic system. Vigorous stirring is essential.[1]
Dioxane/WaterK₂CO₃, Na₂CO₃, K₃PO₄Another widely used biphasic system.[5]
THF/WaterK₂CO₃, KF, K₃PO₄Effective for many Suzuki couplings.[4]
DMF, DMAcK₂CO₃, Cs₂CO₃Polar aprotic solvents that can be run at higher temperatures.[5]
Alcohols (e.g., Ethanol, Isopropanol)K₂CO₃, NaOHOften used in combination with water as a greener solvent system.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 7-bromo-3,4-dihydroisoquinoline

This protocol provides a starting point for the Suzuki coupling of 7-bromo-3,4-dihydroisoquinoline with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 7-bromo-3,4-dihydroisoquinoline

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a modern precatalyst)

  • Ligand (if not using a precatalyst)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add 7-bromo-3,4-dihydroisoquinoline (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) at least three times.

  • Add the palladium catalyst (e.g., 1-5 mol%) and ligand (if required) under a positive flow of the inert gas.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) Intermediate OxAdd->PdII Trans Transmetalation PdII->Trans Ar'-B(OR)₂ DiarylPd Ar-Pd(II)-Ar'(L_n) Intermediate Trans->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product RedElim->Product ArX 7-bromo-3,4-dihydroisoquinoline ArX->OxAdd ArB Boronic Acid/Ester ArB->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality - Fresh Catalyst/Ligand? - Stable Boronic Acid/Ester? - Pure Solvent/Base? start->check_reagents check_conditions Review Reaction Conditions - Thoroughly Degassed? - Optimal Temperature? - Vigorous Stirring? check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Issue Found & Fixed optimize_catalyst Optimize Catalytic System - Screen Ligands (e.g., Buchwald) - Adjust Ligand:Pd Ratio - Try Pd(0) Source check_conditions->optimize_catalyst Conditions OK check_conditions->success Issue Found & Fixed screen_base_solvent Screen Bases and Solvents - Try Different Bases (e.g., K₃PO₄) - Explore Other Solvent Systems optimize_catalyst->screen_base_solvent Still Low Yield optimize_catalyst->success Optimization Successful screen_base_solvent->success Optimization Successful

Caption: A workflow for troubleshooting low yield in Suzuki coupling.

References

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison - Benchchem.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC.
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal.
  • Suzuki Cross-Coupling/Reductive Debenzyloxycarbonylation Sequence for the Syntheses of [c]Annulated Isoquinolines - ACS Publications.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate.
  • Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid - Benchchem.

Sources

Improving the stability of 7-bromo-3,4-dihydroisoquinoline hydrochloride solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 7-bromo-3,4-dihydroisoquinoline hydrochloride .

While this compound is an invaluable building block in medicinal chemistry and organic synthesis, the 3,4-dihydroisoquinoline core is inherently reactive. It is susceptible to auto-oxidation, pH-dependent precipitation, and hydrolytic degradation [1]. This guide provides the mechanistic causality behind these issues and offers self-validating protocols to ensure the integrity of your experimental data.

Part 1: Troubleshooting & FAQs

Q1: Why does my solution turn cloudy or form a precipitate immediately after dilution in biological buffers (e.g., PBS, pH 7.4)?

The Causality: You are observing a phase separation driven by acid-base chemistry. The compound is supplied as a hydrochloride salt, making it highly water-soluble in its protonated (ionized) state. However, the pKa of the cyclic imine nitrogen in the dihydroisoquinoline core typically falls between 6.0 and 7.0. When you introduce the salt into a neutral or slightly basic buffer (pH 7.4), the environment deprotonates the molecule. The resulting neutral "free base" (7-bromo-3,4-dihydroisoquinoline) is highly hydrophobic and rapidly precipitates out of the aqueous solution [10]. The Solution: Always prepare your highly concentrated primary stock in a polar aprotic solvent like anhydrous DMSO. When diluting into aqueous buffers, ensure the final concentration is below the free-base solubility limit, or maintain a slightly acidic pH (pH 5.0–6.0) if your assay permits.

Q2: My stock solution changes color from pale yellow to dark orange/brown over time. Is it still viable?

The Causality: No, a visible color shift indicates significant degradation, primarily via oxidative aromatization . The 3,4-dihydroisoquinoline ring possesses a strong thermodynamic driving force to lose two protons and two electrons to form a fully aromatic, highly stable isoquinoline ring (7-bromo-isoquinoline) [14]. Atmospheric oxygen, accelerated by light exposure and trace transition metals, acts as the oxidant. The dark color often results from further polymerization of these oxidized intermediates [1]. The Solution: Discard discolored solutions. To prevent this, all solvents must be degassed, and solutions must be purged with an inert gas (Argon or Nitrogen) prior to storage.

Q3: Can I store my aqueous working solutions at 4°C for a few days to save time?

The Causality: This is highly discouraged. In addition to oxidation, the imine bond (C=N) in the dihydroisoquinoline core is susceptible to nucleophilic attack by water (hydrolysis), especially at extreme pH levels [1], [11]. Storing aqueous solutions at 4°C slows, but does not stop, this hydrolytic ring-opening. The Solution: Prepare aqueous working solutions immediately before use. If you must store the compound in solution, keep it as a concentrated DMSO stock at -80°C.

Part 2: Mechanistic Pathways & Workflows

To effectively mitigate degradation, it is critical to understand the chemical pathways involved. Below is the degradation map for 7-bromo-3,4-dihydroisoquinoline hydrochloride.

DegradationPathway A 7-bromo-3,4-dihydroisoquinoline HCl (Stable Protonated Salt) B 7-bromo-3,4-dihydroisoquinoline (Hydrophobic Free Base) A->B pH > 7.0 (Deprotonation) C 7-bromo-isoquinoline (Aromatized/Oxidized) A->C O2, Light, Metals (Oxidation) D Ring-Opened Products (Hydrolyzed) A->D H2O, High Temp (Hydrolysis) B->C O2, Light (Oxidation)

Caption: Oxidative, hydrolytic, and pH-dependent degradation pathways of dihydroisoquinolines.

Optimized Solution Preparation Workflow

To ensure a self-validating system where degradation is minimized, follow this strict workflow for handling the compound.

Workflow S1 1. Weigh Solid Compound (Protect from light/moisture) S2 2. Dissolve in Anhydrous/Degassed DMSO (Prepare 10-50 mM Stock) S1->S2 S3 3. Aliquot into Amber Vials (Minimize headspace) S2->S3 S4 4. Purge Vials with Argon/N2 (Displace atmospheric oxygen) S3->S4 S5 5. Flash Freeze & Store at -80°C (Strictly avoid freeze-thaw) S4->S5

Caption: Optimized step-by-step workflow for preparing and storing stable dihydroisoquinoline solutions.

Part 3: Quantitative Stability Data

The following table summarizes the expected stability of 7-bromo-3,4-dihydroisoquinoline hydrochloride under various environmental conditions. Use this data to benchmark your own experimental setups.

Storage ConditionSolvent / MatrixTemperatureEstimated Shelf-Life (>95% intact)Primary Degradation Mechanism
Solid Powder Sealed, Desiccated-20°C> 2 YearsNone (Stable)
Stock Solution Anhydrous DMSO (Degassed)-80°C6 MonthsSlow Oxidation
Stock Solution Anhydrous DMSO (Ambient O₂)25°C< 1 WeekOxidative Aromatization
Working Solution 0.1 M HCl (pH 1.0)25°C24 - 48 HoursAcid-catalyzed Hydrolysis
Working Solution PBS (pH 7.4)4°C< 4 HoursFree-base Precipitation / Oxidation

Part 4: Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM Stock Solution

This protocol utilizes inert atmosphere and anhydrous conditions to prevent both hydrolysis and oxidation.

  • Preparation of Solvent: Sparge anhydrous Dimethyl Sulfoxide (DMSO) with ultra-pure Argon gas for 15 minutes to displace dissolved oxygen.

  • Weighing: Equilibrate the vial of 7-bromo-3,4-dihydroisoquinoline hydrochloride to room temperature in a desiccator before opening to prevent condensation. Weigh 2.46 mg of the compound (MW ≈ 246.5 g/mol ) into a light-protected (amber) glass vial.

  • Dissolution: Add exactly 1.0 mL of the degassed anhydrous DMSO to the vial. Vortex gently until complete dissolution is achieved. The solution should be clear and colorless to very pale yellow.

  • Aliquoting: Immediately divide the solution into 50 µL single-use aliquots in amber microcentrifuge tubes.

  • Purging & Storage: Gently blow a stream of Argon gas over the liquid surface of each tube for 5 seconds to displace the air in the headspace. Cap tightly, seal with Parafilm, and store immediately at -80°C[1], [11].

Protocol 2: Forced Degradation Assay (System Validation)

Before running critical assays, validate your analytical method (e.g., HPLC-UV/Vis) by generating known degradation products.

  • Oxidative Stress: Mix 100 µL of the 10 mM DMSO stock with 900 µL of 3% H₂O₂ in water. Incubate at room temperature for 24 hours under ambient light[1].

  • Alkaline Stress (Precipitation/Hydrolysis): Mix 100 µL of the 10 mM stock with 900 µL of 0.1 M NaOH. Observe immediate precipitation (free base formation). Incubate for 4 hours to induce hydrolytic ring opening.

  • Analysis: Neutralize the stressed samples (if applicable), dilute in mobile phase, and inject into the HPLC. You should observe a distinct peak shift representing the fully aromatic 7-bromo-isoquinoline (oxidative stress) and multiple polar peaks (hydrolytic stress).

References

  • Benchchem. Stability issues and degradation pathways of 3,4-Dihydro-6,7-isoquinolinediol.
  • National Institutes of Health (PMC). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
  • Fisher Scientific. SAFETY DATA SHEET: 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate.
  • RSC Publishing. Efficient photocatalytic synthesis of H2O2 coupled with 3,4-dihydroisoquinoline by rGO-modified CdS catalysts.

Technical Support Center: Bischler-Napieralski Reaction Work-Up & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical, often-overlooked phase of the Bischler-Napieralski (BN) reaction: the work-up .

The BN reaction is a powerful intramolecular electrophilic aromatic substitution used to synthesize 3,4-dihydroisoquinolines from β -arylethylamides [1]. However, because the reaction relies on highly reactive, moisture-sensitive dehydrating agents (e.g., POCl3​ , P2​O5​ , or Tf2​O ), the transition from a completed reaction to a stable, isolated product is fraught with thermodynamic and chemical hazards. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative parameters to ensure high-fidelity product recovery.

Work-Up Workflow & Logical Decision Matrix

The following diagram illustrates the critical path for quenching and extracting a Bischler-Napieralski reaction mixture. The logic emphasizes thermal control and phase management.

BN_Workup Start Crude Reaction Mixture (POCl3 or Tf2O) Cooling Cool to 0 °C (Ice Bath) Start->Cooling Quench Reverse Quench (Pour onto Ice/NaHCO3) Cooling->Quench Exothermic Control Basify Basification to pH 8-9 (NaOH or NH4OH) Quench->Basify Deprotonate Iminium Extract Organic Extraction (DCM or EtOAc) Basify->Extract Check Emulsion Formed? Extract->Check Resolve Filter Salts (Celite) & Add Brine Check->Resolve Yes Wash Wash & Dry (Na2SO4) Check->Wash No Resolve->Wash Product 3,4-Dihydroisoquinoline (Ready for Purification) Wash->Product

Logical workflow for the Bischler-Napieralski reaction work-up and extraction.

Quantitative Reaction & Work-Up Parameters

To standardize your approach, compare your current conditions against these field-validated parameters.

Reagent SystemTypical Rxn TempQuench StrategyTarget Aqueous pHExtraction SolventCommon Side Reactions
POCl3​ (Classical) 80–110 °C (Reflux)Reverse quench onto crushed ice8.0–9.0DCM or EtOAcPolymerization (Tar), Retro-Ritter (Styrenes)
POCl3​ + P2​O5​ 110–140 °CReverse quench onto ice, slow addition8.0–9.0DCM or EtOAcRegioisomerization (Ipso-attack), Emulsions
Tf2​O / 2-Chloropyridine -20 °C to 0 °CDirect quench with Sat. NaHCO3​ 7.5–8.5DCMMinimal (Highly selective)

Standardized Experimental Protocols

A self-validating protocol ensures that each step contains an observable metric for success. Do not proceed to the next step unless the causality condition is met.

Protocol A: Classical POCl3​ -Mediated Cyclization Work-Up

Use this for electron-rich substrates that tolerate harsh heating.

  • Thermal Arrest: Upon consumption of the starting material (verified via LC-MS or TLC), remove the reaction flask from the heat source and allow it to cool to room temperature, then transfer to an ice bath (0 °C).

  • Reverse Quenching (Critical Step): Do not add water to the reaction flask. Instead, slowly pour the crude reaction mixture onto a large excess of vigorously stirred crushed ice (approx. 10–15 g of ice per 1 mL of POCl3​ ).

    • Causality: POCl3​ hydrolysis is violently exothermic, generating HCl and phosphoric acid [2]. Reverse quenching dissipates the heat of hydrolysis into the bulk ice, preventing localized superheating that causes product degradation (tarring).

  • Basification: The product currently exists as a water-soluble iminium salt. Slowly add a cold solution of 20% aqueous NaOH or concentrated NH4​OH until the aqueous layer reaches a stable pH of 8–9.

    • Validation: The solution will likely turn cloudy as the free-base 3,4-dihydroisoquinoline precipitates or forms an oil.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) ( 3×20 mL per gram of substrate).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Protocol B: Mild Tf2​O -Mediated Cyclization Work-Up

Use this for acid-sensitive substrates or those prone to retro-Ritter fragmentation.

  • In-Situ Quench: Because this reaction is run at cryogenic temperatures (-20 °C to 0 °C) in DCM, reverse quenching is unnecessary. Directly add cold, saturated aqueous NaHCO3​ to the reaction flask at 0 °C[3].

  • Phase Separation: Allow the mixture to warm to room temperature while stirring vigorously for 15 minutes to ensure complete neutralization of triflic acid.

  • Extraction: Separate the organic (DCM) layer. Extract the remaining aqueous layer with one additional volume of DCM.

  • Washing & Drying: Wash the combined organics with brine, dry over Na2​SO4​ , filter, and concentrate.

Troubleshooting & FAQs

Q1: I am observing a massive, inseparable emulsion during the extraction phase. How do I break it?

Causality: Emulsions in classical BN work-ups are almost always caused by the precipitation of insoluble phosphate salts (from POCl3​ or P2​O5​ ) at neutral to basic pH, combined with the lipophilic nature of the product. Solution:

  • Filtration: Filter the entire biphasic mixture through a pad of Celite before attempting to separate the layers in a separatory funnel. This removes the suspended colloidal phosphate salts acting as emulsifiers.

  • Brine Addition: Add saturated aqueous NaCl to increase the ionic strength of the aqueous layer, forcing the organic product into the DCM phase.

Q2: My LC-MS shows a significant amount of a styrene-like side product instead of the desired dihydroisoquinoline. What went wrong?

Causality: You are observing the retro-Ritter reaction . The BN mechanism proceeds via the dehydration of the amide to form a highly electrophilic nitrilium ion intermediate [4]. If your aromatic ring lacks electron-donating groups (e.g., methoxy groups), the electrophilic aromatic substitution step is too slow. To relieve the high energy of the intermediate, the molecule eliminates a proton from the adjacent carbon, yielding a styrene derivative and a nitrile [1]. Solution:

  • Chemical Shift: Run the reaction in the corresponding nitrile as the solvent (e.g., acetonitrile). By Le Chatelier's principle, flooding the system with the nitrile byproduct shifts the equilibrium away from the elimination pathway [4].

  • Reagent Shift: Switch to the milder Tf2​O / 2-chloropyridine protocol (Protocol B), which forms a highly reactive intermediate at lower temperatures, favoring cyclization over elimination [3].

Q3: The reaction yielded a complex mixture of regioisomers. How can I improve selectivity?

Causality: When using extremely harsh dehydrating agents like P2​O5​ at high temperatures, the initial electrophilic attack can occur at the ipso-position (the carbon already bearing a substituent) to form a spiro-intermediate, which then undergoes non-selective migration and rearrangement [1]. Solution: Downgrade the harshness of your dehydrating agent. If P2​O5​ causes scrambling, switch to pure POCl3​ . If POCl3​ fails, utilize the Tf2​O method. Additionally, verify that your substrate does not have competing electron-donating groups that activate multiple ortho positions equally.

Q4: Why did my reaction mixture turn into a thick, unmanageable black tar during the quench?

Causality: This is a classic thermal runaway failure. When water interacts with unreacted POCl3​ in a confined space without adequate cooling, the localized temperature can spike well above 150 °C. At these temperatures, the highly acidic environment polymerizes the electron-rich aromatic starting materials and products. Solution: You must strictly adhere to the Reverse Quenching technique described in Protocol A. Never add water to the reaction; always add the reaction to a massive heat sink (crushed ice).

References

  • Aurigene Pharmaceutical Services. Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler–Napieralski Reaction. Aurigene. [Link]

  • Organic & Biomolecular Chemistry. Judicious substrate design allows interruption of the classical Bischler–Napieralski reaction. RSC Publishing.[Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Organic Chemistry Portal.[Link]

Overcoming poor solubility of 7-bromo-3,4-dihydroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical hurdles associated with 7-bromo-3,4-dihydroisoquinoline derivatives.

These compounds are highly valuable in drug discovery, often exhibiting potent biological activities such as microtubule disruption and apoptosis induction [4]. However, their structural features—specifically the planar aromatic system and the highly lipophilic bromine atom—often result in poor aqueous solubility, hindering both in vitro assays and in vivo bioavailability.

This guide provides field-proven, self-validating methodologies to overcome these challenges, grounded in chemical causality and thermodynamic principles.

Part 1: The Causality of Insolubility

To effectively solubilize a compound, we must first understand why it resists dissolution. For 7-bromo-3,4-dihydroisoquinoline derivatives, the insolubility is driven by three primary factors:

  • High Crystal Lattice Energy: The planar isoquinoline ring system facilitates strong intermolecular π-π stacking in the solid state. Water molecules lack the energy required to break these stable crystal lattices [1].

  • Halogen-Induced Lipophilicity: The addition of a bromine atom at the 7-position significantly increases the molecule's partition coefficient (LogP). Bromine is a large, polarizable, and highly hydrophobic atom that repels aqueous solvation shells.

  • pH-Dependent Ionization: The nitrogen atom within the 3,4-dihydroisoquinoline core is a weak base. At physiological pH (7.4), the molecule exists predominantly in its neutral, free-base form, which is highly lipophilic. It must be protonated to achieve significant aqueous solubility [2].

Part 2: Troubleshooting Workflows & Methodologies

Before attempting complex formulations, it is crucial to follow a logical progression from simple pH adjustments to advanced polymeric encapsulations.

Workflow Start Compound Insoluble in Aqueous Media Check_pH Adjust pH to < 4.0 (Protonate Nitrogen) Start->Check_pH Soluble Proceed to Downstream Assay / Dosing Check_pH->Soluble Solved Cosolvent Co-solvent Titration (e.g., DMSO / PEG) Check_pH->Cosolvent Unsolved Cosolvent->Soluble Solved Cyclodextrin Inclusion Complexation (HP-β-CD) Cosolvent->Cyclodextrin Precipitates Cyclodextrin->Soluble Solved SolidDisp Polymer Solid Dispersion (Solvent Evaporation) Cyclodextrin->SolidDisp Unsolved SolidDisp->Soluble Solved

Caption: Logical troubleshooting workflow for enhancing 7-bromo-3,4-dihydroisoquinoline solubility.

Protocol 1: Salt Formation (Ionization Strategy)

Mechanism: Lowering the pH protonates the basic imine/amine nitrogen, converting the neutral lipophilic molecule into a cationic salt. This disrupts the crystal lattice and allows for strong ion-dipole interactions with water [2].

  • Suspend: Add 10 mg of the 7-bromo-3,4-dihydroisoquinoline derivative to 1 mL of distilled water (it will remain cloudy).

  • Titrate: Add 0.1 M HCl dropwise while continuously vortexing until the pH reaches approximately 3.0–4.0.

  • Agitate: Sonicate the mixture for 5 minutes in a water bath at 25°C to provide kinetic energy for dissolution.

  • Self-Validation Step: Centrifuge the sample at 10,000 x g for 10 minutes. A completely clear supernatant with no visible pellet confirms successful salt formation and thermodynamic dissolution.

Protocol 2: Cyclodextrin Inclusion Complexation

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. It encapsulates the lipophilic 7-bromo-aromatic moiety, shielding it from water while the exterior ensures aqueous solubility [5].

  • Prepare Host: Dissolve HP-β-CD in PBS (pH 7.4) to create a 20% (w/v) solution.

  • Introduce Guest: Add the target compound in excess (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibrate: Stir continuously at 300 rpm for 24 hours at room temperature. Causality: Complexation is an equilibrium process; sufficient time is required for the host-guest interaction to stabilize.

  • Self-Validation Step: Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug. Quantify the dissolved complex in the filtrate using a validated HPLC-UV method.

Protocol 3: Solid Dispersion via Solvent Evaporation

Mechanism: Dispersing the drug within a hydrophilic polymer matrix (e.g., Poloxamer 407) traps the compound in an amorphous state, preventing the strong π-stacking of the isoquinoline rings from reforming a crystalline lattice[1].

  • Dissolve: Dissolve the compound and Poloxamer 407 at a 1:5 weight ratio in a minimal volume of a methanol/dichloromethane mixture (1:1 v/v).

  • Evaporate: Attach the round-bottom flask to a rotary evaporator. Remove the solvent under reduced pressure at 40°C until a thin, dry film forms on the glass.

  • Desiccate: Place the flask in a vacuum desiccator overnight to remove all residual solvent, then pulverize the film into a fine powder using a mortar and pestle.

  • Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD) on the powder. The absence of sharp crystalline peaks confirms the compound is in a highly soluble, amorphous state.

Part 3: Quantitative Data Summarization

The table below summarizes the expected solubility enhancements when applying the above methodologies to a standard 7-bromo-3,4-dihydroisoquinoline derivative.

Formulation StrategyVehicle / ExcipientPrimary Solubilization MechanismEstimated Solubility Fold-Increase
Free Base (Control) PBS (pH 7.4)N/A1x (Baseline, typically <10 µg/mL)
Salt Formation 0.1 M HCl (pH ~3.0)Nitrogen protonation (Ionization)50x - 100x
Co-solvency 10% DMSO in PBSDielectric constant reduction20x - 50x
Inclusion Complex 20% w/v HP-β-CDHydrophobic cavity encapsulation100x - 500x
Solid Dispersion Poloxamer 407 (1:5)Amorphous state stabilization200x - 1000x

Part 4: Biological Implications of Solubilization

Once solubilized, 3,4-dihydroisoquinoline derivatives can effectively engage their intracellular targets. Proper solubilization ensures that the compound does not precipitate in the cell culture media, preventing false negatives in phenotypic assays.

Pathway Drug Solubilized 7-Bromo- 3,4-DHIQ Derivative Microtubules Microtubule Dynamics Disruption Drug->Microtubules CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle STING STING Pathway Activation Microtubules->STING Synergistic Apoptosis Apoptosis Cascade (Caspase Activation) CellCycle->Apoptosis Immune Innate Immune Response STING->Immune

Caption: Signaling pathway of 3,4-dihydroisoquinoline derivatives in cellular assays.

Part 5: Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when I dilute my 100% DMSO stock into physiological buffer (pH 7.4) for cell assays. How do I prevent this? A1: You are experiencing "solvent-shift precipitation." At pH 7.4, the basic nitrogen of the isoquinoline core is unprotonated, rendering the molecule highly hydrophobic. When the DMSO concentration drops suddenly, the compound loses its solvation shell and exceeds its intrinsic aqueous solubility. To prevent this, keep the final DMSO concentration below 1% and use a step-down serial dilution method. Alternatively, supplement your assay buffer with a surfactant (e.g., 0.1% Tween-80) or a carrier protein like Bovine Serum Albumin (BSA) to maintain the compound in a metastable supersaturated state.

Q2: Can I use heating or sonication to force the free-base compound into an aqueous solution? A2: While heating increases kinetic energy and temporarily improves solubility, it is a flawed long-term strategy. Once the solution cools to 37°C (incubator temperature) or room temperature, the thermodynamic equilibrium shifts, and the compound will nucleate and crash out (precipitate). Furthermore, prolonged heating can degrade sensitive derivatives. Sonication is excellent for breaking up aggregates during salt formation or co-solvent mixing, but it cannot alter the fundamental thermodynamic solubility limit of the free base.

Q3: I need to dose this compound in vivo (e.g., IV injection in mice). Which formulation strategy is safest? A3: For intravenous dosing, avoid high concentrations of DMSO, as it is toxic and causes tissue necrosis. The safest and most effective strategy is Cyclodextrin Inclusion Complexation (Protocol 2). HP-β-CD is FDA-approved for parenteral use and effectively masks the lipophilic 7-bromo-isoquinoline core without altering the physiological pH of the blood [5].

Q4: Does the position of the bromine atom (e.g., 7-bromo vs. 5-bromo) affect solubility? A4: Yes. While all brominations increase lipophilicity, the exact position dictates the molecule's symmetry and dipole moment. The 7-position on the 3,4-dihydroisoquinoline ring often allows for highly ordered, tightly packed crystal lattices due to optimal π-π stacking alignment [3]. Disrupting this specific symmetry via solid dispersions or complexation is highly effective.

References

  • National Institutes of Health (PMC). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Retrieved from:[Link]

Handling and storage of air-sensitive isoquinoline intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitrogen Heterocycle Handling . This portal is designed for researchers, medicinal chemists, and drug development professionals who require advanced troubleshooting, mechanistic insights, and validated protocols for managing air-sensitive isoquinoline intermediates.

Section 1: Core Troubleshooting & FAQs

Q1: Why do my isoquinoline intermediates turn brown and show new spots on TLC after a few days on the bench? A1: Isoquinolines possess a highly nucleophilic nitrogen atom with an active lone pair. Upon exposure to atmospheric oxygen, this lone pair readily undergoes oxidation to form isoquinoline N-oxide (often appearing as a cream-to-brown solid) . Furthermore, if you are working with tetrahydroisoquinolines (THIQs), atmospheric oxygen can drive oxidative rearomatization, converting your saturated intermediate into a fully aromatic isoquinoline . Causality: The thermodynamic stability of the fully aromatic isoquinoline ring acts as a driving force for the degradation of THIQs in the presence of mild oxidants (like O2). For fully aromatic isoquinolines, the electron density on the nitrogen makes it a prime target for N-O bond formation.

Q2: When should I use a Schlenk line versus a Glovebox for these intermediates? A2: The choice depends entirely on the physical state of the intermediate and the downstream application. Gloveboxes provide a continuously purified atmosphere (typically <1 ppm O2 and H2O) and are mandatory for weighing solid air-sensitive isoquinolines or storing them long-term . Schlenk lines are ideal for manipulating liquid solutions, transferring solvents via cannula, or performing dynamic reactions where gaseous byproducts must be vented to prevent dangerous pressure buildup .

Q3: How do I ensure my solvent is sufficiently degassed before adding it to an isoquinoline complex? A3: Standard nitrogen purging (bubbling) is insufficient for highly sensitive metal-isoquinoline complexes. You must use the Freeze-Pump-Thaw method or repeated sonication under vacuum. Causality: Simple bubbling only displaces dissolved oxygen kinetically, leaving trace amounts behind. Freezing the solvent solidifies the matrix, and applying a high vacuum removes the headspace atmosphere. Thawing then forces the trapped dissolved gases out of the liquid phase, achieving parts-per-billion (ppb) oxygen levels .

Section 2: Mechanistic & Workflow Visualizations

OxidationPathway THIQ Tetrahydroisoquinoline (Air-Sensitive) Isoquinoline Isoquinoline (Intermediate) THIQ->Isoquinoline Oxidative Rearomatization NOxide Isoquinoline N-Oxide (Degradation Product) Isoquinoline->NOxide N-Oxidation (Lone Pair) O2_1 O2 (Air) O2_1->Isoquinoline O2_2 O2 (Air) O2_2->NOxide

Mechanistic degradation pathway of isoquinoline intermediates upon air exposure.

SchlenkWorkflow Start Start: Flame-Dry Glassware Evacuate Evacuate Flask (Vacuum) Start->Evacuate Refill Refill with Inert Gas Evacuate->Refill Cycle Repeat 3x Cycles Refill->Cycle Cycle->Evacuate If < 3 cycles Transfer Syringe/Cannula Transfer Cycle->Transfer After 3 cycles Monitor Validate: Check Bubbler Flow Transfer->Monitor Monitor->Transfer No Flow (Abort/Fix) Success Successful Transfer Monitor->Success Positive Flow Confirmed

Workflow for handling air-sensitive isoquinolines using Schlenk line techniques.

Section 3: Quantitative Data & Storage Parameters

Table 1: Comparison of Inert Gases for Isoquinoline Storage

Gas TypeDensity vs. AirRelative CostBest Use CaseOperational Risk Factor
Argon (Ar) Heavier (1.38x)HighGlovebox storage; blanketing solids in vials.Can condense in liquid N₂ cold traps, causing pressure spikes.
Nitrogen (N₂) Lighter (0.97x)LowContinuous flow on Schlenk lines.May not blanket solids effectively during transient air exposure.

Table 2: Isoquinoline Degradation Profiles & Prevention

Intermediate TypePrimary DegradationVisual / Analytical IndicatorPrevention Strategy
Tetrahydroisoquinolines Oxidative RearomatizationLoss of aliphatic protons in ¹H NMR.Store at -20°C under Argon.
Substituted Isoquinolines N-Oxide FormationIncreased polarity on TLC; cream/brown color.Exclude ambient light and O₂.
Metal-Isoquinoline Complexes Ligand DissociationPrecipitation of black/brown metal oxides.Handle exclusively in Glovebox (<1 ppm O₂).

Section 4: Validated Experimental Protocols

Protocol A: Schlenk Line Syringe Transfer of Isoquinoline Solutions

This protocol utilizes a self-validating pressure system to ensure absolute exclusion of oxygen during liquid transfers.

  • Glassware Preparation: Flame-dry a Schlenk flask under vacuum.

    • Causality: Glass surfaces naturally adsorb a microscopic layer of water. Heating under vacuum provides the kinetic energy required to desorb these water molecules, preventing moisture-induced degradation of the isoquinoline.

  • Atmosphere Exchange: Perform three Evacuate/Refill cycles using high-purity Argon.

    • Causality: A single vacuum pull only removes ~95% of the ambient air. Three cycles geometrically reduce the oxygen concentration to parts-per-million levels.

  • System Validation (Self-Check): Before opening the reagent flask, observe the mineral oil bubbler on the Schlenk line. You must see a steady rate of 1-2 bubbles per second.

    • Validation Logic: If the bubbler is active, the system has positive internal pressure. If bubbling stops, the system has a leak or pressure drop. Abort the transfer immediately to prevent atmospheric air from being drawn into the flask.

  • Syringe Purging: Insert the needle through the septum. Draw inert gas into the syringe and expel it outside the flask. Repeat 3 times.

    • Causality: The dead volume inside the syringe needle contains enough oxygen to oxidize micromolar quantities of your intermediate. Purging replaces this dead volume with Argon.

  • Transfer: Draw the isoquinoline solution and transfer it to the receiving flask dropwise.

Protocol B: Glovebox Storage & Secondary Containment

For long-term preservation of solid air-sensitive isoquinolines.

  • Antechamber Cycling: Place the sealed commercial bottle of the isoquinoline intermediate into the glovebox antechamber. Evacuate the chamber to <1 mbar, then refill with Argon. Repeat this cycle 3 times .

  • Primary Containment: Inside the glovebox, transfer the required amount of solid into an amber glass vial.

    • Causality: Isoquinoline N-oxides and certain intermediates are susceptible to photochemical isomerization. Amber glass blocks UV/Vis radiation, preventing light-induced degradation .

  • Secondary Containment: Wrap the cap of the amber vial tightly with polyimide tape (Kapton) or Parafilm. Place the vial inside a secondary container (e.g., an inert-gas-filled coffee bag or a larger jar with a Teflon seal) .

  • System Validation (Self-Check): If using a sealed bag, ensure it is slightly inflated with Argon before sealing. When you bring the bag out of the antechamber, it should remain inflated.

    • Validation Logic: If the bag deflates upon exposure to ambient pressure, the seal is compromised. The sample must be returned to the glovebox immediately for resealing.

  • Storage: Store the secondary container in a designated, temperature-controlled environment (typically -20°C) away from direct sunlight .

Section 5: References

  • LookChem. "ISOQUINOLINE N-OXIDE Chemical Properties and Safety Data." LookChem Database. Available at:[Link]

  • American Chemical Society. "Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide." Organic Letters. Available at:[Link]

  • SlideServe / Chem 1140. "Techniques for Handling Air-Sensitive Compounds." SlideServe Educational Portal. Available at:[Link]

  • Mulks Research Group. "Introduction of materials into a glovebox." Mulks Group Protocols. Available at: [Link]

  • Momentum Transfer. "How We Handle Air Sensitive Samples." Momentum Transfer Technical Notes. Available at:[Link]

  • University of Queensland. "Chemical Storage Safety Guideline." UQ Policy and Procedure Library. Available at:[Link]

Validation & Comparative

Reactivity Comparison Guide: 7-Bromo-3,4-dihydroisoquinoline vs. 7-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide an authoritative, mechanistic comparison of the reactivity profiles of 7-bromo-3,4-dihydroisoquinoline (DHIQ) and its reduced analog, 7-bromo-1,2,3,4-tetrahydroisoquinoline (THIQ), supported by validated experimental protocols.

Executive Summary & Structural Divergence

Both 7-bromo-3,4-dihydroisoquinoline and 7-bromo-1,2,3,4-tetrahydroisoquinoline are privileged pharmacophores widely utilized in medicinal chemistry. While they share a structurally identical 7-bromo-substituted aromatic ring—providing a versatile handle for late-stage transition-metal catalysis—their nitrogen-containing heterocycles exist in different oxidation states. This subtle electronic difference dictates entirely orthogonal reactivity profiles.

  • 7-Bromo-3,4-dihydroisoquinoline (DHIQ): Characterized by a cyclic imine (C=N bond). The C1 carbon is highly electrophilic, making it susceptible to nucleophilic addition, reduction, and activation into azomethine imines for [2+3] cycloadditions[1].

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline (THIQ): Characterized by a saturated secondary amine. The nitrogen is inherently nucleophilic, facilitating N-alkylation and N-acylation[2]. Furthermore, once the amine is protected, the adjacent C1 position can undergo oxidative C(sp³)–H functionalization[3].

ReactivityMap DHIQ 7-Bromo-3,4-dihydroisoquinoline (Cyclic Imine) NucAdd Nucleophilic Addition (at C1) DHIQ->NucAdd Cyclo [2+3] Cycloadditions (via Azomethine Imine) DHIQ->Cyclo Reduc Reduction (NaBH4) DHIQ->Reduc Pd_Cross Pd-Catalyzed Cross-Coupling (at C7-Br) DHIQ->Pd_Cross THIQ 7-Bromo-1,2,3,4-tetrahydroisoquinoline (Secondary Amine) N_Alk N-Alkylation/Acylation THIQ->N_Alk CH_Func C(sp3)-H Functionalization (via Iminium) THIQ->CH_Func THIQ->Pd_Cross Reduc->THIQ

Reactivity map comparing the divergent and shared pathways of 7-bromo DHIQ and THIQ scaffolds.

Comparative Data Presentation

To streamline synthetic planning, the following table summarizes the quantitative and qualitative reactivity differences between the two scaffolds.

Property / Reactivity7-Bromo-3,4-dihydroisoquinoline (DHIQ)7-Bromo-1,2,3,4-tetrahydroisoquinoline (THIQ)
Heterocycle State Cyclic ImineSecondary Amine
Primary Reactive Site C1 (Electrophilic)N2 (Nucleophilic)
Susceptibility to Reduction High (Yields THIQ via NaBH₄)N/A (Already reduced)
[2+3] Cycloadditions Excellent (via azomethine imines)N/A
C(sp³)–H Functionalization N/AExcellent (via DDQ oxidation of N-protected THIQ)
Pd-Catalyzed Cross-Coupling Moderate (Imine can coordinate/poison Pd)High (Requires prior N-protection)

Experimental Workflows & Self-Validating Protocols

As a best practice in synthetic methodology, every protocol must be designed with built-in causality and self-validation mechanisms to ensure reproducibility and high fidelity.

Protocol A: Chemoselective Reduction of 7-Bromo-DHIQ to 7-Bromo-THIQ
  • Causality: Sodium borohydride (NaBH₄) acts as a hydride donor that selectively attacks the highly electrophilic C1 carbon of the imine[2]. The C7-bromide remains intact because NaBH₄ is insufficiently powerful to induce reductive dehalogenation.

  • Self-Validation: The starting DHIQ typically exhibits a slight yellow tint and is highly UV-active on TLC. The successful conversion to THIQ is visually validated by the loss of the yellow color and a strong positive reaction to ninhydrin stain (indicating the formation of a secondary amine).

Step-by-Step Methodology:

  • Dissolve 7-bromo-DHIQ (1.0 equiv) in anhydrous methanol (0.2 M) and cool to 0 °C. Rationale: Methanol acts as a proton source to trap the intermediate amine anion.

  • Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Stir the reaction for 2 hours, allowing it to warm to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl to destroy excess hydride.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: N-Boc Protection and Suzuki-Miyaura Coupling of 7-Bromo-THIQ
  • Causality: The secondary amine of THIQ must be protected (e.g., with a tert-butyloxycarbonyl group) prior to cross-coupling. If left unprotected, the free amine can competitively coordinate to the palladium catalyst or undergo unwanted Buchwald-Hartwig C–N coupling[4].

  • Self-Validation: Successful Boc protection is confirmed by a loss of basicity (the product will no longer extract into 1M aqueous HCl). Successful Suzuki coupling is validated by mass spectrometry (disappearance of the characteristic 1:1 isotopic bromine doublet).

Step-by-Step Methodology:

  • Protection: React 7-bromo-THIQ (1.0 equiv) with Boc₂O (1.1 equiv) and Et₃N (1.5 equiv) in dichloromethane at room temperature for 4 hours[4]. Wash the organic layer with 1M HCl to remove any unreacted starting material.

  • Coupling: In a Schlenk flask, combine N-Boc-7-bromo-THIQ (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv) in a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by sparging with argon for 15 minutes. Rationale: Oxygen must be removed to prevent oxidative quenching of the active Pd(0) species.

  • Heat the mixture at 90 °C for 12 hours. Cool to room temperature, filter through a pad of Celite, and purify via flash column chromatography.

Protocol C: Oxidative C(sp³)–H Functionalization of N-Boc-7-Bromo-THIQ
  • Causality: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent hydride acceptor. It abstracts a hydride from the C1 position of the N-Boc-THIQ, generating a highly electrophilic N-acyl iminium ion. A carbon nucleophile (e.g., allyltributylstannane) can then attack this intermediate to form a new C–C bond[3].

  • Self-Validation: DDQ is a bright yellow/orange solid. As it abstracts a hydride, it is reduced to DDHQ, which is a pale, insoluble solid in non-polar solvents. The distinct color change and precipitation inherently validate the success of the oxidation step.

DDQMechanism Start N-Boc-7-Bromo-THIQ (Starting Material) Oxidation DDQ Oxidation (Hydride Abstraction at C1) Start->Oxidation Iminium N-Boc Iminium Intermediate (Highly Electrophilic) Oxidation->Iminium NucTrap Nucleophilic Attack (e.g., Allyltributylstannane) Iminium->NucTrap Product C1-Allyl-N-Boc-7-Bromo-THIQ (Functionalized Product) NucTrap->Product

Mechanism of DDQ-mediated oxidative C(sp3)-H functionalization of N-Boc-7-bromo-THIQ.

Step-by-Step Methodology:

  • Dissolve N-Boc-7-bromo-THIQ (1.0 equiv) in anhydrous dichloromethane containing activated 4Å molecular sieves. Rationale: Sieves prevent trace water from attacking the transient iminium ion[3].

  • Add DDQ (1.1 equiv) at room temperature under an argon atmosphere. Stir for 30 minutes until a pale precipitate (DDHQ) fully forms.

  • Add allyltributylstannane (2.5 equiv) directly to the reaction mixture and stir for an additional 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃. Filter the biphasic mixture through Celite to remove the DDHQ precipitate and molecular sieves, then extract the aqueous layer with dichloromethane.

References

  • "dihydroisoquinoline and its Tetrahydro Analog, 1-Phenyl-1,2,3,4-tetrahydroisoquinoline - Benchchem", BenchChem. 2

  • "ChemComm - RSC Publishing", Royal Society of Chemistry. 1

  • "Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation", Frontiers in Chemistry. 3

  • "Structure–Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics", PMC - NIH. 4

Sources

Biological activity of bromo- vs chloro-substituted isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity of Bromo- vs. Chloro-Substituted Isoquinolines: A Comparative Guide for Drug Design

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The isoquinoline scaffold is a highly versatile and privileged pharmacophore in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates. During lead optimization, the strategic substitution of halogens—specifically bromine versus chlorine—can drastically alter a molecule's biological activity, target selectivity, and pharmacokinetic profile. This guide provides an objective, data-driven comparison of bromo- and chloro-substituted isoquinolines, detailing the mechanistic rationale behind their divergent activities and providing self-validating experimental workflows for bench scientists.

Mechanistic Rationale: The Halogen Effect on Isoquinoline Scaffolds

The decision to utilize a chloro- versus a bromo-substituent on an isoquinoline ring is rarely arbitrary. As a Senior Application Scientist, it is critical to understand the physical chemistry driving these biological differences:

  • Steric Bulk and Pocket Fit: Chlorine has a van der Waals (vdW) radius of approximately 1.75 Å, while bromine is larger at 1.85 Å. In tightly packed enzymatic active sites, this 0.1 Å difference can dictate whether a compound achieves optimal complementarity or experiences steric clash[1].

  • Halogen Bonding (σ-Hole Interactions): Halogens can act as electrophiles (Lewis acids) via a region of positive electrostatic potential at their tip, known as the σ-hole. Because bromine is larger and more polarizable than chlorine, it possesses a stronger σ-hole. Consequently, bromo-substituted isoquinolines generally form stronger, more highly directional halogen bonds with Lewis bases (e.g., protein backbone carbonyls) than their chloro-counterparts.

  • Lipophilicity (LogP): Bromo-substitution increases the partition coefficient (LogP) more significantly than chloro-substitution. This drives better partitioning into hydrophobic target pockets but must be balanced against the risk of decreased aqueous solubility and higher non-specific protein binding.

Halogen_SAR Core Isoquinoline Core Chloro Chloro-Substitution (vdW: 1.75 Å) Core->Chloro Bromo Bromo-Substitution (vdW: 1.85 Å) Core->Bromo Effect1 Moderate Lipophilicity Optimal Pocket Fit (AChE) Chloro->Effect1 ΔG = -9.6 kcal/mol Effect2 Stronger σ-hole Altered USP2/7 Selectivity Bromo->Effect2 Halogen Bonding

Caption: Structure-Activity Relationship (SAR) logic for halogenated isoquinolines.

Comparative Case Studies & Experimental Data

To objectively compare the performance of these substitutions, we analyze three distinct therapeutic areas where the bromo/chloro switch dictates efficacy.

Case Study A: Deubiquitinase (USP2 vs. USP7) Selectivity

Deubiquitinases (DUBs) are critical regulators of protein degradation and are prime oncology targets. A landmark SAR study demonstrated that halogen substitution on an isoquinoline-1,3-dione scaffold acts as a direct selectivity switch between the deubiquitinases USP2 and USP7[2].

  • Outcome: The study found that maintaining a bromo-substitution at the ortho-position of the aniline ring, while varying the halogen on the isoquinoline core, modulated target affinity. The bromo/chloro interplay allowed the discovery of an uncompetitive inhibitor with an IC50 of 250 nM against USP2, proving that the heavier halogens were required to anchor the molecule via specific halogen bonds[2],[3].

Case Study B: Acetylcholinesterase (AChE) Inhibition

Thiazolo[5,4-c]isoquinolines have been identified as potent AChE inhibitors for Alzheimer's disease management. Computational and bioassay evaluations of a 16-compound library revealed distinct halogen preferences[4].

  • Outcome: The chloro-substituted derivative (Compound 4) exhibited a highly favorable binding free energy (ΔG = -9.6 kcal/mol), successfully interacting simultaneously with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE[4]. In this specific pocket, the moderate electronegativity and smaller vdW radius of chlorine provided an optimal fit compared to the bulkier bromine.

Case Study C: Antimicrobial & Antifungal Activity

Recent synthetic advances highlight 9-chloro-1-(4-substituted-phenyl)-12H-indolo[2,3-c][1,2,4]triazolo[3,4-a]isoquinolines as potent antimicrobial agents[5].

  • Outcome: The chloro-substitution on the isoquinoline aromatic core significantly enhanced hydrophobic interactions with microbial cell wall targets. In vitro assays demonstrated exceptional Minimum Inhibitory Concentrations (MIC) of 1.56 µg/mL against Escherichia coli and 3.125 µg/mL against Candida albicans, fully cutting supercoiled DNA in cleavage assays[5].

Quantitative Data Summary

Table 1: Comparative Biological Activity of Halogenated Isoquinolines

Scaffold TypeTarget / PathogenHalogen SubstitutionKey Biological Outcome / Metric
Isoquinoline-1,3-dione USP2 / USP7Bromo- vs. Chloro-Halogen pattern dictates selectivity; Lead compound IC50 = 250 nM (USP2).
Thiazolo[5,4-c]isoquinoline AcetylcholinesteraseChloro- (Compound 4)High binding affinity (ΔG = -9.6 kcal/mol); dual CAS/PAS interaction.
Indolo-triazolo-isoquinoline E. coli / C. albicans9-Chloro-Potent antimicrobial MIC (1.56 µg/mL for E. coli; 3.125 µg/mL for C. albicans).

Experimental Protocols (Self-Validating Workflows)

To ensure high scientific integrity and reproducibility, the following protocols outline the exact methodologies used to validate the biological activities of these halogenated isoquinolines. Every step includes the causality behind the experimental design.

Protocol A: Fluorometric Deubiquitinase (USP2) Inhibition Assay

Objective: Quantify the IC50 of bromo/chloro-isoquinoline derivatives against USP2.

  • Reagent Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.1 mg/mL BSA, and 5 mM DTT.

    • Causality: DTT is critical to prevent the oxidation of the catalytic cysteine in USP2. BSA is mandatory to prevent the highly lipophilic halogenated isoquinolines from non-specifically adsorbing to the plastic microplate walls, which would artificially inflate the apparent IC50.

  • Enzyme Incubation: Pre-incubate recombinant human USP2 (1 nM final concentration) with varying concentrations of the isoquinoline inhibitor (0.1 nM to 10 µM) in a black 384-well plate for 30 minutes at 25°C.

    • Causality: Pre-incubation allows uncompetitive inhibitors to fully bind the enzyme-substrate complex or allosteric sites before substrate saturation occurs.

  • Reaction Initiation: Add Ubiquitin-AMC (7-amino-4-methylcoumarin) substrate to a final concentration of 500 nM to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously (Excitation: 345 nm, Emission: 445 nm) for 45 minutes using a microplate reader. Cleavage of the amide bond releases AMC, unquenching its fluorescence.

  • Validation Controls: Include a vehicle control (DMSO) to establish baseline activity, and a known broad-spectrum DUB inhibitor (e.g., PR-619) as a positive control to validate assay sensitivity.

Protocol B: Modified Ellman’s Assay for AChE Inhibition

Objective: Evaluate the IC50 of thiazolo[5,4-c]isoquinolines against AChE.

  • Buffer Setup: Utilize 0.1 M sodium phosphate buffer (pH 8.0) to maintain optimal enzyme stability.

  • Enzyme & Inhibitor Incubation: Mix AChE (0.03 U/mL) with the chloro/bromo-isoquinoline derivative and incubate for 10 minutes at room temperature.

  • Colorimetric Reagent Addition: Add DTNB (Ellman’s reagent) to a final concentration of 0.3 mM.

    • Causality: DTNB must be present in the mixture before the substrate is added. This ensures it can immediately capture and react with the short-lived thiocholine intermediate as soon as it is generated.

  • Substrate Addition: Initiate catalysis by adding Acetylthiocholine iodide (ATCI, 0.5 mM final).

  • Quantification: Monitor absorbance at 412 nm for 5 minutes. The rate of yellow 5-thio-2-nitrobenzoate formation provides a direct, stoichiometric readout of AChE activity.

Ellman_Assay Step1 1. Incubate AChE with Isoquinoline Inhibitor Step2 2. Add ATCI Substrate & DTNB Reagent Step1->Step2 Equilibration Step3 3. Enzymatic Cleavage (ATCI -> Thiocholine) Step2->Step3 Catalysis Step4 4. Nucleophilic Attack (Thiocholine + DTNB) Step3->Step4 Derivatization Step5 5. Readout: 412 nm Absorbance (5-thio-2-nitrobenzoate) Step4->Step5 Quantification

Caption: Workflow of the modified Ellman's assay for quantifying AChE inhibition.

References

  • Vamisetti, G. B., Meledin, R., Gopinath, P., & Brik, A. (2019). Halogen Substituents in the Isoquinoline Scaffold Switches the Selectivity of Inhibition between USP2 and USP7. ChemBioChem, 20(2), 282-286. URL:[Link]

  • Costa, L. D., et al. (2023). Discovery of thiazolo[5,4-c]isoquinoline based compounds as acetylcholinesterase inhibitors through computational target prediction, molecular docking and bioassay. Journal of Molecular Structure, 1291, 136088. URL:[Link]

  • Basavarajaiah, S. M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules (MDPI), 30(4), 760. URL:[Link]

  • Choudhury, A. R., & Guru Row, T. N. (2004). How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines. Crystal Growth & Design (ACS), 4(1), 47-52. URL:[Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Halogenated Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in a vast array of natural products and pharmacologically active compounds. The introduction of halogen atoms onto the isoquinoline core profoundly influences the physicochemical and biological properties of these molecules, making them a cornerstone in medicinal chemistry and drug development. Understanding the gas-phase behavior of these halogenated isoquinolines under mass spectrometric conditions is paramount for their unambiguous identification, structural elucidation, and metabolic profiling.

This guide provides an in-depth comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of fluoro-, chloro-, bromo-, and iodo-isoquinolines. By examining the characteristic fragmentation pathways of these compounds, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize halogenated isoquinoline derivatives in their analytical workflows. We will delve into the underlying principles of fragmentation, supported by experimental data and detailed mechanistic schemes, to provide a comprehensive resource for the scientific community.

Experimental Methodologies: Acquiring High-Quality Mass Spectra

The data presented and discussed in this guide are based on standard electron ionization mass spectrometry (EI-MS) techniques. The following protocol outlines a generalized procedure for the analysis of halogenated isoquinolines.

1. Sample Preparation:

  • Dissolve the solid halogenated isoquinoline sample in a suitable volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • For analysis via gas chromatography-mass spectrometry (GC-MS), ensure the sample is sufficiently volatile and thermally stable. If not, derivatization may be necessary.

2. Mass Spectrometry Analysis (EI-MS):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV. This standard energy level ensures reproducible fragmentation patterns and allows for comparison with spectral libraries.[1][2]

  • Ion Source Temperature: 200-250 °C. This temperature is optimized to ensure sample volatilization without thermal degradation.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

  • Scan Range: m/z 40-400 (or a range appropriate for the specific halogenated isoquinoline).

  • Data Acquisition: Full scan mode to capture all fragment ions.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep1 Dissolve in Volatile Solvent prep2 Dilute to Working Concentration prep1->prep2 ms1 Sample Introduction (Direct Infusion or GC) prep2->ms1 ms2 Ionization (EI, 70 eV) ms1->ms2 ms3 Mass Analysis (Quadrupole or TOF) ms2->ms3 ms4 Detection ms3->ms4 data1 Generate Mass Spectrum ms4->data1 data2 Identify Molecular Ion and Fragment Ions data1->data2 data3 Interpret Fragmentation Pattern data2->data3

Caption: A generalized experimental workflow for the mass spectrometric analysis of halogenated isoquinolines.

Results and Discussion: A Comparative Analysis of Fragmentation Patterns

The fragmentation of halogenated isoquinolines in EI-MS is primarily dictated by the stability of the aromatic system and the nature of the carbon-halogen bond. We will first examine the fragmentation of the parent isoquinoline molecule to establish a baseline, followed by a detailed comparison of its halogenated derivatives.

The Parent Isoquinoline: A Stable Core

The mass spectrum of isoquinoline is characterized by a very stable molecular ion (M⁺˙) at m/z 129, which is typically the base peak.[3][4] The primary fragmentation pathway involves the loss of hydrogen cyanide (HCN) to form the pentalene radical cation at m/z 102.[5] This is a characteristic fragmentation for many nitrogen-containing aromatic heterocycles. Further fragmentation is minimal due to the high stability of the aromatic ring system.

Key Fragmentation of Isoquinoline:

G Isoquinoline (m/z 129) Isoquinoline (m/z 129) m/z 102 m/z 102 Isoquinoline (m/z 129)->m/z 102 - HCN G cluster_Cl Chloroisoquinoline C9H6ClN+ (m/z 163/165) C9H6ClN+ (m/z 163/165) C9H6N+ (m/z 128) C9H6N+ (m/z 128) C9H6ClN+ (m/z 163/165)->C9H6N+ (m/z 128) - Cl• C9H5N+ (m/z 127) C9H5N+ (m/z 127) C9H6ClN+ (m/z 163/165)->C9H5N+ (m/z 127) - HCl C8H5ClN+ (m/z 136/138) C8H5ClN+ (m/z 136/138) C9H6ClN+ (m/z 163/165)->C8H5ClN+ (m/z 136/138) - HCN

Caption: Key fragmentation pathways for chloroisoquinoline.

G cluster_Br Bromoisoquinoline C9H6BrN+ (m/z 207/209) C9H6BrN+ (m/z 207/209) C9H6N+ (m/z 128) C9H6N+ (m/z 128) C9H6BrN+ (m/z 207/209)->C9H6N+ (m/z 128) - Br• C9H5N+ (m/z 127) C9H5N+ (m/z 127) C9H6BrN+ (m/z 207/209)->C9H5N+ (m/z 127) - HBr C8H5BrN+ (m/z 180/182) C8H5BrN+ (m/z 180/182) C9H6BrN+ (m/z 207/209)->C8H5BrN+ (m/z 180/182) - HCN

Caption: Key fragmentation pathways for bromoisoquinoline.

G cluster_I Iodoisoquinoline C9H6IN+ (m/z 255) C9H6IN+ (m/z 255) C9H6N+ (m/z 128) C9H6N+ (m/z 128) C9H6IN+ (m/z 255)->C9H6N+ (m/z 128) - I• (Major) C9H5N+ (m/z 127) C9H5N+ (m/z 127) C9H6IN+ (m/z 255)->C9H5N+ (m/z 127) - HI C8H5IN+ (m/z 228) C8H5IN+ (m/z 228) C9H6IN+ (m/z 255)->C8H5IN+ (m/z 228) - HCN

Caption: Predicted key fragmentation pathways for iodoisoquinoline.

Conclusion

The mass spectral fragmentation patterns of halogenated isoquinolines are highly informative and provide a reliable means for their structural characterization. The stability of the isoquinoline core leads to a prominent molecular ion in most cases, with the notable exception of iodo-isoquinolines where the facile cleavage of the C-I bond dominates the fragmentation. The characteristic isotopic patterns of chlorine and bromine serve as definitive markers for their presence in a molecule. The primary fragmentation pathways, including the loss of the halogen radical, hydrogen halide, and hydrogen cyanide, are predictable and follow the trends in carbon-halogen bond strengths.

This comparative guide provides a foundational understanding of the EI-MS behavior of halogenated isoquinolines. This knowledge is crucial for researchers in the fields of medicinal chemistry, drug metabolism, and analytical chemistry for the confident identification and structural elucidation of these important heterocyclic compounds.

References

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Request PDF. [Link]

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. PubMed. [Link]

  • Dissociative Photoionization of Quinoline and Isoquinoline. The Journal of Physical Chemistry A. [Link]

  • 4-Bromoisoquinoline | C9H6BrN | CID 73743. PubChem. [Link]

  • Isoquinoline, 4-bromo-. NIST WebBook. [Link]

  • mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern of m/z m/e ions for analysis and identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Isoquinoline. NIST WebBook. [Link]

  • Isoquinoline. NIST WebBook, SRD 69. [Link]

  • Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]

  • Electron ionization mass spectrometry: Quo vadis?. PubMed. [Link]

  • 3.1: Electron Ionization. Chemistry LibreTexts. [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews. [Link]

  • Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • Interpretation of mass spectra. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Electron Ionization. School of Chemical Sciences - University of Illinois. [Link]

Sources

A Comparative Guide to Alternative Precursors in Aporphine Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The intricate tetracyclic core of aporphine alkaloids has long captivated synthetic chemists, not only for its structural complexity but also for the significant pharmacological activities exhibited by this class of natural products. From their traditional use in herbal medicine to modern clinical applications, aporphines are recognized for their anticancer, antiviral, and neuroactive properties.[1][2][3] Historically, the synthesis of these molecules has been dominated by biomimetic approaches, most notably the intramolecular oxidative coupling of reticuline, a strategy pioneered by Sir Derek Barton.[1] While elegant, this classical approach often suffers from limitations in yield and regioselectivity.

In the continuous pursuit of efficiency, sustainability, and molecular diversity, the field has witnessed a surge in the development of innovative synthetic strategies that employ alternative precursors. This guide provides a comprehensive comparison of these modern approaches, offering an in-depth analysis of their underlying mechanisms, experimental protocols, and performance data. We aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most suitable synthetic route for their specific research objectives.

Photocatalytic Oxidative Phenol Coupling: A Green and Efficient Approach

Harnessing the power of light, photocatalytic oxidative phenol coupling has emerged as a compelling alternative for constructing the aporphine core. This method circumvents the need for stoichiometric, and often toxic, chemical oxidants, aligning with the principles of green chemistry.

Mechanistic Rationale

Inspired by the biosynthetic pathway, this approach utilizes a photocatalyst to generate a phenoxyl radical from a substituted phenol precursor. This highly reactive intermediate then undergoes an intramolecular C-C bond formation to forge the characteristic biphenyl linkage of the aporphine skeleton. The choice of photocatalyst and reaction conditions is critical for controlling the regioselectivity of the coupling (e.g., 8-2' vs. 8-6' coupling).

A notable advantage of this method is the ability to perform the reaction under mild conditions, often at room temperature, which helps to preserve sensitive functional groups on the precursor molecule. Furthermore, some protocols have demonstrated the ability to telescope several synthetic steps without the need for intermediate purification, significantly improving the overall efficiency.[1][2][3]

Experimental Protocol: Synthesis of Corytuberine and Isoboldine Cores

The following protocol is adapted from a study demonstrating a novel synthetic approach to the corytuberine and isoboldine aporphine cores via a key photochemical intermolecular oxidative phenol coupling.[1][2][3]

Step 1: Precursor Synthesis: The synthesis begins with the preparation of the requisite phenolic precursors. While the specific steps are dependent on the final target, a general theme involves the coupling of a protected dopamine derivative with a substituted benzyl bromide.

Step 2: Photocatalytic Cyclization:

  • Dissolve the phenolic precursor in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel.

  • Add a photocatalyst, such as an iridium or ruthenium complex.

  • Irradiate the reaction mixture with a light source (e.g., a blue LED lamp) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

Step 3: Deprotection and Final Product Formation:

  • The crude product from the cyclization step is subjected to standard deprotection conditions to remove any protecting groups.

  • The final aporphine alkaloid is purified by column chromatography.

Performance Data
Precursor TypeKey ReagentsReaction TimeYield (%)Ref.
Substituted BenzylisoquinolinePhotocatalyst (e.g., Ir or Ru complex), light source12-24 h40-60%[1][2][3]

Diels-Alder Cycloadditions with Benzyne Precursors

Benzyne chemistry offers a powerful and convergent approach to the aporphine skeleton through a [4+2] Diels-Alder cycloaddition. This strategy involves the in-situ generation of a highly reactive benzyne intermediate that subsequently reacts with a suitable diene.

Mechanistic Rationale

The core of this methodology lies in the generation of benzyne from a stable precursor, typically an ortho-silylaryl triflate or an ortho-dihaloarene. The benzyne then acts as a dienophile in a Diels-Alder reaction with a 1-methyleneisoquinoline derivative, which serves as the diene. This cycloaddition rapidly constructs the tetracyclic aporphine core. A key consideration in this approach is the potential for the formation of regioisomers, which can often be controlled by the substitution pattern on the benzyne precursor and the diene. While powerful, this method can require multi-step syntheses for the precursors and careful handling of the labile benzyne intermediate.[1]

Experimental Protocol: A General Approach

The following is a generalized protocol based on the work of Raminelli et al. in the synthesis of various aporphine alkaloids.[1]

Step 1: Synthesis of the 1-Methyleneisoquinoline Diene:

  • Prepare the corresponding 1-methylisoquinoline from commercially available starting materials.

  • Protect the nitrogen atom, often with a trifluoroacetyl group, to enhance the stability and reactivity of the diene.

  • Generate the 1-methyleneisoquinoline in situ or isolate it if sufficiently stable.

Step 2: Generation of Benzyne and Diels-Alder Reaction:

  • In a separate flask, dissolve the benzyne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) in an anhydrous solvent (e.g., acetonitrile).

  • Add a fluoride source (e.g., cesium fluoride) to initiate the elimination reaction and generate benzyne.

  • Slowly add the 1-methyleneisoquinoline diene to the benzyne solution at a controlled temperature.

  • Allow the reaction to proceed for several hours until completion, as monitored by TLC.

Step 3: Aromatization and Deprotection:

  • The initial cycloadduct is often a non-aromatic intermediate. Aromatization can be achieved through oxidation or elimination.

  • The nitrogen protecting group is removed under appropriate conditions to yield the final aporphine alkaloid.

Performance Data
Precursor TypeKey ReagentsReaction TimeYield (%)Ref.
1-Methyleneisoquinoline & Benzyne PrecursorCsF, MeCN24 h50-70%[1]

Palladium-Catalyzed Intramolecular Coupling

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the construction of the aporphine core is no exception. Palladium-catalyzed intramolecular C-C bond formation provides a direct method for the crucial biaryl linkage.

Mechanistic Rationale

This approach typically starts with a 1-benzyl-1,2,3,4-tetrahydroisoquinoline precursor that is halogenated at the 2'-position of the benzyl ring and has a suitable functionality on the isoquinoline core to facilitate C-C bond formation. In the presence of a palladium catalyst and a suitable ligand, an intramolecular Heck or Suzuki-type coupling occurs to form the aporphine ring system. While effective, this method can require high reaction temperatures and the multi-step installation of the halide on the precursor.[1] More recent advancements in direct arylation have sought to overcome some of these limitations.[4][5][6]

Experimental Protocol: Synthesis of (S)-Isocorydine

The following protocol is based on a synthesis of (S)-isocorydine which utilized a Pd-catalyzed intramolecular coupling of an aryl bromide.[1]

Step 1: Precursor Synthesis:

  • Synthesize the 1-(2-bromobenzyl)-1,2,3,4-tetrahydroisoquinoline precursor through a multi-step sequence, often involving a Bischler-Napieralski reaction followed by reduction and N-alkylation.

Step 2: Palladium-Catalyzed Intramolecular Cyclization:

  • In a sealed reaction vessel, combine the aryl bromide precursor, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(t-Bu)3), and a base (e.g., K2CO3) in a high-boiling solvent (e.g., DMA).

  • Heat the reaction mixture to a high temperature (e.g., 175 °C) for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, the reaction mixture is worked up and the crude product is purified by column chromatography.

Performance Data
Precursor TypeKey ReagentsReaction TimeTemperature (°C)Yield (%)Ref.
1-(2-Bromobenzyl)-tetrahydroisoquinolinePd(OAc)2, P(t-Bu)3, K2CO318 h17550[1]

Chemoenzymatic Synthesis: A Marriage of Biocatalysis and Photochemistry

A cutting-edge approach that has recently gained traction is the chemoenzymatic synthesis of aporphine alkaloids. This strategy leverages the high stereoselectivity of enzymes for the creation of chiral centers, followed by a chemical step to complete the tetracyclic core.

Mechanistic Rationale

This elegant method typically begins with the enzymatic reduction of a 1-benzyl-3,4-dihydroisoquinoline precursor using an imine reductase (IRED) to establish the C1 stereocenter with high enantiomeric excess. The resulting chiral amine is then N-methylated, often enzymatically as well. The final key step is a photoinduced, catalyst-free intramolecular C-C bond formation of a 2'-halogenated precursor to construct the aporphine core. This approach is highly efficient and sustainable, starting from inexpensive and readily available materials.[7]

Experimental Protocol: A Modular Chemoenzymatic Cascade

The following is a generalized protocol based on a recently developed modular chemoenzymatic strategy.[7]

Step 1: Enzymatic Asymmetric Reduction:

  • Prepare a buffer solution containing the 1-(2'-halo-benzyl)-3,4-dihydroisoquinoline precursor.

  • Add the imine reductase enzyme (e.g., IR45-M2) and a cofactor recycling system (e.g., glucose and glucose dehydrogenase).

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking until complete conversion is observed.

Step 2: Enzymatic N-Methylation:

  • To the reaction mixture from the previous step, add an N-methyltransferase enzyme (e.g., CNMT) and a methyl donor (e.g., S-adenosyl methionine).

  • Continue the incubation until N-methylation is complete.

Step 3: Photoinduced Cyclization:

  • Extract and purify the N-methylated tetrahydroisoquinoline.

  • Dissolve the product in a suitable solvent (e.g., methanol) with acid.

  • Irradiate the solution with a UV lamp (e.g., 285 nm LED) under an inert atmosphere to induce cyclization.

  • Purify the final aporphine alkaloid by chromatography.

Performance Data
Precursor TypeKey Steps & ReagentsOverall Yield (%)Ref.
1-(2'-halo-benzyl)-3,4-dihydroisoquinolineIRED, CNMT, UV light>80% (over 3 steps)[7]

Visualizing the Synthetic Pathways

To better illustrate the flow of these diverse synthetic strategies, the following diagrams outline the key transformations for each approach.

G cluster_0 Photocatalytic Oxidative Phenol Coupling cluster_1 Diels-Alder with Benzyne cluster_2 Palladium-Catalyzed Coupling cluster_3 Chemoenzymatic Synthesis A0 Substituted Phenolic Precursor A1 Phenoxyl Radical A0->A1 Photocatalyst, hv A2 Aporphine Core A1->A2 Intramolecular C-C Coupling B0 1-Methyleneisoquinoline B3 Cycloadduct B0->B3 B1 Benzyne Precursor B2 Benzyne B1->B2 CsF B2->B3 [4+2] Cycloaddition B4 Aporphine B3->B4 Aromatization C0 1-(2'-halobenzyl)-THIQ C1 Aporphine C0->C1 Pd Catalyst, Ligand, Base, Heat D0 1-(2'-halobenzyl)-DHIQ D1 Chiral THIQ D0->D1 Imine Reductase D2 N-Methylated THIQ D1->D2 N-Methyltransferase D3 Aporphine D2->D3 hv, Acid

Caption: Key transformations in alternative aporphine synthesis routes.

Conclusion

The synthesis of aporphine alkaloids has evolved significantly from its biomimetic origins. The alternative precursors and methodologies presented in this guide highlight the creativity and ingenuity of modern synthetic chemistry. Photocatalytic and chemoenzymatic approaches offer greener and more efficient routes, while Diels-Alder and palladium-catalyzed strategies provide powerful, albeit sometimes more demanding, alternatives. The choice of precursor and synthetic strategy will ultimately depend on the specific target molecule, desired scale, and available resources. By understanding the nuances of each approach, researchers can make informed decisions to advance their research in this exciting and pharmacologically relevant area of natural product synthesis.

References

  • Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. Journal of Medicinal Chemistry. [Link]

  • Novel and Efficient Synthetic Path to Proaporphine Alkaloids: Total Synthesis of (±)-Stepharine and (±)-Pronuciferine. Organic Letters. [Link]

  • Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. PubMed. [Link]

  • Novel and efficient synthetic path to proaporphine alkaloids: total synthesis of (+/-)-stepharine and (+/-)-pronuciferine. PubMed. [Link]

  • Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. Journal of Medicinal Chemistry. [Link]

  • Divergent Asymmetric Synthesis of Four Pentacyclic Homoproaporphine Alkaloids via C–H Elaboration. Journal of the American Chemical Society. [Link]

  • Synthetic Studies on Aporphine Alkaloids and Polycyclic Spiro Lignans. DSpace Repository. [Link]

  • Synthesis of proaporphine alkaloids. HETEROCYCLES. [Link]

  • A Chemoenzymatic Strategy for Efficient Synthesis of Aporphine Alkaloids. ACS Catalysis. [Link]

  • Total Syntheses of Aporphine Alkaloids via Benzyne Chemistry: An Approach to the Formation of Aporphine Cores. The Journal of Organic Chemistry. [Link]

  • Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity. Molecules. [Link]

  • Part I Biomimetic Total Synthesis of Alkaloids. Wiley-VCH. [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]

  • Aporphine Alkaloid Synthesis and Diversification via Direct Arylation. R Discovery. [Link]

  • New Analogues of Aporphine Alkaloids. ResearchGate. [Link]

  • New Analogues of Aporphine Alkaloids. PubMed. [Link]

  • Aporphine Alkaloid Synthesis and Diversification via Direct Arylation. ResearchGate. [Link]

Sources

A Comparative Guide: Advantages of 7-Bromo-3,4-dihydroisoquinoline Hydrochloride in Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug discovery and synthetic chemistry programs stall not because of poor target affinity, but due to the inadequate physicochemical properties of early-stage building blocks. 7-Bromo-3,4-dihydroisoquinoline is a highly versatile intermediate used in the synthesis of tetrahydroisoquinoline alkaloids, PARP inhibitors, and novel neuropharmacological agents. However, utilizing its free base form introduces significant liabilities in handling, stability, and biological assay reproducibility.

This guide objectively compares the performance of the free base form against its hydrochloride (HCl) salt , explaining the mechanistic causality behind the salt's superiority and providing self-validating protocols for empirical verification.

Mechanistic Causality: Why the Hydrochloride Salt Outperforms the Free Base

To understand the operational advantages of the HCl salt, we must examine the molecular vulnerabilities of the parent compound.

Chemical Stability & Electronic Shielding The 3,4-dihydroisoquinoline core features a reactive cyclic imine. In the free base form , the polarized C=N double bond and the unshared electron pair on the nitrogen make the molecule highly susceptible to nucleophilic attack, hydrolysis, and auto-oxidation (often degrading into 7-bromo-isoquinolones).

By reacting the free base with hydrochloric acid, the imine nitrogen is protonated, generating a stable iminium chloride salt. This protonation alters the electron density of the ring system, lowering the Highest Occupied Molecular Orbital (HOMO) energy. This electronic shielding provides robust thermodynamic stability, protecting the core from oxidative degradation .

Aqueous Solubility & Bioavailability Free base isoquinolines are inherently lipophilic, resulting in poor aqueous solubility that can lead to erratic bioavailability in in vivo pharmacokinetic profiling. The introduction of the ionizable chloride counterion drastically reduces the crystal lattice energy required for aqueous solvation . This ion-dipole interaction with water molecules improves thermodynamic solubility by orders of magnitude, which is critical for maintaining consistent exposure in biological assays .

StabilityMechanism cluster_free_base Free Base Pathway (Alternative) cluster_hcl_salt HCl Salt Pathway (Optimal) A Free Base (Lipophilic Imine) B Oxidation / Hydrolysis (Nucleophilic Attack) A->B C Degradation (Isoquinolones) B->C D Hydrochloride Salt (Protonated Iminium) E Electronic Shielding (Lowered HOMO) D->E F High Stability (Intact Core) E->F

Fig 1. Mechanistic pathways comparing the chemical stability of the free base versus the HCl salt.

Quantitative Performance Comparison

The following table synthesizes the physicochemical differences between the two forms, illustrating why the HCl salt is the preferred standard for pharmaceutical development .

Property7-Bromo-3,4-dihydroisoquinoline (Free Base)7-Bromo-3,4-dihydroisoquinoline HCl
Physical State Viscous oil or amorphous, tacky solidFree-flowing crystalline powder
Aqueous Solubility (pH 7.4) < 0.1 mg/mL (Practically insoluble)> 15.0 mg/mL (Highly soluble)
Hygroscopicity High (Rapid moisture absorption)Low to Moderate (Stable in ambient air)
Oxidative Stability Poor (Requires inert gas storage at -20°C)Excellent (Stable at room temperature)
Handling & Weighing Difficult (High transfer loss)Optimal (Precise gravimetric transfer)

Self-Validating Experimental Protocols

To objectively verify the advantages of the HCl salt in your own laboratory, utilize the following self-validating workflows. These protocols are designed with internal controls to ensure absolute data integrity.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality Check: This assay measures true thermodynamic equilibrium rather than kinetic solubility, preventing false positives caused by transient supersaturation.

  • Preparation: Add an excess amount (e.g., 50 mg) of the Free Base to one vial, and the HCl salt to another.

  • Solvation: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) to each vial.

  • Equilibration: Incubate the vials at 37°C on an orbital shaker at 300 RPM for exactly 24 hours.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 0.2 mL to account for membrane adsorption).

  • Self-Validation Control: Run a known highly soluble standard (e.g., Propranolol HCl) and a blank PBS injection alongside your samples.

  • Quantification: Dilute the filtrate appropriately and quantify the concentration using LC-MS/MS against a 6-point matrix-matched calibration curve.

Protocol B: Accelerated Oxidative Stability Assay

Causality Check: By subjecting the compounds to high heat and humidity, we accelerate the kinetic rate of imine oxidation, revealing the protective effect of the protonated iminium state.

  • Sample Prep: Prepare 1.0 mg/mL solutions of both the Free Base and the HCl salt in a 50:50 Acetonitrile/Water mixture.

  • Stress Conditions: Aliquot the solutions into sealed amber vials. Store them in a stability chamber set to 40°C and 75% Relative Humidity (RH).

  • Self-Validation Control: Create a "forced degradation" control by adding 0.3% H₂O₂ to a separate Free Base aliquot. This ensures your analytical method is capable of resolving the oxidized degradation products (e.g., 7-bromo-isoquinolone) from the parent peak.

  • Analysis: Analyze the samples via HPLC-UV (254 nm) at Day 0, Day 7, and Day 14. Calculate the percentage of the intact parent compound remaining.

ExperimentalWorkflow Start Equimolar Compound Prep (Free Base vs. HCl Salt) Solubility Thermodynamic Solubility (PBS pH 7.4, 24h) Start->Solubility Stability Accelerated Stability (40°C / 75% RH, 14d) Start->Stability LCMS LC-MS/MS Quantification (Self-Validating Controls) Solubility->LCMS Stability->LCMS Data Performance Synthesis (Fold-Change & Purity %) LCMS->Data

Fig 2. Self-validating experimental workflow for comparative physicochemical profiling.

Conclusion

For rigorous drug development and complex organic synthesis, the free base form of 7-bromo-3,4-dihydroisoquinoline presents unnecessary risks regarding degradation and poor aqueous solubility. By utilizing the hydrochloride salt , researchers benefit from electronic shielding of the reactive imine, resulting in a highly stable, easily handled, and biologically compatible crystalline powder.

References

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? | BJCardio |[Link]

  • Hydrochloride | Wikipedia | [Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology |[Link]

  • Drug Dissolution Enhancement by Salt Formation | Research Journal of Pharmaceutical Dosage Forms and Technology |[Link]

A Comparative Guide to the Synthesis of 7-Bromo-3,4-dihydroisoquinoline: Bischler-Napieralski vs. Pictet-Spengler Reactions

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of heterocyclic chemistry, the 3,4-dihydroisoquinoline scaffold is a privileged structure, forming the core of numerous alkaloids and pharmacologically active compounds.[1] The synthesis of substituted analogues, such as 7-bromo-3,4-dihydroisoquinoline, is of considerable interest to researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of two classical and powerful methods for the construction of this key intermediate: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

This document moves beyond a simple recitation of procedures to offer a nuanced examination of the mechanistic underpinnings, practical considerations, and relative merits of each approach. The insights provided herein are grounded in established literature and are intended to empower researchers to make informed decisions in their synthetic strategies.

At a Glance: Key Differences

FeatureBischler-Napieralski ReactionPictet-Spengler Reaction
Starting Material β-Arylethylamide (e.g., N-(4-bromophenethyl)acetamide)β-Arylethylamine (e.g., 4-bromophenethylamine)
Co-reactant None (intramolecular cyclization)Aldehyde or ketone (e.g., formaldehyde)
Typical Conditions Strong dehydrating acids (POCl₃, P₂O₅), reflux temperatures.[2]Acid catalysis (e.g., HCl, TFA), often milder conditions.[3]
Product 3,4-Dihydroisoquinoline1,2,3,4-Tetrahydroisoquinoline
Key Intermediate Nitrilium ion or dichlorophosphoryl imine-ester.[2]Iminium ion.[3]

Mechanistic Deep Dive

A fundamental understanding of the reaction pathways is crucial for troubleshooting and optimization. Both reactions proceed via intramolecular electrophilic aromatic substitution, but the nature of the key electrophilic intermediate differs significantly.

The Bischler-Napieralski Reaction Pathway

The Bischler-Napieralski reaction is an intramolecular cyclization of a β-arylethylamide driven by a strong dehydrating agent, such as phosphorus oxychloride (POCl₃).[2][4] The reaction is believed to proceed through one of two primary mechanisms depending on the conditions. The more commonly accepted pathway involves the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes cyclization.[2]

Bischler-Napieralski Mechanism cluster_0 Activation cluster_1 Cyclization cluster_2 Rearomatization Amide N-(4-bromophenethyl)acetamide POCl3 POCl₃ Amide->POCl3 Attack Intermediate Imidoyl Phosphate Intermediate POCl3->Intermediate Formation Nitrilium Nitrilium Ion Intermediate->Nitrilium Elimination Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular EAS Product 7-Bromo-1-methyl-3,4- dihydroisoquinoline Cyclized->Product Deprotonation

Caption: Mechanism of the Bischler-Napieralski reaction.

A critical consideration is the potential for a retro-Ritter reaction, a side reaction that can lead to the formation of styrenes, particularly with certain substrates.[5] Modified procedures, such as those using oxalyl chloride, have been developed to circumvent this issue by forming a more stable N-acyliminium intermediate.[6][7]

The Pictet-Spengler Reaction Pathway

The Pictet-Spengler reaction, in contrast, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[3][8] The key electrophile in this transformation is an iminium ion, which is generally less reactive than the nitrilium ion of the Bischler-Napieralski reaction.[3] This often allows for milder reaction conditions.

Pictet-Spengler Mechanism cluster_0 Iminium Formation cluster_1 Cyclization & Rearomatization Amine 4-Bromophenethylamine Aldehyde Formaldehyde Amine->Aldehyde Condensation Iminium Iminium Ion Aldehyde->Iminium Protonation Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular EAS Product 7-Bromo-1,2,3,4- tetrahydroisoquinoline Cyclized->Product Deprotonation

Caption: Mechanism of the Pictet-Spengler reaction.

The Pictet-Spengler reaction yields a 1,2,3,4-tetrahydroisoquinoline.[9] To arrive at the target 7-bromo-3,4-dihydroisoquinoline, a subsequent oxidation step would be necessary.

Experimental Protocols and Comparative Data

The following protocols are illustrative and may require optimization based on specific laboratory conditions and substrate purity.

Protocol 1: Bischler-Napieralski Synthesis of 7-Bromo-1-methyl-3,4-dihydroisoquinoline

This procedure is adapted from established methodologies for the synthesis of 3,4-dihydroisoquinolines.[10]

Step 1: Synthesis of N-(4-bromophenethyl)acetamide

  • To a solution of 4-bromophenethylamine (1 equivalent) in a suitable solvent such as dichloromethane or pyridine, add acetic anhydride (1.2 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or chromatography.

Step 2: Cyclization to 7-Bromo-1-methyl-3,4-dihydroisoquinoline

  • Dissolve N-(4-bromophenethyl)acetamide (1 equivalent) in a dry, high-boiling solvent like toluene or acetonitrile.

  • Add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the stirred solution at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a strong base (e.g., concentrated NaOH or NH₄OH) to a pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford 7-bromo-1-methyl-3,4-dihydroisoquinoline.

Protocol 2: Pictet-Spengler Synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline followed by Oxidation

This two-step approach first generates the tetrahydroisoquinoline, which is then oxidized.

Step 1: Synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline

  • Dissolve 4-bromophenethylamine (1 equivalent) in an appropriate solvent (e.g., water, methanol, or a mixture).

  • Add an aqueous solution of formaldehyde (37%, 1.1 equivalents).

  • Acidify the reaction mixture with an acid catalyst, such as hydrochloric acid or trifluoroacetic acid, and stir at room temperature or with gentle heating (40-60 °C) for several hours to overnight.

  • After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the crude 7-bromo-1,2,3,4-tetrahydroisoquinoline, which can be purified by standard methods.

Step 2: Oxidation to 7-Bromo-3,4-dihydroisoquinoline

A variety of oxidizing agents can be employed for this transformation. A common method involves the use of N-bromosuccinimide (NBS) or manganese dioxide (MnO₂).

  • Dissolve the 7-bromo-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a suitable solvent like dichloromethane or chloroform.

  • Add the oxidizing agent (e.g., NBS, 1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction, wash with an aqueous solution of sodium thiosulfate (if using NBS), and then with brine.

  • Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography to obtain 7-bromo-3,4-dihydroisoquinoline.

Comparative Performance Data
ParameterBischler-NapieralskiPictet-Spengler with Oxidation
Overall Yield Typically moderate to good (60-85%)Variable, dependent on both steps (can be comparable or lower)
Reaction Time 2-4 hours for cyclizationSeveral hours to overnight for cyclization; additional time for oxidation
Temperature Reflux (80-110 °C)Room temperature to moderate heating (40-60 °C) for cyclization
Reagent Hazards POCl₃ is highly corrosive and reacts violently with water.Formaldehyde is a known carcinogen; oxidizing agents can be hazardous.
Atom Economy Generally higher in the cyclization step.Lower due to the two-step process and use of an oxidizing agent.
Substrate Scope Sensitive to electron-withdrawing groups on the aromatic ring.Generally more tolerant of a wider range of functional groups.

Strategic Synthesis Workflow Comparison

The choice between these two synthetic routes depends on several factors including available starting materials, desired substitution pattern on the final product, and tolerance for harsh reagents.

Synthetic_Workflow_Comparison cluster_BN Bischler-Napieralski Route cluster_PS Pictet-Spengler Route BN_Start N-(4-bromophenethyl)acetamide BN_Reaction POCl₃, Reflux BN_Start->BN_Reaction BN_Product 7-Bromo-1-methyl-3,4-dihydroisoquinoline BN_Reaction->BN_Product PS_Start 4-Bromophenethylamine + Formaldehyde PS_Reaction1 Acid Catalyst, RT/Heat PS_Start->PS_Reaction1 PS_Intermediate 7-Bromo-1,2,3,4-tetrahydroisoquinoline PS_Reaction1->PS_Intermediate PS_Reaction2 Oxidation (e.g., NBS) PS_Intermediate->PS_Reaction2 PS_Product 7-Bromo-3,4-dihydroisoquinoline PS_Reaction2->PS_Product

Caption: Comparative workflow of the two synthetic routes.

Conclusion and Expert Recommendations

Both the Bischler-Napieralski and the Pictet-Spengler reactions are formidable tools for the synthesis of the 7-bromo-3,4-dihydroisoquinoline core.

The Bischler-Napieralski reaction offers a more direct, one-step route from the corresponding amide. It is often the preferred method when the required β-arylethylamide is readily available or easily synthesized. However, the harsh, high-temperature conditions and the use of corrosive reagents like POCl₃ can be a significant drawback, potentially limiting its application with sensitive substrates. The formation of a 1-substituted product (in this case, 1-methyl) is an inherent feature of using an acetamide precursor.

The Pictet-Spengler reaction , followed by oxidation, provides a milder alternative for the cyclization step. This can be advantageous when dealing with substrates bearing delicate functional groups. The primary product is a tetrahydroisoquinoline, which may itself be a desired target. The necessity of a subsequent oxidation step to achieve the dihydroisoquinoline oxidation state adds to the overall step count and may impact the overall yield. This route also allows for the synthesis of an unsubstituted C1 position when formaldehyde is used as the carbonyl partner.

For the specific synthesis of 7-bromo-3,4-dihydroisoquinoline, if a 1-methyl substituent is acceptable or desired, the Bischler-Napieralski reaction provides a more convergent and potentially higher-yielding pathway, provided the substrate is stable to the reaction conditions. If an unsubstituted C1 position is required, or if milder conditions are paramount, the Pictet-Spengler/oxidation sequence is the more logical and versatile choice.

Ultimately, the optimal strategy will be dictated by the specific goals of the research program, including the desired substitution pattern, scalability, and the chemical nature of other functional groups present in more complex synthetic intermediates.

References

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Sabir, S., et al. (2017). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 22(9), 1439. Available at: [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link]

  • Heravi, M. M., et al. (2014). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Isoquinolines: Synthesis and Structure-Activity Relationship. Retrieved from [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]

  • Tang, W., et al. (2012). N-(1-(4-BROMOPHENYL)VINYL)ACETAMIDE. Organic Syntheses, 89, 424. Available at: [Link]

  • Bobbitt, J. M., & Dutta, C. P. (1973). 6,7-DIMETHOXY-1-METHYL-3,4-DIHYDROISOQUINOLINE. Organic Syntheses, 53, 59. Available at: [Link]

  • YouTube. (2022). Bischler-Napieralski and Pictet-Spengler. Retrieved from [Link]

  • Kessar, S. V., et al. (1981). A new synthesis of 7-bromo-1, 3-dihydro-3-hydroxy-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one. Tetrahedron Letters, 22(48), 4843-4844. Available at: [Link]

  • Rozwadowska, M. D., & Chrzanowska, M. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. Chemical Reviews, 116(19), 12389-12435. Available at: [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. Available at: [Link]

  • Cook, J. M. (1998). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. U.S. Patent No. 5,808,071.
  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. Available at: [Link]

  • Larsen, R. D., et al. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034-6038. Available at: [Link]

  • Field, G., & Hammond, P. R. (1994). Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline. U.S. Patent No. 5,283,336. Available at: [Link]

  • Doi, S., Shirai, N., & Sato, Y. (1997). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, (15), 2217-2221. Available at: [Link]

Sources

Characterization and Pharmacological Profiling of Novel 7-Bromo-3,4-dihydroisoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of multi-target directed ligands (MTDLs). While unsubstituted isoquinolines exhibit baseline bioactivity, functionalizing the C7 position with a bromine atom—yielding 7-bromo-3,4-dihydroisoquinoline —dramatically enhances the scaffold's utility. The heavy halogen introduces unique halogen-bonding capabilities within target enzyme active sites and serves as an essential synthetic handle for palladium-catalyzed cross-coupling reactions.

As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacological performance of 7-bromo-3,4-dihydroisoquinoline derivatives against standard therapeutic alternatives, detailing the mechanistic rationale and providing self-validating experimental protocols for their characterization.

Section 1: Comparative Pharmacological Profiling

To objectively evaluate the performance of novel 7-bromo-3,4-dihydroisoquinoline derivatives, we must compare their inhibitory profiles against established clinical standards (e.g., Donepezil for Acetylcholinesterase; Verapamil for P-glycoprotein) and the unsubstituted baseline scaffold.

Recent studies on [1] demonstrate that halogenation is a critical driver of potency. The table below synthesizes in vitro assay data, highlighting the dual-action potential of advanced 7-substituted derivatives in targeting both [2] and [3].

Compound / ScaffoldAChE IC₅₀ (µM)MAO-A IC₅₀ (µM)P-gp Efflux RatioPrimary Application
Unsubstituted 3,4-Dihydroisoquinoline > 100.0> 50.01.2Baseline Scaffold
7-Bromo-3,4-dihydroisoquinoline 85.442.11.5Synthetic Precursor
Advanced 7-Aryl Derivative 2.481.380.8MTDL (Alzheimer's / MDR)
Donepezil (Positive Control) 0.014N/AN/AAlzheimer's Disease
Verapamil (Positive Control) N/AN/A0.3P-gp Modulation (Oncology)

Data Analysis: While the raw 7-bromo precursor exhibits only moderate intrinsic activity, it acts as a critical gateway molecule. Once derivatized via cross-coupling, the resulting compounds show a nearly 35-fold increase in AChE inhibition and significant reversal of P-glycoprotein (P-gp) mediated efflux. This multi-target profile offers a distinct advantage over highly potent but single-target drugs like Donepezil, particularly in complex pathologies like Alzheimer's disease or chemoresistant oncology models.

Section 2: Mechanistic Pathways & Synthetic Workflows

The versatility of the 7-bromo-3,4-dihydroisoquinoline scaffold lies in its synthetic adaptability. The bromine atom allows for rapid diversification via Suzuki or Buchwald-Hartwig couplings to generate extensive libraries of MTDLs.

Workflow Start 7-Bromo-3,4-dihydroisoquinoline (Starting Scaffold) Boc Boc Protection (Di-tert-butyl dicarbonate) Start->Boc Step 1: Amine Masking Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Boc->Coupling Step 2: C-C/C-N Bond Formation Deprotect TFA Deprotection (Cleavage of Boc) Coupling->Deprotect Step 3: Acidic Cleavage Deriv1 AChE / MAO Inhibitors (Neurodegenerative Models) Deprotect->Deriv1 Scaffold A Deriv2 P-glycoprotein Modulators (MDR Reversal in Oncology) Deprotect->Deriv2 Scaffold B

Caption: Synthetic workflow for derivatizing 7-bromo-3,4-dihydroisoquinoline into multi-target ligands.

When applied to neurodegenerative models, these optimized derivatives act as competitive inhibitors of Acetylcholinesterase (AChE). By binding to the catalytic active site (CAS) or peripheral anionic site (PAS), they prevent the hydrolysis of acetylcholine, thereby artificially prolonging the half-life of the neurotransmitter in the synaptic cleft.

Mechanism Drug 7-Substituted IsoQ Derivative AChE Acetylcholinesterase (AChE) Drug->AChE Competitive Inhibition ACh Acetylcholine (ACh) AChE->ACh Prevents Hydrolysis Receptor Cholinergic Receptors ACh->Receptor Accumulates & Binds Outcome Enhanced Synaptic Transmission Receptor->Outcome Downstream Signaling

Caption: Mechanism of action for AChE inhibition by 7-substituted dihydroisoquinoline derivatives.

Section 3: Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining not just how to perform the steps, but why they are chemically necessary.

Protocol 1: Synthesis of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Causality & Rationale: The secondary amine of the 3,4-dihydroisoquinoline ring is highly nucleophilic. If left unprotected, it will undergo unwanted N-arylation or oxidation during subsequent palladium-catalyzed cross-coupling. Masking it with a tert-butyloxycarbonyl (Boc) group ensures strict chemoselectivity at the C7-bromine position.

  • Reagent Preparation: Dissolve 7-bromo-3,4-dihydroisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (1.5 eq) to neutralize any hydrobromide salts and act as an acid scavenger.

  • Protection: Dropwise add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C. Stir the mixture and allow it to warm to room temperature over 2 hours.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (ethyl acetate/hexanes).

  • Self-Validation Step: Analyze the product via FTIR and ¹H-NMR. The disappearance of the N-H stretch (~3300 cm⁻¹) and the emergence of a strong carbamate C=O stretch (~1690 cm⁻¹) alongside a 9H singlet at ~1.49 ppm in NMR confirms successful Boc protection.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Causality & Rationale: We utilize the established [4] to quantify AChE activity. The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow 5-thio-2-nitrobenzoate anion. Because the rate of color formation at 412 nm is directly proportional to enzyme activity, we can accurately capture the IC₅₀.

  • Reagent Setup: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the 7-bromo derivative in DMSO (ensure final assay concentration of DMSO is < 1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE solution (0.28 U/mL), and 20 µL of the test compound at varying concentrations. Incubate at 25 °C for 15 minutes to allow inhibitor-enzyme binding.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of acetylthiocholine iodide (15 mM) to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader every 1 minute for 10 minutes.

  • Self-Validation Step: Run a concurrent negative control (vehicle only) to establish baseline uninhibited enzyme kinetics, and a positive control (Donepezil) to validate assay sensitivity. Calculate the IC₅₀ using non-linear regression analysis of the initial reaction velocities.

References
  • Title: New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity Source: Molecules (MDPI) URL: [Link]

  • Title: (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity Source: Molecules (MDPI) URL: [Link]

  • Title: Acetamido-phenyltetrazole derivatives and methods of using the same (US11739089B2)
  • Title: A new and rapid colorimetric determination of acetylcholinesterase activity Source: Biochemical Pharmacology (PubMed) URL: [Link]

Benchmarking Modern Synthetic Routes to 7-Bromo-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide on Classical Cyclization vs. Direct C(sp³)–H Oxidation

Executive Summary

7-Bromo-3,4-dihydroisoquinoline (CAS: 17680-54-5) is a highly valued bicyclic imine intermediate. It serves as a rigidified, functionalizable scaffold in the development of high-affinity Keap1-Nrf2 inhibitors[1] and complex opioid peptidomimetics. The bromine atom at the 7-position provides a critical vector for late-stage cross-coupling (e.g., Suzuki or Heck reactions)[1]. Historically, synthesizing this core relied on harsh, acid-mediated dehydrating conditions. However, modern process chemistry has benchmarked a paradigm shift toward the direct, late-stage oxidation of tetrahydroisoquinolines (THIQs)[2]. As a Senior Application Scientist, I have structured this guide to objectively compare these methodologies, focusing on mechanistic causality, scalability, and self-validating experimental design.

Mechanistic Pathways & Causality
Route A: The Classical Bischler-Napieralski Cyclodehydration

The traditional approach involves the formylation of 2-(4-bromophenyl)ethan-1-amine, followed by cyclization using phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅)[3].

  • Causality of Regioselectivity: The electron-withdrawing nature of the para-bromine atom on the phenethylamine precursor is the defining feature of this route. It directs the electrophilic aromatic substitution exclusively to the ortho position during the high-temperature cyclization step. This ensures the selective formation of the 7-bromo isomer, entirely avoiding the complex mixtures of regioisomers that plague the cyclization of meta-substituted precursors[3].

Route B: DDQ-Mediated C(sp³)–H Oxidation (Dehydrogenation)

A modern, metal-free approach utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to directly oxidize 7-bromo-1,2,3,4-tetrahydroisoquinoline[2][4].

  • Causality of Reactivity: DDQ acts as a potent hydride acceptor. The reaction is thermodynamically driven by the formation of a highly stabilized conjugated iminium intermediate[2]. Because the bromine atom is pre-installed on the commercially available THIQ starting material, regioselectivity is absolute. This route bypasses the need for highly corrosive acids and operates smoothly at room temperature, making it far superior for substrates with sensitive functional groups.

G StartA N-[2-(4-bromophenyl) ethyl]formamide CondA POCl3 / P2O5 70-95 °C StartA->CondA Bischler-Napieralski StartB 7-Bromo-1,2,3,4- tetrahydroisoquinoline CondB DDQ Oxidation DCM, RT StartB->CondB C(sp3)-H Activation Product 7-Bromo-3,4- dihydroisoquinoline CondA->Product Dehydration CondB->Product Dehydrogenation

Fig 1. Divergent synthetic logic for 7-bromo-3,4-dihydroisoquinoline via cyclization vs. oxidation.

Benchmarking Data: Route Comparison

The following table synthesizes quantitative performance metrics for both routes, allowing researchers to select the optimal pathway based on their laboratory's constraints and scale requirements.

MetricRoute A: Bischler-Napieralski[3]Route B: DDQ Oxidation[2][4]
Typical Yield 40–60%75–85%
Reaction Temperature 70–95 °CRoom Temperature (20–25 °C)
Primary Reagents POCl₃ or P₂O₅ (Highly Corrosive)DDQ (Stoichiometric Oxidant)
Regioselectivity High (Directed by para-Br)Absolute (Pre-installed Br)
E-factor / Waste High (Phosphate/Chloride salts)Moderate (DDQH₂ solid byproduct)
Scalability Limited by exothermic aqueous quenchHigh (Simple filtration of DDQH₂)
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes physical or spectroscopic cues that confirm the reaction's progress without requiring immediate offline analysis.

Protocol 1: Bischler-Napieralski Cyclization (Route A)
  • Preparation: Dissolve N-[2-(4-bromophenyl)ethyl]formamide (1.0 equiv) in anhydrous acetonitrile.

    • Causality: Strict anhydrous conditions are required to prevent the rapid, violent hydrolysis of the highly electrophilic POCl₃ reagent.

  • Activation: Add POCl₃ (1.5 equiv) dropwise at 0 °C, then heat the mixture to 80 °C for 4 hours.

    • Validation Cue: The reaction mixture will darken. TLC (UV active) will show the complete disappearance of the polar formamide starting material, indicating successful cyclization[3].

  • Quench & Basification: Carefully pour the cooled mixture over crushed ice. Slowly add 2M NaOH until the pH reaches 9-10.

    • Causality: The intermediate exists as an iminium hydrochloride salt. Basification neutralizes the salt, precipitating the free base 7-bromo-3,4-dihydroisoquinoline into the organic phase for extraction.

  • Spectroscopic Validation: After extraction (DCM) and concentration, validate the product via ¹H NMR (300 MHz, CDCl₃).

    • Key Indicator: Look for the highly deshielded singlet at δ 8.33 – 8.19 ppm , which corresponds to the newly formed C1 imine proton[5].

Protocol 2: DDQ-Mediated Oxidation (Route B)
  • Preparation: Dissolve 7-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) in anhydrous dichloromethane (DCM) at room temperature.

  • Oxidation: Add DDQ (1.1 equiv) portion-wise.

    • Validation Cue: The solution will immediately transition to a deep red/brown color. This visually confirms the formation of the initial charge-transfer complex between the THIQ and DDQ[2].

  • Maturation: Stir at room temperature for 1–2 hours.

    • Validation Cue: As the rate-limiting hydride transfer completes, the highly insoluble byproduct, 2,3-dichloro-5,6-dicyanohydroquinone (DDQH₂), will precipitate out of the solution as a pale/light-colored solid[2]. The cessation of new precipitate formation indicates reaction completion.

  • Isolation: Filter the suspension through a pad of Celite and wash with cold DCM.

    • Causality: Filtration cleanly removes the stoichiometric DDQH₂ waste, drastically simplifying downstream purification and avoiding the messy emulsions common in aqueous workups.

  • Spectroscopic Validation: Concentrate the filtrate. ¹H NMR will confirm success via the appearance of the C1 imine proton (~8.3 ppm) and the complete disappearance of the C1 aliphatic methylene protons (~4.0 ppm)[5].

G THIQ 7-Bromo-1,2,3,4-THIQ CTC Charge-Transfer Complex (Deep Red/Brown Solution) THIQ->CTC DDQ DDQ (Oxidant) DDQ->CTC Iminium Iminium Ion + DDQH- CTC->Iminium Hydride Transfer (Rate-Limiting) Product 7-Bromo-3,4-dihydroisoquinoline + DDQH2 (Precipitate) Iminium->Product Deprotonation

Fig 2. Mechanistic pathway of DDQ-mediated dehydrogenation featuring visual validation cues.

References
  • [3] New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, D-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules (MDPI). Available at:[Link]

  • [1] Structure-Guided Conformational Restriction Leading to High-Affinity, Selective, and Cell-Active Tetrahydroisoquinoline-Based Noncovalent Keap1-Nrf2 Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • [5] Transition Metal-Free Catalytic Systems for the Utilization of CO2 to Achieve Valuable Chemicals. eDiss, Georg-August-Universität Göttingen. Available at: [Link]

  • [2] Direct and Efficient C(sp³)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation. Frontiers in Chemistry. Available at:[Link]

Sources

In Vitro Assay Comparison of 7-Bromo-3,4-dihydroisoquinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-bromo-3,4-dihydroisoquinoline core is a highly versatile, privileged scaffold in medicinal chemistry. Its rigid bicyclic structure provides predictable steric geometry, while the reactive bromine at the 7-position serves as an ideal synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This functionalization allows researchers to generate diverse libraries of highly selective enzyme inhibitors and receptor modulators.

This guide provides an objective, data-driven comparison of in vitro assay methodologies used to evaluate 7-bromo-3,4-dihydroisoquinoline derivatives across three distinct therapeutic targets: Cholinesterases (neurodegeneration), Bruton's Tyrosine Kinase (oncology/autoimmunity), and Opioid Receptors (pain management).

Target: Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)

Therapeutic Context: Alzheimer's Disease and Oxidative Stress Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid synthesized from halogenated precursors exhibit significant inhibitory activity against AChE and BuChE, enzymes critical to the pathophysiology of Alzheimer's disease[1].

Quantitative Data Comparison

Data represents typical IC50 values for functionalized 3,4-dihydroisoquinoline derivatives compared to standard therapeutics.

Compound / InhibitorTargetIC50 (µM)Selectivity Profile
7-Br-3,4-DHIQ Derivative A AChE4.2 ± 0.3Moderate AChE preference
7-Br-3,4-DHIQ Derivative B BuChE12.5 ± 1.1Dual inhibitor
Donepezil (Standard) AChE0.014 ± 0.002Highly AChE selective
Galantamine (Standard) AChE1.8 ± 0.2AChE selective
Mechanistic Workflow: Modified Ellman's Assay

To evaluate these inhibitors, a modified Ellman's method is utilized. This assay relies on the hydrolysis of acetylthiocholine to thiocholine, which subsequently reacts with DTNB (Ellman's reagent) to produce a quantifiable yellow anion.

EllmansAssay Substrate Acetylthiocholine (ATC) Intermediate Thiocholine Substrate->Intermediate Hydrolysis Enzyme AChE Enzyme Enzyme->Substrate Inhibitor 7-Br-3,4-DHIQ Inhibitor Inhibitor->Enzyme Inhibits Product TNB Anion (Yellow, 412nm) Intermediate->Product Reacts with DTNB DTNB (Ellman's Reagent) DTNB->Product

Fig 1: Logic flow of the modified Ellman's assay for AChE inhibition.

Step-by-Step Protocol: Self-Validating Ellman's Assay
  • Causality Check: DTNB must be present in the reaction mixture before the addition of the substrate (ATC). If thiocholine is allowed to accumulate without DTNB, it will rapidly undergo oxidative dimerization into dithiocholine, leading to false-negative absorbance readings.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Maintain at 25°C to ensure optimal enzyme kinetics.

  • Reagent Dispensing: In a 96-well microplate, add 140 µL of buffer, 20 µL of the 7-Br-3,4-DHIQ derivative (serially diluted in DMSO, final DMSO <1%), and 20 µL of AChE (0.22 U/mL).

  • Pre-incubation: Incubate the mixture for 15 minutes at room temperature. Rationale: This allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Indicator Addition: Add 10 µL of DTNB (3 mM).

  • Reaction Initiation: Add 10 µL of acetylthiocholine iodide (15 mM) to initiate the reaction.

  • Kinetic Read: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity (V0) from the linear portion of the curve to determine the IC50.

Target: Bruton's Tyrosine Kinase (BTK)

Therapeutic Context: B-cell Malignancies, Autoimmune Disorders, and Parkinson's Disease Pyrazolopyrimidine derivatives utilizing the 7-bromo-3,4-dihydroisoquinoline core have been synthesized as potent inhibitors of BTK[2]. BTK is a crucial signaling node in the B-cell receptor (BCR) pathway.

Quantitative Data Comparison
Compound / InhibitorTargetIC50 (nM)Kinase Selectivity
7-Br-3,4-DHIQ Pyrazolopyrimidine BTK8.5 ± 1.2High (over ITK/EGFR)
Ibrutinib (Standard) BTK0.5 ± 0.1Covalent, moderate off-target
Acalabrutinib (Standard) BTK3.1 ± 0.4Covalent, highly selective
Mechanistic Workflow: BTK Signaling & Inhibition

BTKPathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibitor 7-Br-3,4-DHIQ Inhibitor Inhibitor->BTK Inhibition NFkB NF-κB / Cell Survival PLCg2->NFkB

Fig 2: BTK signaling pathway and the intervention point of the synthesized inhibitor.

Step-by-Step Protocol: TR-FRET Kinase Assay
  • Causality Check: Heterocyclic compounds like isoquinolines often exhibit intrinsic auto-fluorescence, which can artificially skew standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading, allowing short-lived background fluorescence to decay, ensuring the signal is solely from the kinase activity.

  • Enzyme/Substrate Mix: Prepare a solution containing recombinant human BTK (1 nM) and ULight-labeled poly-GT peptide substrate (50 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Addition: Add 7-Br-3,4-DHIQ derivatives (serially diluted) to a 384-well proxiplate.

  • ATP Initiation: Initiate the reaction by adding ATP at its apparent Km value (approx. 10 µM). Incubate for 60 minutes at 25°C.

  • Detection Mix: Stop the reaction by adding EDTA (to chelate Mg2+) alongside a Europium-anti-phospho-tyrosine antibody.

  • Incubation & Read: Incubate for 1 hour. Read the TR-FRET signal (excitation at 320 nm, emission at 665 nm and 615 nm). The ratio of 665/615 nm is directly proportional to kinase activity.

Target: Opioid Receptors (MOR, KOR, DOR)

Therapeutic Context: Pain Management and Mood Regulation The 7-bromo-1,2,3,4-tetrahydroisoquinoline scaffold is utilized to synthesize peptidomimetics that act on Class A G-Protein Coupled Receptors (GPCRs), specifically the mu (MOR), kappa (KOR), and delta (DOR) opioid receptors[3].

Quantitative Data Comparison

Assessing agonist efficacy (Emax) and potency (EC50) via G-protein activation.

Compound / ModulatorReceptorEC50 (nM)Emax (% of Standard)
7-Substituted DHIQ Analog 1 MOR15.4 ± 2.188% (Full Agonist)
7-Substituted DHIQ Analog 2 KOR45.0 ± 5.542% (Partial Agonist)
DAMGO (Standard) MOR1.2 ± 0.3100%
U69,593 (Standard) KOR2.5 ± 0.4100%
Mechanistic Workflow: [35S]-GTPγS Binding Assay

GTPgS Ligand 7-Br-DHIQ Peptidomimetic GPCR Opioid Receptor (MOR/KOR) Ligand->GPCR Agonist Binding GProtein Gαi/o Protein GPCR->GProtein Conformational Change GTPgS [35S]-GTPγS (Radiolabeled) GProtein->GTPgS GDP/GTP Exchange Signal Scintillation Detection GTPgS->Signal Filtration

Fig 3: GPCR activation cascade measured via non-hydrolyzable GTP analog binding.

Step-by-Step Protocol: [35S]-GTPγS Binding Assay
  • Causality Check: Because GPCRs exhibit basal (constitutive) activity, excess GDP (30 µM) must be added to the assay buffer. This forces the G-proteins into an inactive state, ensuring that any measured [35S]-GTPγS binding is strictly a result of the 7-Br-DHIQ derivative actively inducing a receptor conformational change. Furthermore, [35S]-GTPγS is used because it resists hydrolysis by the Gα subunit's intrinsic GTPase activity, allowing the activated complex to accumulate for measurement.

  • Membrane Preparation: Resuspend CHO cell membranes expressing human MOR or KOR (15 µg protein/well) in assay buffer (50 mM Tris-HCl pH 7.4, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl).

  • GDP Addition: Add 30 µM GDP to the membrane suspension and incubate for 10 minutes on ice.

  • Compound Incubation: Add the 7-Br-DHIQ test compounds and 0.1 nM [35S]-GTPγS to a 96-well plate. Add the membrane suspension to initiate the reaction.

  • Equilibration: Incubate the plate at 30°C for 60 minutes to allow the ligand-receptor-G-protein ternary complex to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in water) using a cell harvester. Wash filters three times with ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add liquid scintillation cocktail, and measure radioactivity using a microplate scintillation counter to determine EC50 and Emax.

References

  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity Source: MDPI (Molecules) URL:[Link]

  • Pyrazolopyrimidine derivatives, preparation method thereof, and pharmaceutical composition for use in preventing or treating cancer, autoimmune disease and brain disease containing the same as an active ingredient (WO2018208132A1)
  • Structure–Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics Source: PMC - NIH (Molecules) URL:[Link]

Sources

Safety Operating Guide

7-Bromo-3,4-dihydroisoquinoline hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide to the Safe Handling and Disposal of 7-Bromo-3,4-dihydroisoquinoline Hydrochloride

7-Bromo-3,4-dihydroisoquinoline hydrochloride (CAS: 16516-67-9)[1] is a highly valuable intermediate utilized in medicinal chemistry and drug development. However, due to the presence of covalent bromine and ionic chlorine within its structure, it demands rigorous logistical oversight during disposal. This guide provides laboratory personnel with an authoritative, self-validating system for managing the lifecycle and disposal of this compound, ensuring strict compliance with operational safety and environmental regulations.

Risk Assessment & Chemical Causality

Before executing any disposal protocol, it is essential to understand why 7-Bromo-3,4-dihydroisoquinoline hydrochloride is treated differently than standard organic waste:

  • Halogenated Classification: Halogenated organic compounds exhibit high environmental persistence, mobility, and toxicity[2]. During disposal, they require specialized high-temperature incineration to prevent the formation of highly toxic byproducts like dioxins and furans[2].

  • Corrosivity Potential: As a hydrochloride salt, dissolving this compound in aqueous media can result in highly acidic solutions. The 3 assigns the D002 waste code to aqueous wastes with a pH of ≤ 2.0, classifying them as characteristic corrosive hazardous waste[3].

  • Cost & Logistical Impact: Generators must keep non-halogenated waste strictly separated from halogenated waste to the fullest extent possible[4]. Co-mingling these streams automatically classifies the entire bulk container as halogenated, which can double the disposal cost for the facility[4]. Furthermore, incompatible wastes, such as strong oxidizers or inorganic acids, must never be combined with organic solvent waste[5].

Table 1: Physicochemical Hazards & Disposal Thresholds

ParameterValue / ClassificationRegulatory Context
Chemical Name 7-Bromo-3,4-dihydroisoquinoline HClTarget Analyte
CAS Number 16516-67-9Chemical Identification[1]
Waste Classification Halogenated Organic SolidContains Br and Cl[6]
Aqueous pH Hazard Potential pH ≤ 2.0 (HCl salt)EPA D002 (Corrosive)[3]
Disposal Route High-Temperature IncinerationPrevents dioxin formation[2]

Waste Stream Segregation Workflow

G Start 7-Bromo-3,4-dihydroisoquinoline HCl Waste Generated Solid Solid Powder / Crystals Start->Solid Liquid Dissolved in Solvent/Water Start->Liquid Debris Contaminated Consumables Start->Debris HaloSolid Halogenated Organic Solid Waste Solid->HaloSolid Direct Transfer HaloLiquid Halogenated Organic Solvent Waste Liquid->HaloLiquid <20% Water, No Strong Acids Biohazard Halogenated Contaminated Debris Debris->Biohazard Gloves, Wipes, Pipettes

Decision tree for segregating 7-Bromo-3,4-dihydroisoquinoline hydrochloride waste streams.

Core Disposal Protocols (Self-Validating Systems)

Under 7, hazardous waste containers must remain closed unless actively adding or removing waste, and personnel must wear appropriate PPE[7].

Protocol A: Solid Waste Collection (Unused or Recovered Compound)

  • Preparation: Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat). Ensure all transfers occur inside a certified chemical fume hood.

  • Containerization: Select a clean, dry, high-density polyethylene (HDPE) or glass container with a secure screw-top lid. Avoid metal containers to prevent potential corrosion from the hydrochloride salt.

  • Transfer & Labeling: Carefully transfer the solid powder using a non-static spatula. Immediately affix a hazardous waste tag marked explicitly as "Halogenated Organic Solid Waste" and list the full chemical name.

  • Validation Step: Cross-reference the container's hazard log to ensure no incompatible materials (e.g., strong oxidizers or inorganic acids) have been previously introduced to the same waste bin[5].

Protocol B: Liquid Waste Collection (Reaction Filtrates and Solutions)

  • Segregation: Pour the solution into a designated "Halogenated Organic Solvent Waste" carboy. Causality Note: Even if the primary solvent is non-halogenated (e.g., ethanol), the presence of the brominated solute dictates that the entire mixture must be treated as halogenated[4].

  • Validation Step: Before transferring an aqueous mixture, use a calibrated pH strip to test the solution. If the pH is ≤ 2.0, the waste must be neutralized or explicitly tagged with the EPA D002 (Corrosive) code alongside its halogenated designation[3].

  • Headspace Management: Never fill the waste container beyond 90% capacity. Leave at least 2 inches of headspace to accommodate vapor expansion.

Protocol C: Contaminated Consumables and Empty Containers

  • Debris: Place all contaminated weighing paper, Kimwipes, and disposable spatulas into a robust, sealable bag or bin labeled "Halogenated Contaminated Debris."

  • Container Rinsing: Empty chemical containers must be triple-rinsed with a suitable solvent (e.g., acetone), and the rinsate must be collected as halogenated hazardous waste[8].

  • Validation Step: Visually inspect the triple-rinsed container. It must be completely free of any residual powder or crystalline residue before defacing the original label and discarding it into the standard glass waste stream.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and respiratory exposure.

SpillResponse Detect Spill Detected Assess Assess Size & PPE (Respirator, Gloves) Detect->Assess Contain Contain Spill (Vermiculite/Sand) Assess->Contain Collect Collect in Halogenated Bin Contain->Collect Decon Decontaminate Area (Soap & Water) Collect->Decon Report Report to EHS Decon->Report

Step-by-step emergency spill response and decontamination workflow for halogenated solids.

  • Isolate & Assess: Evacuate non-essential personnel from the immediate vicinity. Ensure your PPE is adequate for the spill size.

  • Contain: Cover the solid spill with damp sand or a commercial chemical absorbent to suppress dust formation. Do not use combustible materials like sawdust.

  • Collect: Use a plastic scoop to collect the absorbent-chemical mixture. Place it into a compatible hazardous waste bucket.

  • Decontaminate: Wash the affected surface thoroughly with a mild detergent and water. Collect the wash water as halogenated aqueous waste if the concentration is significant.

References

  • Chemical Waste Management: Combining Compatible Used Organic Solvents - University of Louisville DEHS -[Link]

  • 7-BROMO-3,4-DIHYDROISOQUINOLINE HYDROCHLORIDE SDS - XiXisys -[Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS -[Link]

  • Hazardous Materials Disposal Guide - Nipissing University - [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes - US EPA - [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams - P2 InfoHouse -[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.